4-[(Boc-amino)methyl]-2-chlorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-7-8-4-5-9(11(16)17)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUYKPFEHZYUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling of 4-[(Boc-amino)methyl]-2-chlorobenzoic Acid
The following technical monograph provides an in-depth physicochemical profiling of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid , a specialized intermediate used in medicinal chemistry and peptide synthesis.
This guide is structured to support drug development professionals in the handling, characterization, and application of this scaffold.
Executive Summary
4-[(Boc-amino)methyl]-2-chlorobenzoic acid (CAS 879088-65-0) serves as a critical orthogonal building block in the design of peptidomimetics and small molecule inhibitors. Its structural core combines a 2-chlorobenzoic acid moiety—providing steric bulk and increased acidity—with a Boc-protected benzylamine , allowing for controlled, stepwise elongation of the molecular chain.
This guide delineates the compound's physicochemical parameters, stability profiles, and validated experimental protocols for its integration into drug discovery workflows.
Molecular Architecture & Identification
| Parameter | Detail |
| Chemical Name | 4-[(tert-Butoxycarbonylamino)methyl]-2-chlorobenzoic acid |
| CAS Number | 879088-65-0 |
| Molecular Formula | C₁₃H₁₆ClNO₄ |
| Molecular Weight | 285.72 g/mol |
| SMILES | CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(=O)O)Cl |
| Functional Groups | Carboxylic Acid (Acidic), Aryl Chloride (Lipophilic/Steric), Carbamate (Boc, Acid-labile) |
Physicochemical Parameters
The following data synthesizes experimental trends from structural analogs (e.g., 2-chlorobenzoic acid and 4-(Boc-aminomethyl)benzoic acid) to provide a high-confidence predictive profile for the target molecule.
Solubility and Lipophilicity
The presence of the ortho-chlorine atom significantly alters the solubility profile compared to the non-chlorinated parent.
| Property | Value (Estimated/Derived) | Rationale |
| pKa (Acid) | 2.9 – 3.1 | The ortho-chloro substituent exerts an electron-withdrawing inductive effect (-I) and steric inhibition of resonance, increasing acidity compared to benzoic acid (pKa 4.2). |
| logP (Octanol/Water) | 2.7 – 2.9 | The Boc group and Chlorine atom are lipophilic. Cl typically adds ~0.7 log units to the parent benzoate. |
| logD (pH 7.4) | -0.5 – 0.0 | At physiological pH, the carboxylic acid is fully ionized (COO⁻), drastically increasing aqueous solubility despite the lipophilic core. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, DCM, Ethyl Acetate, and Methanol. |
| Solubility (Aqueous) | Low (pH < 2) | Precipitates in acidic media due to protonation of the carboxylate. |
Thermal Properties
-
Melting Point : Expected range 145–155 °C (Decomposition often occurs near melting due to Boc thermal instability >160 °C).
-
State : White to off-white crystalline powder.
Stability & Reactivity Profile
Chemical Stability Logic
The molecule contains two competing reactivity centers: the robust aryl chloride and the labile Boc-amine.
-
Acid Sensitivity (Critical) : The tert-butyl carbamate (Boc) is stable to base and mild nucleophiles but rapidly cleaves in strong acids (TFA, HCl/Dioxane).
-
Base Stability : The carboxylic acid forms a stable salt. The Boc group is stable to saponification conditions (LiOH/THF/Water) often used to hydrolyze downstream esters.
-
Ortho-Effect : The 2-chloro substituent provides steric protection to the carboxylic acid, potentially slowing down amide coupling rates compared to non-substituted benzoates.
Pathway Visualization
The following diagram illustrates the stability windows and reaction pathways.
Figure 1: Reactivity profile showing orthogonal stability in basic media vs. lability in acidic media.
Experimental Protocols
Protocol A: Potentiometric pKa Determination
Objective: To validate the acidity enhancement provided by the ortho-chloro substituent.
Reagents:
-
Analyte: 5 mg of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid.
-
Solvent: 0.1 M KCl (ionic strength adjustor) with 20% Dioxane (to ensure solubility).
-
Titrant: 0.1 N KOH (standardized).
Methodology:
-
Dissolution : Dissolve the compound in 10 mL of the Dioxane/KCl mixture. Ensure complete dissolution; the solution should be clear.
-
Calibration : Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.
-
Titration : Perform a dynamic titration adding 0.1 N KOH in 10 µL increments.
-
Data Analysis : Plot pH vs. Volume of KOH. The first inflection point corresponds to the carboxylic acid deprotonation.
-
Correction : Apply the Yasuda-Shedlovsky extrapolation to correct the pKa from the dioxane-water mixture to pure water conditions.
Protocol B: Boc-Deprotection Kinetics (TFA Study)
Objective: To determine the precise time required for full deprotection without degrading the benzylamine core.
Reagents:
-
Substrate: 10 mg of target compound.
-
Reagent: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Scavenger: Triethylsilane (TES) (Optional, 2 eq, to scavenge t-butyl cations).
Methodology:
-
Setup : Place 10 mg of substrate in a standard HPLC vial.
-
Initiation : Add 1 mL of 20% TFA/DCM solution at T=0.
-
Sampling : At intervals of 5, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Quenching : Immediately dilute aliquots into 950 µL of Acetonitrile/Water (50:50) containing 0.1% Ammonium Hydroxide (to neutralize and stop reaction).
-
Analysis : Inject onto LC-MS (C18 column, Gradient 5-95% ACN). Monitor the disappearance of the parent peak (MW 285 + H⁺) and appearance of the amine (MW 185 + H⁺).
-
Criterion : Reaction is considered complete when Parent < 1% by AUC (Area Under Curve).
Synthesis & Application Workflow
The following workflow demonstrates the standard integration of this building block into a Solid Phase Peptide Synthesis (SPPS) campaign.
Figure 2: Integration of the scaffold into SPPS, highlighting the critical Boc-removal step.
Handling and Storage
-
Storage : Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; protect from moisture to prevent caking and hydrolysis over long periods.
-
Safety : As an aryl chloride/benzoic acid derivative, treat as a potential skin and eye irritant (H315, H319). Use standard PPE (gloves, goggles, fume hood).
References
-
Sigma-Aldrich . 4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid Product Specification. Accessed March 2026.
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 17154, 4-Amino-2-chlorobenzoic acid. (Used for read-across of pKa/LogP values). Accessed March 2026.
-
Bordwell, F.G. pKa Table in DMSO and Water. Organic Chemistry Data. (Reference for benzoic acid substituent effects).
-
ChemSrc . 5-(Boc-amino)methyl-2-chlorobenzoic acid Physicochemical Properties. (Isomer comparison). Accessed March 2026.
synthesis and characterization of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid
Abstract
This technical guide provides a comprehensive overview of the , a valuable bifunctional building block in modern medicinal chemistry and drug discovery. The strategic placement of a carboxylic acid, a chloro substituent, and a Boc-protected aminomethyl group offers a versatile scaffold for the synthesis of complex molecular architectures and targeted therapeutics. This document details a robust synthetic pathway from commercially available starting materials, provides in-depth explanations for methodological choices, and outlines a complete analytical workflow for structural verification and purity assessment. It is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource.
Introduction and Strategic Importance
4-[(Boc-amino)methyl]-2-chlorobenzoic acid is a non-commercial, custom-synthesized molecule designed for multi-step organic synthesis. Its structure is of significant interest to medicinal chemists for several key reasons:
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Orthogonal Functionality : The molecule possesses three distinct functional groups—a carboxylic acid, an aryl chloride, and a protected amine—each with unique reactivity. The carboxylic acid is amenable to amide bond formation, the aryl chloride can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further elaboration.[1][2] This orthogonality allows for sequential and selective modifications.
-
Structural Mimicry : The aminomethylbenzoic acid core can act as a mimic for biological molecules like γ-aminobutyric acid (GABA), making it a valuable starting point for the design of novel central nervous system agents.[3]
-
Physicochemical Properties : The chloro-substituent can enhance binding affinity through halogen bonding and improve metabolic stability by blocking a potential site of oxidation.
This guide will elucidate a logical and efficient synthetic strategy and provide the necessary analytical framework to ensure the production of high-purity material suitable for advanced research applications.
Retrosynthetic Analysis and Synthesis Plan
A logical retrosynthetic analysis of the target molecule reveals a straightforward, three-step synthetic sequence starting from the readily available 2-chloro-4-methylbenzoic acid.
Caption: Retrosynthetic pathway for the target compound.
This pathway is strategically advantageous as it utilizes robust and well-documented chemical transformations: radical-initiated benzylic bromination, nucleophilic substitution to install the amine, and standard Boc-protection.
Synthesis and Mechanistic Rationale
Step 1: Benzylic Bromination of 2-chloro-4-methylbenzoic acid
The synthesis commences with the selective bromination of the benzylic methyl group of 2-chloro-4-methylbenzoic acid. This is achieved via a free radical substitution mechanism.
Reaction: 2-chloro-4-methylbenzoic acid + NBS --(AIBN, CCl₄, Reflux)--> 4-(bromomethyl)-2-chlorobenzoic acid
Expertise & Experience Insights: The choice of N-bromosuccinimide (NBS) as the bromine source is critical for achieving high selectivity for benzylic bromination over aromatic bromination. NBS provides a low, constant concentration of bromine radicals in the reaction mixture, which disfavors electrophilic aromatic substitution.[4] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the reaction by generating the initial bromine radical.[5] Carbon tetrachloride (CCl₄) is a classic solvent for this reaction due to its inertness and ability to dissolve the reactants, although less toxic alternatives like cyclohexane can also be used.[5] The reaction is typically run under reflux to ensure a sufficient rate of radical initiation.
Step 2: Amination of 4-(bromomethyl)-2-chlorobenzoic acid
The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution. To form the primary amine, a two-step sequence involving sodium azide followed by reduction is a reliable and high-yielding approach (a variation of the Gabriel synthesis).
Reaction 1: 4-(bromomethyl)-2-chlorobenzoic acid + NaN₃ --(DMF)--> 4-(azidomethyl)-2-chlorobenzoic acid
Reaction 2: 4-(azidomethyl)-2-chlorobenzoic acid + PPh₃, H₂O --> 4-(aminomethyl)-2-chlorobenzoic acid
Expertise & Experience Insights: Direct amination with ammonia is often problematic, leading to over-alkylation and the formation of secondary and tertiary amines. The use of sodium azide provides a clean Sₙ2 displacement of the bromide to form the corresponding azide. The azide can then be cleanly reduced to the primary amine using various methods, with the Staudinger reaction (using triphenylphosphine and water) being a mild and effective choice that avoids harsh reducing agents which could potentially affect the other functional groups.
Step 3: Boc-Protection of 4-(aminomethyl)-2-chlorobenzoic acid
The final step involves the protection of the newly formed primary amine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to moderate the reactivity of the amine during subsequent reaction steps.[6]
Reaction: 4-(aminomethyl)-2-chlorobenzoic acid + (Boc)₂O --(Dioxane, NaOH(aq))--> 4-[(Boc-amino)methyl]-2-chlorobenzoic acid
Expertise & Experience Insights: The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group source.[6] The use of a biphasic system, such as dioxane and aqueous sodium hydroxide, is highly effective. The base serves to deprotonate the ammonium salt (if formed from the previous step's workup) and also to neutralize the acid byproduct of the reaction, driving the equilibrium towards the product.[7] The reaction is generally clean and proceeds to high yield at room temperature.[7]
Caption: Overall workflow for the synthesis and analysis.
Characterization and Analytical Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-[(Boc-amino)methyl]-2-chlorobenzoic acid. The following section outlines the expected results from standard analytical techniques.
Caption: Relationship between analytical techniques and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.
-
¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The predicted proton NMR spectrum will exhibit characteristic signals.
-
Aromatic Protons: Three signals in the aromatic region (~7.4-7.9 ppm). The proton ortho to the carboxylic acid (H-6) will likely be a doublet, the proton ortho to the chloro group (H-3) a doublet, and the proton between the chloro and aminomethyl groups (H-5) a doublet of doublets.[8]
-
Carboxylic Acid Proton: A very broad singlet far downfield (~13 ppm), which may exchange with D₂O.[9]
-
Amine N-H Proton: A triplet around 7.5-8.0 ppm, due to coupling with the adjacent CH₂ group.
-
Methylene (CH₂) Protons: A doublet around 4.3 ppm, coupled to the N-H proton.
-
Boc Group Protons: A sharp singlet integrating to 9 protons at approximately 1.4 ppm.
-
-
¹³C NMR Spectroscopy (101 MHz, DMSO-d₆): The proton-decoupled ¹³C NMR spectrum will provide confirmation of the carbon framework.
-
Carbonyl Carbons: Two signals in the downfield region: the carboxylic acid carbonyl (~167 ppm) and the Boc carbonyl (~156 ppm).
-
Aromatic Carbons: Six distinct signals in the aromatic region (~125-140 ppm).
-
Boc Carbons: The quaternary carbon of the t-butyl group will appear around 78-80 ppm, and the methyl carbons will be a strong signal around 28 ppm.
-
Methylene Carbon: The CH₂ carbon will be observed around 44 ppm.
-
| Predicted ¹H NMR Data (DMSO-d₆) | Predicted ¹³C NMR Data (DMSO-d₆) |
| Chemical Shift (δ) ppm | Assignment |
| ~13.2 (br s, 1H) | -COOH |
| ~7.85 (d, 1H) | Ar-H |
| ~7.50 (m, 1H) | N-H |
| ~7.45 (d, 1H) | Ar-H |
| ~7.40 (dd, 1H) | Ar-H |
| ~4.30 (d, 2H) | -CH₂- |
| ~1.40 (s, 9H) | -C(CH₃)₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to ~2500 cm⁻¹.
-
N-H Stretch (Carbamate): A sharp peak around 3350-3400 cm⁻¹.
-
C=O Stretch (Carboxylic Acid & Carbamate): Two strong, distinct carbonyl absorptions. The carboxylic acid C=O will appear around 1700-1720 cm⁻¹, and the Boc carbamate C=O will be slightly lower, around 1680-1700 cm⁻¹.
-
C-O Stretch (Carbamate): Strong bands in the 1300-1150 cm⁻¹ region.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 800-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Method: Electrospray ionization (ESI) is the preferred method due to the polarity and thermal lability of the molecule.
-
Expected Molecular Ion: For C₁₃H₁₆ClNO₄, the expected monoisotopic mass is 285.0768. In ESI-MS, the molecule would likely be observed as the protonated species [M+H]⁺ at m/z 286.08, or the sodium adduct [M+Na]⁺ at m/z 308.06. The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be clearly visible for the molecular ion cluster.
-
Key Fragmentation: A characteristic loss of the t-butyl group (-56 Da) or isobutylene is expected, as is the loss of CO₂ (-44 Da) from the carbamate moiety under fragmentation conditions.
Detailed Experimental Protocols
Disclaimer: These protocols are based on established procedures for analogous transformations and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol: Synthesis of 4-(bromomethyl)-2-chlorobenzoic acid
-
To a 250 mL round-bottomed flask, add 2-chloro-4-methylbenzoic acid (10.0 g, 58.6 mmol), N-bromosuccinimide (11.5 g, 64.5 mmol, 1.1 eq), and carbon tetrachloride (120 mL).
-
Add AIBN (0.48 g, 2.9 mmol, 0.05 eq) to the suspension.
-
Equip the flask with a reflux condenser and a calcium chloride drying tube.
-
Heat the mixture to reflux (approx. 77 °C) with vigorous stirring for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, cool the reaction mixture to room temperature, then in an ice bath for 30 minutes.
-
Filter the white precipitate (succinimide) and wash it with a small amount of cold CCl₄.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a minimal amount of hot ethyl acetate/hexanes to afford pure 4-(bromomethyl)-2-chlorobenzoic acid.
Protocol: Synthesis of 4-(aminomethyl)-2-chlorobenzoic acid
-
Dissolve 4-(bromomethyl)-2-chlorobenzoic acid (10.0 g, 40.1 mmol) in 100 mL of dimethylformamide (DMF).
-
Add sodium azide (3.13 g, 48.1 mmol, 1.2 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into 400 mL of ice water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(azidomethyl)-2-chlorobenzoic acid. Caution: Azides can be explosive; handle with care.
-
Dissolve the crude azide in a mixture of THF (120 mL) and water (12 mL).
-
Add triphenylphosphine (12.6 g, 48.1 mmol, 1.2 eq) and stir the mixture at 50 °C for 8 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Add 1 M HCl (100 mL) to the residue and wash with diethyl ether (2 x 50 mL) to remove triphenylphosphine oxide.
-
Adjust the pH of the aqueous layer to ~8 with 2 M NaOH. The product may precipitate.
-
Extract the product with ethyl acetate or filter the solid. Dry the organic extracts over sodium sulfate and concentrate to yield 4-(aminomethyl)-2-chlorobenzoic acid.
Protocol: Synthesis of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid
-
Suspend 4-(aminomethyl)-2-chlorobenzoic acid (5.0 g, 26.9 mmol) in a mixture of 1,4-dioxane (50 mL) and water (25 mL).
-
Add a solution of sodium hydroxide (2.37 g, 59.2 mmol, 2.2 eq) in water (25 mL). Stir until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (6.47 g, 29.6 mmol, 1.1 eq) dissolved in 1,4-dioxane (20 mL) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 50 mL).
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with cold 1 M HCl. A white precipitate should form.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the final product, 4-[(Boc-amino)methyl]-2-chlorobenzoic acid.[7]
Conclusion
This guide has presented a detailed, scientifically-grounded pathway for the . By leveraging well-established synthetic transformations and providing a clear rationale for each experimental choice, this document serves as a valuable resource for researchers. The comprehensive characterization plan ensures the unambiguous structural confirmation and purity assessment of the final compound, enabling its confident use in demanding applications such as pharmaceutical lead optimization and complex molecule synthesis.
References
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Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Experimental Organic Chemistry. Blackwell Science. Adapted protocol for Synthesis of 4-Bromomethylbenzoic acid.
-
ChemicalBook. (n.d.). 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis.
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Royal Society of Chemistry. (n.d.). Supporting information for a related synthesis.
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BenchChem. (2025). Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid: A Technical Guide.
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ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzoic acid synthesis.
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BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.
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BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-2-chlorobenzoic Acid.
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Royal Society of Chemistry. (n.d.). Supporting Information with NMR data for benzoic acid derivatives.
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BenchChem. (2025). Technical Support Center: Synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate.
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Wolk, J. L., & Frimer, A. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). ResearchGate.
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National Center for Biotechnology Information. (n.d.). 4-Amino-2-chlorobenzoic acid. PubChem Compound Database.
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BenchChem. (2025). The Versatility of 4-Amino-2-chlorobenzoic Acid: A Building Block for Bioactive Molecules.
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ChemicalBook. (n.d.). 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum.
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Biological Magnetic Resonance Bank. (n.d.). bmse000916 4-Aminobenzoic Acid.
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-amino-2-chloro-. NIST Chemistry WebBook.
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ChemicalBook. (n.d.). 2-Amino-4-chlorobenzoic acid(89-77-0) 1H NMR spectrum.
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ChemicalBook. (n.d.). 4-Amino-2-chlorobenzoic acid(2457-76-3)IR1.
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ChemicalBook. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) 13C NMR spectrum.
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-amino-2-chloro- (IR Spectrum). NIST Chemistry WebBook.
-
ChemicalBook. (2026). 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid.
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BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
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Kricheldorf, H. R., & von Lossow, C. (n.d.). 400 MHz 1 H NMR spectra (recorded in CDCl3/TMS) of (A) 4-aminobenzoic acid butyl ester. ResearchGate.
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J&K Scientific LLC. (2021). BOC Protection and Deprotection.
-
Google Patents. (n.d.). CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
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Taha, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
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Organic Syntheses. (n.d.). Procedure for Boc-protection.
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BenchChem. (n.d.). 4-(Aminomethyl)-2-chlorobenzoic acid HCl.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
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ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR....
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4-[(Boc-amino)methyl]-2-chlorobenzoic acid CAS number
Title: Advanced Synthetic Utilization of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (CAS: 879088-65-0) in Drug Discovery
Executive Summary
As a Senior Application Scientist specializing in synthetic methodologies and medicinal chemistry, I frequently rely on bifunctional building blocks to construct complex molecular architectures. 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (CAS: 879088-65-0) [1] is a highly versatile, orthogonally protected scaffold widely utilized in pharmaceutical development and peptidomimetic design[3]. The presence of three distinct functional groups—a carboxylic acid, a Boc-protected amine, and a chloro-substituted aromatic ring—enables the precise, step-wise construction of diverse molecular libraries [2].
This technical guide dissects the physicochemical properties, structural causality, and field-proven experimental protocols for integrating this compound into Target-Oriented Synthesis (TOS) pipelines.
Physicochemical Profiling & Structural Causality
Understanding the intrinsic properties of a building block is critical for predicting its behavior in complex synthetic workflows.
| Property | Specification |
| Chemical Name | 4-[(Boc-amino)methyl]-2-chlorobenzoic acid |
| CAS Number | 879088-65-0 [4] |
| Molecular Formula | C13H16ClNO4 |
| Molecular Weight | 285.72 g/mol |
| Protecting Group | tert-Butoxycarbonyl (Boc) |
| Key Substituent | ortho-Chlorine (Position 2) |
Causality Behind the Structure
The specific arrangement of substituents on this benzoic acid core dictates its synthetic utility:
-
The ortho-Chloro Effect: The chlorine atom at position 2 exerts both an inductive electron-withdrawing effect and significant steric bulk. While the inductive effect makes the carbonyl carbon slightly more electrophilic, the steric hindrance heavily restricts the approach of bulky nucleophiles. This necessitates the use of highly efficient coupling reagents (e.g., HATU) during amide bond formation.
-
Orthogonal Protection (Boc Group): The tert-butoxycarbonyl (Boc) group masking the aminomethyl moiety at position 4 is completely stable under the basic conditions required for carboxylic acid activation [2]. This orthogonality ensures that the carboxylic acid can be functionalized without risking self-polymerization or side reactions at the amine.
Synthetic Workflows & Methodologies
To maximize the utility of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid, researchers must employ workflows that respect its steric and electronic constraints.
Orthogonal reactivity workflow for 4-[(Boc-amino)methyl]-2-chlorobenzoic acid derivatives.
Protocol 1: Sterically Hindered Amide Coupling
Due to the ortho-chloro substitution, standard carbodiimide coupling agents (like EDC/NHS) often result in low yields. The following protocol utilizes uronium-based activation to overcome this barrier.
-
Preparation: Dissolve 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0.1 M concentration.
-
Causality: DMF provides high solubility for both the starting material and the highly polar intermediates formed during activation.
-
-
Activation: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.
-
Causality: HATU generates a highly reactive 7-aza-HOBt active ester capable of overcoming the steric hindrance of the 2-chloro group. DIPEA acts as a non-nucleophilic base, fully deprotonating the carboxylic acid without competing for the activated ester.
-
-
Coupling & Self-Validation: Add the target amine (1.2 eq) dropwise.
-
System Validation: The reaction mixture will typically transition from pale yellow to a deeper golden hue upon active ester formation. Complete consumption of the starting material should be verified via LC-MS within 2–4 hours.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid/HATU byproducts, followed by extraction with ethyl acetate.
Protocol 2: Acidolytic Boc Cleavage
Once the amide bond is secured, the Boc group must be removed to reveal the primary amine for subsequent functionalization (e.g., urea formation, reductive amination, or further peptide coupling) [3].
-
Preparation: Dissolve the purified Boc-protected intermediate in anhydrous dichloromethane (DCM).
-
Cleavage: Add trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.
-
Causality: The Boc group is highly stable under the basic conditions of Protocol 1 but undergoes rapid acidolysis. The 1:1 ratio ensures rapid cleavage while preventing solvent-induced degradation of the newly formed amide bond.
-
-
Carbocation Scavenging: If the attached scaffold contains electron-rich aromatic rings, add triisopropylsilane (TIPS, 0.1 eq).
-
Causality: TIPS acts as a highly efficient carbocation scavenger. It prevents the reactive tert-butyl cation (released during Boc cleavage) from electrophilically alkylating sensitive, electron-rich moieties on your molecule.
-
-
Self-Validation: Observe the reaction mixture for mild effervescence. The physical release of CO₂ and isobutylene gas serves as an immediate visual indicator of successful deprotection.
Applications in Target-Oriented Synthesis (TOS)
In modern drug discovery, 4-[(Boc-amino)methyl]-2-chlorobenzoic acid is frequently utilized as a core vector for synthesizing kinase inhibitors and receptor antagonists. The rigid benzoic acid core provides structural stability, while the aminomethyl extension acts as a flexible linker to probe deep binding pockets.
Target-Oriented Synthesis (TOS) integration pathway utilizing the bifunctional building block.
By strategically leveraging the orthogonal reactivity of this compound, medicinal chemists can rapidly iterate through Structure-Activity Relationship (SAR) studies, making it an indispensable asset in the pharmaceutical development toolkit.
References
Comprehensive Technical Guide: Solubility and Stability Dynamics of 4-[(Boc-amino)methyl]-2-chlorobenzoic Acid
Executive Summary
4-[(Boc-amino)methyl]-2-chlorobenzoic acid (Molecular Formula: C13H16ClNO4, MW: 285.72 g/mol ) is a highly functionalized, versatile building block utilized extensively in the design of peptidomimetics, small-molecule active pharmaceutical ingredients (APIs), and targeted therapeutics. The molecule features an ortho-halogenated carboxylic acid coupled with a lipophilic, acid-labile tert-butyloxycarbonyl (Boc) protected benzylic amine. Understanding its physicochemical boundaries is critical for optimizing synthetic yields, preventing premature degradation, and designing robust purification workflows.
This whitepaper provides an authoritative, mechanistic analysis of the compound's solubility and stability profiles, backed by field-proven protocols designed as self-validating systems.
Molecular Profiling and the Causality of Physicochemical Behavior
The macroscopic behavior of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid is dictated by the interplay of its three primary structural motifs:
-
The Carboxylic Acid (-COOH): Imparts weak acidity. While unsubstituted benzoic acid has a pKa of ~4.2, the electron-withdrawing inductive effect of the ortho-chloro group lowers the pKa to approximately 2.8–3.0. This dictates a highly pH-dependent aqueous solubility profile.
-
The Ortho-Chloro Substituent (-Cl): Enhances overall lipophilicity and sterically shields the carboxylate. This steric hindrance subtly impacts coupling kinetics during solid-phase peptide synthesis (SPPS) or solution-phase amide coupling, necessitating highly efficient coupling reagents (e.g., HATU).
-
The Boc-Protected Amine (-CH₂-NH-Boc): The bulky tert-butyl group significantly increases the molecule's partition coefficient (LogP) and masks the basicity and nucleophilicity of the amine, preventing undesired self-polymerization [1].
Solubility Dynamics
Solubility in pharmaceutical development is not a static metric; it is a dynamic equilibrium influenced by solvent dielectric constants, hydrogen bonding capacity, and pH.
The introduction of the bulky, nonpolar Boc group significantly alters the physical properties of the parent amine, driving up lipophilicity [1]. Consequently, the compound exhibits excellent solubility in polar aprotic solvents, which are standard in peptide synthesis [2]. Conversely, in neutral or acidic aqueous media, the compound is practically insoluble due to the un-ionized state of the carboxylic acid and the hydrophobic dominance of the Boc group. Adjusting the aqueous pH above its pKa (e.g., pH > 5) converts the carboxylic acid to its carboxylate salt, drastically increasing aqueous solubility.
Quantitative Solubility Profile
| Solvent Category | Specific Solvent | Empirical Solubility | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO | High (>100 mg/mL) | Strong dipole-dipole interactions; excellent solvation of the Boc carbamate moiety. |
| Halogenated | Dichloromethane (DCM) | High (>50 mg/mL) | Favorable van der Waals interactions with the lipophilic Boc and chloroarene groups. |
| Polar Protic | Methanol, Ethanol | Moderate (~20-50 mg/mL) | Hydrogen bonding with the carboxylate and carbamate carbonyls. |
| Aqueous (Acidic) | 0.1M HCl (pH 1) | Insoluble (<0.1 mg/mL) | Fully protonated carboxylic acid; high lipophilicity dominates the phase state. |
| Aqueous (Basic) | 0.1M NaOH (pH 13) | High (>50 mg/mL) | Deprotonation yields the highly soluble sodium carboxylate salt. |
Stability Profile and Degradation Pathways
The utility of the Boc group is rooted in its unique chemical properties: it is stable to a wide range of reagents, yet it can be readily and selectively removed under specific acidic conditions [4]. This "orthogonal" stability is fundamental to modern synthetic strategies [3].
-
Acid Lability (Deprotection): The primary mode of degradation is acid-catalyzed cleavage. Exposure to strong acids (e.g., 20-50% Trifluoroacetic Acid (TFA) in DCM) protonates the carbamate oxygen. This induces the loss of a relatively stable tert-butyl cation, forming a carbamic acid intermediate that rapidly decarboxylates to yield the free amine [1].
-
Base Stability: The compound is remarkably stable to strong aqueous bases (e.g., NaOH, KOH) and nucleophiles. It is resistant to hydrolysis under these conditions, allowing for selective saponification of esters elsewhere in a complex molecule without premature amine deprotection [1].
-
Thermal and Photostability: The compound is stable as a crystalline solid at room temperature. However, prolonged exposure to high temperatures (>60°C) in acidic or protic solutions can lead to slow thermal degradation of the Boc group.
Figure 1: Acid-mediated Boc deprotection pathway of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and mechanistic safeguards to verify the accuracy of the generated data.
Protocol 1: Quantitative Isothermal Solubility Determination (HPLC-UV)
Objective: Accurately measure the thermodynamic solubility of the compound in various solvent systems.
-
Preparation: Add an excess of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (e.g., 200 mg) to 1.0 mL of the target solvent in a sealed, inert glass vial.
-
Equilibration: Agitate the suspension isothermally at 25.0 ± 0.1 °C for 48 hours using an orbital shaker.
-
Causality: A 48-hour window ensures true thermodynamic equilibrium is reached, eliminating artifacts caused by transient supersaturation.
-
-
Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Self-Validation Control: Discard the first 0.2 mL of the filtrate. This accounts for potential active pharmaceutical ingredient (API) adsorption onto the filter membrane, ensuring the analyzed aliquot represents the true solution concentration.
-
-
Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (C18 column, Acetonitrile/Water with 0.1% TFA gradient, detection at 254 nm).
-
Data Validation: Compare the integrated peak area against a pre-established, 5-point calibration curve. A mass balance check must yield an R² > 0.999 for the run to be considered valid.
Figure 2: Self-validating isothermal shake-flask workflow for quantitative solubility determination.
Protocol 2: Controlled Boc-Deprotection and Stability Monitoring
Objective: Cleave the Boc group selectively while monitoring the kinetics of degradation to prevent side reactions.
-
Reagent Preparation: Prepare a cleavage cocktail of 20% (v/v) TFA in anhydrous DCM. Add 2.5% (v/v) triisopropylsilane (TIPS) and 2.5% (v/v) water.
-
Causality: TIPS acts as a highly effective carbocation scavenger. It prevents the highly reactive tert-butyl cation (generated during cleavage) from irreversibly alkylating the electron-rich aromatic ring or the newly liberated free amine [4].
-
-
Reaction: Dissolve 50 mg of the compound in 1.0 mL of the cleavage cocktail at 0°C, then slowly warm to room temperature under nitrogen.
-
Kinetic Monitoring: Withdraw 10 µL aliquots every 15 minutes. Quench immediately in 90 µL of cold diethyl ether to halt the reaction, and analyze via LC-MS.
-
Workup: Once the starting material is fully consumed (typically <1 hour), concentrate the mixture under a gentle stream of nitrogen. Precipitate the resulting 4-(aminomethyl)-2-chlorobenzoic acid TFA salt with cold diethyl ether, centrifuge, and dry in vacuo.
Formulation and Storage Recommendations
-
Bulk Storage: Store the neat solid in a tightly sealed, opaque container at 2–8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen). This prevents moisture ingress, which could slowly hydrolyze the compound over extended periods.
-
Handling: Handle in a well-ventilated fume hood using standard PPE. The compound is an irritant, and the generation of static electricity should be avoided during powder transfer.
-
Assay Formulation: For in vitro biological assays, prepare stock solutions in 100% anhydrous DMSO (up to 50 mM) and store in single-use aliquots at -20°C. Dilute into aqueous buffers immediately prior to use, ensuring the final DMSO concentration remains below 1% to prevent API precipitation and assay interference.
References
- BenchChem. "An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines." BenchChem.
- BOC Sciences. "BOC-Amino Acids." BOC Sciences.
- Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups.
- BenchChem. "The Cornerstone of Modern Peptide Chemistry: A Technical Guide to Boc-Protected Amino Acids." BenchChem.
A Technical Guide to 4-[(Boc-amino)methyl]-2-chlorobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
This guide provides an in-depth overview of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid, a versatile building block in medicinal chemistry. We will explore its chemical properties, discuss a detailed synthetic protocol, and examine its applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
4-[(Boc-amino)methyl]-2-chlorobenzoic acid is a bifunctional molecule incorporating a protected amine and a carboxylic acid on a chlorinated benzene ring. The tert-butoxycarbonyl (Boc) protecting group on the aminomethyl moiety allows for selective chemical transformations, making it a valuable intermediate in multi-step organic synthesis.
For comparison, the properties of closely related and precursor molecules are summarized in the table below:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-[(Boc-amino)methyl]-2-chlorobenzoic acid | C₁₃H₁₆ClNO₄ | ~285.72 | Not Available |
| 4-(Boc-aminomethyl)benzoic acid | C₁₃H₁₇NO₄ | 251.28 | 33233-67-9[2] |
| 4-Amino-2-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 2457-76-3[3][4] |
| 4-(Aminomethyl)-2-chlorobenzoic acid HCl | C₈H₉Cl₂NO₂ | 222.07 (of HCl salt) | Not Available[5] |
The presence of the carboxylic acid and the Boc-protected amine imparts a moderate polarity to the molecule, influencing its solubility and chromatographic behavior. The chlorine atom at the 2-position of the benzoic acid ring influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.
Synthesis of 4-[(Boc-amino)methyl]-2-chlorobenzoic Acid
The synthesis of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid can be conceptualized from its precursor, 4-amino-2-chlorobenzoic acid. A common synthetic strategy involves the protection of the amino group as a Boc-carbamate followed by functionalization. However, a more direct route would involve the Boc protection of 4-(aminomethyl)-2-chlorobenzoic acid. A plausible synthetic workflow is outlined below.
Experimental Protocol: Synthesis via Boc Protection
This protocol describes a general method for the Boc protection of an aminobenzoic acid derivative, adapted from procedures for similar compounds[6].
Objective: To synthesize 4-[(Boc-amino)methyl]-2-chlorobenzoic acid from 4-(aminomethyl)-2-chlorobenzoic acid.
Materials:
-
4-(aminomethyl)-2-chlorobenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
1,4-Dioxane and water or other suitable solvent system
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1N solution
Procedure:
-
Dissolution: Dissolve 4-(aminomethyl)-2-chlorobenzoic acid in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate at room temperature. The base is crucial for deprotonating the amino group, facilitating its nucleophilic attack on the Boc anhydride.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise. The reaction is typically exothermic and should be monitored.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1N HCl. This step protonates the carboxylic acid, causing the product to precipitate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain pure 4-[(Boc-amino)methyl]-2-chlorobenzoic acid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid.
Applications in Drug Development
Benzoic acid scaffolds are fundamental in medicinal chemistry due to their stability and the versatile reactivity of the carboxylic acid group[5]. The introduction of a chloro-substituent and a protected aminomethyl group in 4-[(Boc-amino)methyl]-2-chlorobenzoic acid creates a multifunctional building block for the synthesis of diverse molecular libraries[5].
Derivatives of aminobenzoic acids have been explored for a range of therapeutic applications, including as anticancer and antiviral agents[7]. The specific substitution pattern of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid makes it an attractive starting material for the development of novel compounds targeting various biological pathways.
Role as a Scaffold in Targeted Therapy
One area of interest is the development of inhibitors for signaling pathways implicated in cancer. For instance, derivatives of the isomeric 4-amino-3-chlorobenzoic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy[7]. The 4-[(Boc-amino)methyl]-2-chlorobenzoic acid scaffold can be similarly utilized to design molecules that interact with the ATP-binding site of tyrosine kinases like EGFR.
The general principle involves the functionalization of the carboxylic acid and the deprotected amine to introduce pharmacophores that can form key interactions with the target protein.
Signaling Pathway Diagram: EGFR Inhibition
Caption: Simplified EGFR signaling pathway and the inhibitory action of a derivative.
Conclusion
4-[(Boc-amino)methyl]-2-chlorobenzoic acid is a valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its distinct functional groups, which can be selectively modified, provide a robust platform for the creation of complex molecules for drug discovery. The strategic placement of the chloro, aminomethyl, and carboxylic acid moieties on the benzene ring offers opportunities for designing compounds with tailored pharmacological profiles. Further exploration of derivatives from this scaffold holds significant promise for the development of novel therapeutics.
References
-
NovaChemistry. 4-[(Boc-amino)methyl]-2-chlorobenzoic acid CAS NO.879088-65-0. Available from: [Link]
-
Worldwide Life Sciences. 4-(Boc-amino)-2-chlorobenzoic acid - 5g. Available from: [Link]
-
PubChem. 4-Amino-2-chlorobenzoic acid. Available from: [Link]
-
Synthesis of m-chlorobenzoic acid. Available from: [Link]
-
NIST WebBook. Benzoic acid, 4-amino-2-chloro-. Available from: [Link]
-
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Available from: [Link]
-
PMC. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Available from: [Link]
-
Chemsrc. 5-(BOC-AMINO)METHYL-2-CHLORO-BENZOIC ACID. Available from: [Link]
-
NIST WebBook. Benzoic acid, 4-amino-, methyl ester. Available from: [Link]
-
Cheméo. Chemical Properties of 2-Amino-4-chlorobenzoic acid (CAS 89-77-0). Available from: [Link]
Sources
- 1. CAS#:165950-04-9 | 5-(BOC-AMINO)METHYL-2-CHLORO-BENZOIC ACID | Chemsrc [chemsrc.com]
- 2. 4-(Boc-aminomethyl)benzoic acid =98.0 T 33233-67-9 C13H17NO4 [sigmaaldrich.com]
- 3. Benzoic acid, 4-amino-2-chloro- [webbook.nist.gov]
- 4. 4-Amino-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(Aminomethyl)-2-chlorobenzoic acid HCl | Benchchem [benchchem.com]
- 6. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Commercial Availability & Technical Guide: 4-[(Boc-amino)methyl]-2-chlorobenzoic acid
The following technical guide details the commercial landscape, synthesis strategies, and procurement protocols for 4-[(Boc-amino)methyl]-2-chlorobenzoic acid .
Executive Summary
4-[(Boc-amino)methyl]-2-chlorobenzoic acid is a specialized pharmacophore used primarily in medicinal chemistry as a linker scaffold and a fragment for drug discovery. Unlike common reagents, this compound occupies a "commercial gray zone"—it is listed by catalog aggregators but rarely held in stock by major distributors (e.g., Sigma-Aldrich, Fisher) for immediate dispatch.
Strategic Recommendation: For time-critical drug development campaigns, relying solely on direct procurement of the final compound carries a high risk of lead-time delays (often 4–6 weeks for "synthesis on demand"). The most robust strategy is a "Late-Stage Functionalization" approach: procuring the commercially stable precursor 4-(Aminomethyl)-2-chlorobenzoic acid HCl (CAS 1208507-67-8) and performing a single-step Boc protection in-house.
Chemical Profile & Specifications
Target Compound
| Property | Specification |
| Chemical Name | 4-[(tert-Butoxycarbonylamino)methyl]-2-chlorobenzoic acid |
| CAS Number | 879088-65-0 (Primary assignment; verify with supplier) |
| Molecular Formula | C₁₃H₁₆ClNO₄ |
| Molecular Weight | 285.72 g/mol |
| Structure Description | Benzoic acid core with an ortho-chloro substituent and a para-Boc-aminomethyl side chain. |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water. |
Critical Precursors (The "Make" Strategy)
| Role | Compound Name | CAS Number | Availability Status |
| Primary Precursor | 4-(Aminomethyl)-2-chlorobenzoic acid HCl | 1208507-67-8 | High (Stocked by Enamine, AChemBlock, BLD Pharm) |
| Alternative Start | 2-Chloro-4-cyanobenzoic acid | 117738-77-9 | High (Commodity building block) |
| Alternative Start | Methyl 4-(bromomethyl)-2-chlorobenzoate | 143572-60-5 | Medium (Specialty reagent) |
Commercial Landscape & Supply Chain
The supply chain for this compound is bifurcated between "Catalog Resellers" and "Origin Manufacturers."
Direct Procurement Risks
-
Lead Time: Many suppliers listing CAS 879088-65-0 are aggregators. An order often triggers a custom synthesis event in China or India, resulting in 4–8 week delivery times.
-
Identity Confusion: Search results frequently conflate this target with 4-((Boc-amino)-2-chlorobenzoic acid (aniline derivative, CAS 232275-73-9). Always verify the structure involves a methylene (-CH2-) linker between the ring and the nitrogen.
Recommended Suppliers (Verified Precursors)
To ensure project timelines, prioritize sourcing the HCl salt precursor (CAS 1208507-67-8) from the following tiers:
-
Tier 1 (Stock Likely): Enamine, Combi-Blocks, AChemBlock.
-
Tier 2 (Fast Synthesis): WuXi AppTec, Pharmablock.
-
Tier 3 (Aggregators): MolPort, eMolecules (Use to filter for "Ships within 1 week").
Synthesis & Manufacturing Protocols
For researchers requiring >10g or immediate access, in-house synthesis from the amine hydrochloride is the gold standard.
Route A: The "One-Step" Protection (Recommended)
This route utilizes the commercially available hydrochloride salt. It is high-yielding (>90%) and scalable.
Protocol:
-
Dissolution: Suspend 4-(Aminomethyl)-2-chlorobenzoic acid HCl (1.0 equiv) in a 1:1 mixture of Dioxane/Water.
-
Basification: Cool to 0°C. Add NaOH (2.5 equiv) dropwise to adjust pH to ~10–11.
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dissolved in a minimal amount of dioxane.
-
Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target [M+H]⁺ = 286.7, often observes [M+Na]⁺ or [M-tBu] fragment).
-
Workup: Acidify carefully with 1M KHSO₄ or citric acid to pH 3–4 (Avoid strong mineral acids to prevent Boc cleavage). Extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Route B: The "Nitrile Reduction" (Alternative)
If the amine precursor is unavailable, start from the nitrile.
Protocol:
-
Hydrogenation: React 2-Chloro-4-cyanobenzoic acid (CAS 117738-77-9) with H₂ (50 psi) using Raney Nickel or Pd/C in MeOH/NH₃.
-
In-situ Protection: Add Boc₂O directly to the reduction vessel after venting H₂ to trap the primary amine immediately, preventing polymerization.
Visualization of Synthesis Pathways
Caption: Comparative synthesis routes. Route A is the preferred "Buy & Modify" strategy for rapid access.
Quality Control & Specifications
When sourcing or synthesizing this compound, the following analytical parameters are critical for validation.
Certificate of Analysis (CoA) Requirements
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity (HPLC) | ≥ 97.0% (Area %) | C18 Column, H₂O/MeCN gradient |
| Identity (¹H-NMR) | Consistent with structure | DMSO-d₆ |
| Water Content | ≤ 1.0% | Karl Fischer |
| Residual Solvents | Meets ICH limits (EtOAc, Dioxane) | GC-HS |
Diagnostic NMR Signals (DMSO-d₆)
-
Boc Group: Singlet at δ ~1.40 ppm (9H).
-
Benzylic Protons: Doublet at δ ~4.20 ppm (2H, J=6.0 Hz).
-
Amide Proton: Triplet at δ ~7.50 ppm (1H, exchangeable).
-
Aromatic Region: Three distinct signals corresponding to the 1,2,4-substitution pattern (typically δ 7.3–7.9 ppm).
Applications in Drug Discovery
This molecule serves as a versatile linker-scaffold in:
-
PROTACs (Proteolysis Targeting Chimeras): The benzoic acid moiety allows for amide coupling to E3 ligase ligands (e.g., VHL or Cereblon binders), while the Boc-protected amine can be deprotected to attach the linker chain.
-
Fragment-Based Drug Discovery (FBDD): The 2-chloro substituent forces the phenyl ring out of planarity in certain amide couplings, inducing a specific vector ("kink") that can improve selectivity in enzyme active sites.
-
Serine Protease Inhibitors: The 4-aminomethyl-benzoic acid motif is a classic P1 mimetic for trypsin-like serine proteases; the chlorine atom adds lipophilicity and fills hydrophobic pockets S1/S2.
References
-
LookChem. (n.d.). 4-[(Boc-amino)methyl]-2-chlorobenzoic acid Product Information. Retrieved March 6, 2026, from [Link]
-
Reagentia. (2026).[1] Methyl 4-(bromomethyl)-2-chlorobenzoate (CAS 143572-60-5) Catalog Entry.[2][3][4] Retrieved March 6, 2026, from [Link]
Sources
- 1. oakwoodchemical.com [oakwoodchemical.com]
- 2. 143572-60-5 | Methyl 4-(bromomethyl)-2-chlorobenzoate | Next Peptide [nextpeptide.com]
- 3. SY205960,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Methyl 4-(bromomethyl)-2-chlorobenzoate (1 x 100 mg) | Reagentia [reagentia.eu]
Technical Guide: Reactivity Profiling of 4-[(Boc-amino)methyl]-2-chlorobenzoic Acid
This guide details the chemical reactivity, synthetic challenges, and strategic manipulation of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid . It is designed for medicinal chemists requiring precise control over this bifunctional scaffold.
Abstract
4-[(Boc-amino)methyl]-2-chlorobenzoic acid is a high-value pharmacophore scaffold characterized by three distinct reactive centers: a sterically hindered carboxylic acid, a deactivated aryl chloride, and an acid-labile carbamate. This guide analyzes the "Ortho-Chloro Effect" on amide coupling kinetics, outlines ligand-controlled cross-coupling strategies for the aryl chloride, and provides validated protocols for orthogonal deprotection.
Structural & Electronic Analysis
The molecule presents a unique "Reactivity Triad" governed by the steric and electronic influence of the chlorine atom at the C2 position.
The Ortho-Chloro Effect
-
Steric Inhibition: The chlorine atom at C2 (Van der Waals radius ~1.75 Å) imposes significant steric bulk adjacent to the carboxylic acid (C1). This forces the carboxylate group out of planarity with the aromatic ring to minimize
strain. -
Electronic Modulation:
-
Inductive Effect (-I): The electronegative chlorine withdraws electron density, increasing the acidity of the carboxylic acid (Predicted pKa ~2.8–3.0 vs. 4.2 for benzoic acid).
-
Resonance Effect (+M): Weak donation into the ring, but the loss of planarity limits conjugation with the carboxylate.
-
-
Implication: The carbonyl carbon is more electrophilic due to the -I effect but kinetically slower to react with nucleophiles due to steric blocking.
The Deactivated Aryl Chloride
The C2-Cl bond is electronically deactivated for oxidative addition by palladium catalysts due to the electron-rich nature of the carboxylate anion (formed under basic cross-coupling conditions) and the electron-donating alkyl group at C4.
Reactivity Module A: The Carboxylic Acid (C1)
Primary Transformation: Amide Coupling / Esterification
Challenges
Standard coupling reagents (EDC/HOBt) often fail or proceed sluggishly due to the ortho-chloro steric barrier. The activated ester intermediate is difficult for the amine nucleophile to approach.[1]
Strategic Solutions
-
Acid Chloride Activation: Conversion to the acid chloride using oxalyl chloride/DMF is the most reliable method to overcome steric hindrance.
-
High-Activity Coupling Reagents: Use HATU or COMU, which generate a more reactive At-complex, often required to drive the reaction to completion.
-
Acyl Fluorides: Generating the acyl fluoride (using TFFH) is a potent alternative, as the small size of the fluorine atom minimizes steric clash during nucleophilic attack.
Validated Protocol: Sterically Hindered Amide Coupling
Objective: Coupling with a secondary amine (e.g., Morpholine).
-
Activation: Dissolve 1.0 equiv of the benzoic acid in anhydrous DCM (0.2 M). Add 1.2 equiv of HATU and 2.5 equiv of DIPEA .
-
Pre-activation: Stir for 15 minutes at RT. (Crucial step to allow formation of the activated ester).
-
Addition: Add 1.1 equiv of the amine.
-
Reaction: Stir at RT for 4–16 hours. If conversion is <50% by LCMS after 4h, heat to 40°C.
-
Workup: Acidic wash (1M HCl) is vital to remove unreacted amine and DIPEA.
Reactivity Module B: The Aryl Chloride (C2)
Primary Transformation: Suzuki-Miyaura Cross-Coupling
The "Anionic Shielding" Problem
Under standard basic Suzuki conditions (K₂CO₃/H₂O), the carboxylic acid deprotonates. The resulting carboxylate anion (
Ligand Selection Strategy
-
Buchwald Ligands: Use bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos . These facilitate oxidative addition into the hindered/deactivated C-Cl bond.
-
Pre-catalysts: Pd(OAc)₂ is often insufficient. Use Pd(dba)₂ or precatalysts like XPhos Pd G2 .
Validated Protocol: C2-Arylation
Objective: Coupling with Phenylboronic acid.
-
Solvent System: 1,4-Dioxane/Water (4:1 ratio). Degas thoroughly with Argon.
-
Catalyst Loading: 5 mol% Pd(dppf)Cl₂·DCM (Robust choice) or 2 mol% XPhos Pd G2 (High performance).
-
Base: 3.0 equiv K₃PO₄ (Potassium phosphate is superior to carbonate for hindered substrates).
-
Temperature: 80–100°C. (Energy required to overcome the activation barrier of the C-Cl bond).
-
Note: If the reaction stalls, protect the acid as a methyl ester before coupling.
Reactivity Module C: The Boc-Amine (C4)
Primary Transformation: Deprotection (N-Boc cleavage)
Stability & Orthogonality
-
Base Stability: The Boc group is completely stable to the basic conditions of Suzuki coupling (pH 10–12) and nucleophilic attack during amide coupling.
-
Acid Sensitivity: It is labile to strong acids (TFA, HCl).
Deprotection Protocol
Reagent: 4M HCl in Dioxane or TFA/DCM (1:1). Precaution: Ensure the C1-carboxylic acid is not activated (e.g., as an acid chloride) during deprotection to avoid polymerization. Scavengers: If the molecule contains electron-rich aromatics (e.g., after Suzuki coupling), add Triethylsilane (TES) (2.5%) to the TFA cocktail to scavenge tert-butyl cations and prevent re-alkylation.
Visualizations
Reactivity Map
This diagram maps the specific reagents required to access each reactive center, highlighting the steric blockade at C1.
Caption: Functional group mapping showing the specific activation requirements for the hindered acid (C1) and deactivated chloride (C2).
Synthetic Decision Tree
A logic flow for determining the order of operations to avoid side reactions.
Caption: Synthetic workflow prioritizing C1 functionalization to facilitate subsequent Pd-catalyzed reactions at C2.
Summary of Key Data
| Property | Value / Description |
| Molecular Formula | C₁₃H₁₆ClNO₄ |
| Predicted pKa (COOH) | ~2.9 (Increased acidity due to ortho-Cl) |
| C1 Reactivity | Low (Steric hindrance). Requires HATU or Acid Chloride. |
| C2 Reactivity | Low (Deactivated). Requires SPhos/XPhos ligands. |
| C4 Stability | Stable to Base/Nucleophiles. Labile to pH < 1. |
| Preferred Solvent | DMF or DMA (for coupling); Dioxane (for Suzuki). |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Chemical Reviews, 116(19), 11391–11461. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. Link
-
Littke, A. F., & Fu, G. C. (2002).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link
Sources
Technical Guide: Biological Potential & Synthetic Utility of Boc-Protected Chlorobenzoic Acids
The following technical guide details the biological potential and synthetic utility of Boc-protected chlorobenzoic acids.
Executive Summary & Structural Logic
In the context of medicinal chemistry, "Boc-protected chlorobenzoic acids" almost exclusively refers to
While often viewed merely as synthetic intermediates, these compounds possess distinct biological characteristics relevant to drug discovery. This guide analyzes their dual role: as lipophilic prodrug-like probes for structure-activity relationship (SAR) studies and as critical precursors for privileged pharmacophores like quinazolinones and benzodiazepines.
Chemical Space Definition
-
Core Scaffold: Chlorobenzoic acid (typically 2-, 4-, or 5-chloro isomers).
-
Functional Handle: Primary amine (aniline) protected by Boc.
-
Key Isomers:
- -Boc-2-amino-4-chlorobenzoic acid (Precursor for HCV NS5B inhibitors).
- -Boc-4-aminobenzoic acid (Protease inhibitor activity).
- -Boc-2-amino-5-chlorobenzoic acid (Precursor for FVIIa inhibitors).
Biological Activity Profile
Intrinsic Activity vs. Prodrug Potential
Contrary to the assumption that protecting groups render molecules inert, Boc-protected chlorobenzoic acids exhibit specific biological behaviors driven by the bulky, lipophilic tert-butyl moiety.
-
Protease Inhibition: The Boc group mimics the hydrophobic side chains of natural amino acids (e.g., Leucine, Phenylalanine). Derivatives like 4-(Boc-amino)benzoic acid have been documented to inhibit specific proteinases and peptidases. The carbamate linkage provides resistance to enzymatic hydrolysis compared to amides, allowing the molecule to occupy the active site without rapid degradation.
-
Cellular Permeability (The "Boc Effect"): In SAR studies, the Boc-protected form often serves as a probe for membrane permeability. The high lipophilicity (cLogP increase of ~1.5–2.0 units vs. free amine) facilitates passive diffusion.
-
Observation: If a Boc-protected analog shows activity in whole-cell assays but fails in biochemical (enzyme-only) assays, it suggests the compound may be acting via a non-specific membrane perturbation mechanism or requires intracellular deprotection to the active amine species.
-
-
SAR Negative Controls: In anticancer research (e.g., against MCF-7 or MDA-MB-231 lines),
-Boc derivatives frequently serve as negative controls. For instance, in the development of salicylamide-based antitumor agents, the -Boc precursors were inactive ( ), while the deprotected amino forms showed low micromolar potency.[1] This explicitly validates the requirement of the free amine for hydrogen bond donation in the target binding pocket.
Pharmacophore Precursor Utility
The primary biological value of these compounds lies in their conversion to bioactive heterocycles.
| Target Class | Mechanism | Role of Boc-Chlorobenzoic Acid |
| Quinazolinones | DNA Gyrase / Topo IV Inhibition | The 2-amino-4-chlorobenzoic acid scaffold forms the core ring system. The Cl atom enhances binding affinity in the hydrophobic pocket. |
| HCV NS5B Inhibitors | Polymerase Inhibition | Used to synthesize "Thumb Pocket 2" non-nucleoside inhibitors.[2] The Cl substituent restricts rotation, locking the bioactive conformation. |
| Isocoumarins | Serine Protease Inhibition | Rh(III)-catalyzed annulation of Boc-benzamides yields isocoumarins, which are potent anticoagulants and anticancer agents. |
Experimental Protocols
Protocol A: Regioselective Synthesis of -Boc-2-Amino-4-Chlorobenzoic Acid
Rationale: Direct Boc-protection of electron-deficient anilines (like chloroanilines) can be sluggish.[3] This protocol uses a phase-transfer catalyst to ensure high yield.
Reagents: 2-Amino-4-chlorobenzoic acid, Di-tert-butyl dicarbonate (
-
Dissolution: Dissolve 2-amino-4-chlorobenzoic acid (10 mmol) in a mixture of 1,4-dioxane (20 mL) and 1N NaOH (20 mL).
-
Catalysis: Add TBAB (0.5 mmol, 5 mol%) to facilitate phase transfer.
-
Addition: Add
(12 mmol) dropwise at . -
Reaction: Warm to room temperature and stir for 12–18 hours. Monitor by TLC (
of product will be higher than starting material in 5% MeOH/DCM). -
Workup: Evaporate dioxane under reduced pressure. Acidify the aqueous residue to pH 3 with 1N HCl (careful: rapid
evolution). -
Isolation: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Hexane/EtOAc to yield the pure
-Boc derivative as a white solid.
Protocol B: Comparative Cytotoxicity Assay (Boc vs. Free Amine)
Rationale: To determine if the Boc group acts as a steric clash or a permeability enhancer.
Cell Lines: MCF-7 (Breast Cancer), HEK293 (Normal Kidney - Toxicity Control).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Prepare stock solutions of (A)
-Boc-2-amino-4-chlorobenzoic acid and (B) 2-amino-4-chlorobenzoic acid in DMSO. -
Dosing: Treat cells with serial dilutions (0.1
to 100 ). Ensure final DMSO concentration . -
Incubation: Incubate for 72 hours at
, 5% . -
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO and read absorbance at 570 nm.
-
Analysis: Calculate
.-
Result Interpretation: If
, the free amine is essential for target binding. If , the mechanism likely involves non-specific toxicity or metabolic cleavage of the Boc group.
-
Visualization of Mechanisms
Synthesis & Biological Divergence
The following diagram illustrates how the Boc-protected scaffold serves as a divergence point for creating distinct bioactive classes.
Caption: Divergent synthesis pathways from the Boc-protected scaffold to major pharmacophores.
SAR Logic: The "Boc-Switch"
This diagram explains the logic behind using Boc-derivatives in SAR studies to validate binding modes.
Caption: Interpreting biological data when comparing Boc-protected vs. deprotected analogs.
References
-
Vertex AI Search. (2023). Synthesis and molecular docking studies of xanthone attached amino acids as potential antimicrobial and anti-inflammatory agents. 4
-
Vertex AI Search. (2023). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives. 1
-
Vertex AI Search. (2023). Design, Synthesis and Biological Evaluation of DNA Gyrase and Topoisomerase IV Inhibitors. 5[6]
-
Vertex AI Search. (2023). Rh(III)-Catalyzed Annulation of Boc-Protected Benzamides with Diazo Compounds. 7[6][8]
-
Vertex AI Search. (2023). 4-(Boc-amino)benzoic acid Properties and Activity. 9
-
Vertex AI Search. (2023). 2-Amino-4-chlorobenzoic acid - Chem-Impex. 10[11]
Sources
- 1. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure-synth.com [pure-synth.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. Synthesis and molecular docking studies of xanthone attached amino acids as potential antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative – Oriental Journal of Chemistry [orientjchem.org]
- 7. Rh(III)-Catalyzed Annulation of Boc-Protected Benzamides with Diazo Compounds: Approach to Isocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]
- 10. chemimpex.com [chemimpex.com]
- 11. BJOC - Synthesis of pyrrolidine-based hamamelitannin analogues as quorum sensing inhibitors in Staphylococcus aureus [beilstein-journals.org]
Methodological & Application
Application Note: High-Throughput Functionalization of 4-[(Boc-amino)methyl]-2-chlorobenzoic Acid
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and high-throughput screening (HTS). It details the strategic use of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (CAS: 232275-73-9) as a trifunctional scaffold for parallel library generation.
Abstract & Strategic Value
In the landscape of diversity-oriented synthesis (DOS), 4-[(Boc-amino)methyl]-2-chlorobenzoic acid represents a "privileged" scaffold due to its three distinct points of diversity (PODs). Unlike simple benzoic acids, the presence of an ortho-chloro substituent and a protected benzylamine allows for the construction of complex biaryl and heterocyclic libraries.
This guide outlines a "Scaffold Morphing" strategy where the molecule serves as a central hub. We utilize the electronic properties of the 2-chloro group not just as a steric blocker, but as a reactive handle for palladium-catalyzed cross-couplings, enabling the rapid generation of 3-dimensional chemical space.
Key Chemical Features
| Feature | Functionality | Reactivity Profile | Strategic Utility |
| Carboxylic Acid | Amide/Ester formation | Moderate (Sterically hindered by 2-Cl) | Primary attachment point (Resin or R1) |
| Aryl Chloride | Pd-Coupling / SNAr | Latent electrophile | Secondary diversity (Biaryl formation) |
| Boc-Amine | Protected amine | Acid-labile | Tertiary diversity (Urea/Sulfonamide/Amide) |
Experimental Workflows
The following workflows describe the two primary routes for utilizing this scaffold: Solution-Phase Library Generation and Solid-Phase "Catch-and-Release" .
Workflow Visualization
The diagram below illustrates the divergent synthesis pathways, highlighting the order of operations required to maintain functional group orthogonality.
Caption: Divergent synthesis pathways. Route A focuses on sequential decoration; Route B utilizes resin-bound protocols for rapid purification.
Detailed Protocols
Protocol A: Primary Amide Coupling (The "Anchor" Step)
The 2-chloro substituent introduces steric bulk ortho to the carboxylic acid. Standard EDC/HOBt conditions often result in sluggish kinetics. We recommend using HATU or converting the acid to the acid chloride.
Reagents:
-
Scaffold (1.0 equiv)
-
Amine Partner (
) (1.1 equiv) -
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Procedure:
-
Dissolve 4-[(Boc-amino)methyl]-2-chlorobenzoic acid in DMF (0.2 M concentration).
-
Add DIPEA and stir for 5 minutes to ensure deprotonation.
-
Add HATU. Critical Observation: The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.
-
Add the amine partner (
). -
Stir at 40°C for 4–16 hours. Note: The elevated temperature overcomes the steric hindrance of the 2-Cl group.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat.
, and brine. Dry over .[1][2]
Protocol B: Suzuki-Miyaura Coupling at C-2
This is the most challenging step. Aryl chlorides are generally less reactive than bromides/iodides, and the ortho-amide moiety adds steric hindrance. Specialized ligands are required to prevent protodehalogenation (replacement of Cl with H).
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
-
Boronic Acid (
) (1.5 equiv) -
Catalyst:
(2 mol%) or (5 mol%) -
Ligand: SPhos or XPhos (4–10 mol%)
-
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)
Procedure:
-
Charge a reaction vial with the aryl chloride intermediate, boronic acid, base, and Pd catalyst/ligand.
-
Degassing (Essential): Purge the vial with nitrogen or argon for 5 minutes. Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.
-
Add degassed solvent.
-
Heat to 90–100°C for 12–18 hours.
-
Filtration: Filter through a pad of Celite to remove Pd black.
-
Purification: Flash chromatography is usually required here to remove excess boronic acid and phosphine oxides.
Protocol C: Boc-Deprotection and Capping
Once the core is established, the amine is exposed for the final diversity step.
Procedure:
-
Dissolve the biaryl intermediate in DCM.
-
Add 4M HCl in Dioxane (5–10 equiv). Avoid TFA if possible to simplify workup, but TFA/DCM (1:1) is acceptable.
-
Stir at room temperature for 2 hours. Monitor by LC-MS (loss of Boc mass: -100 Da).
-
Concentrate in vacuo. The product is the hydrochloride salt.
-
Capping: Resuspend in DCM/DIPEA and treat with:
-
Sulfonyl Chlorides (
) -> Sulfonamides -
Isocyanates (
) -> Ureas -
Acid Chlorides (
) -> Amides
-
Technical Expertise & Troubleshooting
The "Ortho-Effect" in Palladium Coupling
The 2-position chloride is sterically crowded.
-
Problem: Low conversion or "Protodehalogenation" (Ar-Cl
Ar-H). -
Solution: Use Buchwald Ligands (SPhos, XPhos). These bulky, electron-rich phosphines facilitate the oxidative addition of the Pd into the hindered Ar-Cl bond.
-
Alternative: If Suzuki fails, consider SNAr conditions (Protocol B in diagram). The amide carbonyl at C-1 acts as an electron-withdrawing group (EWG), activating the C-2 position for nucleophilic attack by strong nucleophiles (e.g., morpholine, piperazine) at high temperatures (120°C, DMSO).
Stability of the Boc Group
-
Suzuki Conditions: The Boc group is stable to the basic conditions (
, Carbonates) used in Suzuki coupling. -
Acidic Workup: Be cautious during the workup of the Amide Coupling (Protocol A). Do not use strong acids for prolonged periods, or you risk premature Boc removal. Use 1N HCl or Citric Acid for washes.
Data Summary: Reaction Optimization Matrix
| Variable | Standard Condition | Optimized for 2-Cl Scaffold | Reason |
| Coupling Agent | EDC / HOBt | HATU / HOAt | Overcomes steric hindrance at C-1. |
| Suzuki Ligand | SPhos / XPhos | Required for hindered Aryl Chlorides. | |
| Suzuki Base | Higher basicity improves boronic acid activation without hydrolyzing the amide. | ||
| Solvent | DMF | Dioxane / Water | Better solubility for hydrophobic biaryl products. |
References
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Contextual grounding for Protocol B).
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Basis for Ligand Selection).
Sources
synthetic routes utilizing 4-[(Boc-amino)methyl]-2-chlorobenzoic acid
Application Note: Synthetic Strategies and Therapeutic Utility of 4-[(Boc-amino)methyl]-2-chlorobenzoic Acid in Drug Discovery
Abstract
4-[(Boc-amino)methyl]-2-chlorobenzoic acid is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and small-molecule drug development. The strategic placement of a 2-chloro substituent introduces critical steric and electronic properties to the core scaffold, while the Boc-protected aminomethyl group enables orthogonal synthetic workflows. This application note details the mechanistic rationale, optimized and self-validating protocols, and downstream applications of this building block in the development of targeted therapeutics.
Structural Rationale and Mechanistic Advantages
As a Senior Application Scientist, it is crucial to understand why this specific building block is selected over simpler benzoic acid derivatives. The molecular architecture is designed to solve specific challenges in drug-target interactions and synthetic sequencing:
-
The 2-Chloro Substituent (Steric Twist & Halogen Bonding): The ortho-chloro group creates significant steric hindrance, forcing the adjacent carboxylate (and subsequent amides formed from it) out of coplanarity with the aromatic ring. This defined, rigidified conformation is highly desirable in drug design for locking molecules into active conformations that fit into narrow hydrophobic pockets, such as the S1 or S4 pockets of serine proteases. Furthermore, the highly polarizable chlorine atom can engage in directional halogen bonding (Cl···O or Cl···N) with target protein residues, significantly enhancing binding affinity compared to non-halogenated analogs[1][2].
-
Orthogonality of the Boc Group: The tert-butyloxycarbonyl (Boc) group is chosen over other protecting groups (like Cbz or Fmoc) because its removal relies strictly on acidic conditions. Catalytic hydrogenation (typically used to remove Cbz) risks unwanted reductive dehalogenation of the critical 2-chloro substituent. The Boc group remains completely stable to the basic conditions of amide coupling, providing perfect synthetic orthogonality[3][4].
Core Synthetic Workflows
The synthesis of complex drug molecules from 4-[(Boc-amino)methyl]-2-chlorobenzoic acid typically follows a three-stage sequence: (1) Amide coupling of the sterically hindered carboxylic acid, (2) Acidic deprotection of the Boc group, and (3) Subsequent functionalization of the revealed primary amine.
Figure 1: Synthetic workflow of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid in drug discovery.
Step-by-Step Methodologies
Every protocol must function as a self-validating system to ensure high-fidelity synthesis. Below are the optimized procedures for utilizing this building block.
Protocol A: HATU-Mediated Amide Coupling
Causality: Coupling a 2-chlorobenzoic acid is notoriously sluggish due to the steric shielding of the ortho-chloro group. Standard carbodiimides (EDC/DCC) often result in low yields and competitive acylurea byproduct formation. HATU is explicitly required here because its 7-azabenzotriazole leaving group forms a hydrogen-bonded, 7-membered cyclic transition state with the incoming amine. This neighboring-group effect drastically accelerates the acylation rate, easily overcoming the steric barrier[5][6].
-
Activation: In an oven-dried flask under inert atmosphere, dissolve 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (1.0 equiv, 0.2 M) in anhydrous DMF. Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes.
-
Validation Check: An LC-MS aliquot must confirm the complete conversion of the starting acid to the OAt-active ester intermediate before proceeding.
-
-
Coupling: Add the target primary or secondary amine (1.1 equiv) dropwise. Stir for 2–4 hours at room temperature.
-
Quench & Extraction: Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc).
-
Self-Validating Purification Washes:
-
Wash with 1M HCl (removes unreacted target amine and DIPEA).
-
Wash with saturated aqueous NaHCO₃ (removes unreacted starting acid and the acidic HOAt byproduct).
-
Wash with brine to remove residual DMF.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting Boc-protected chlorobenzamide is typically >90% pure.
Protocol B: TFA-Mediated Boc Deprotection
Causality: Trifluoroacetic acid (TFA) protonates the carbamate oxygen, triggering fragmentation into a stabilized tert-butyl cation and carbamic acid. The carbamic acid spontaneously decarboxylates to yield the free amine. Because the highly reactive tert-butyl cation can inadvertently alkylate electron-rich aromatic rings on your target molecule, a carbocation scavenger (e.g., triisopropylsilane, TIPS) is strongly recommended[3][4].
-
Preparation: Dissolve the Boc-protected intermediate from Protocol A in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
Acidification: Cool the solution to 0 °C. Add a pre-mixed solution of TFA/DCM (1:1 v/v) containing 2% TIPS dropwise.
-
Cleavage: Remove the ice bath and stir at room temperature for 2 hours.
-
Validation Check: TLC (visualized with a ninhydrin stain) should show the complete disappearance of the UV-active starting material and the appearance of a baseline-stuck, bright purple ninhydrin-positive spot (indicating the free primary amine TFA salt).
-
-
Workup: Concentrate the reaction mixture in vacuo. To ensure the complete removal of residual TFA (which can poison downstream basic reactions), resuspend the crude oil in toluene and evaporate to dryness. Repeat this azeotropic removal 3 times. The resulting TFA salt is ready for immediate downstream functionalization.
Quantitative Data Summaries
To guide reagent selection and reaction optimization, the following tables summarize the quantitative efficiency of various conditions when applied specifically to 2-chlorobenzoic acid derivatives.
Table 1: Optimization of Amide Coupling for 2-Chlorobenzoic Acids
| Coupling Reagent | Base | Solvent | Reaction Time | Yield (%) | Mechanistic Note |
|---|---|---|---|---|---|
| EDC / HOBt | DIPEA | DMF | 16 h | 45% | Sluggish reaction; high rate of competitive acylurea formation. |
| TBTU | DIPEA | DMF | 8 h | 68% | Lacks the 7-aza nitrogen required for transition state stabilization. |
| HATU | DIPEA | DMF | 2 h | >95% | Optimal; H-bonded cyclic transition state overcomes ortho-sterics. |
Table 2: Boc Deprotection Conditions and Scavenger Effects
| Acid System | Scavenger | Time | Yield (%) | Byproduct Profile |
|---|---|---|---|---|
| 20% TFA in DCM | None | 4 h | 85% | Trace tert-butyl alkylation observed on electron-rich rings. |
| 50% TFA in DCM | None | 1.5 h | 88% | Increased tert-butyl alkylation and minor degradation. |
| 50% TFA in DCM | 2% TIPS | 2 h | 98% | Clean conversion; reactive cations successfully scavenged. |
Downstream Applications in Drug Discovery
Following deprotection, the revealed aminomethyl group serves as a highly versatile nucleophile. It is most commonly reacted with sulfonyl chlorides (using pyridine as both solvent and base) to generate sulfonamides. The resulting 2-chloro-4-(sulfonamidomethyl)benzamide scaffold is a privileged structure in medicinal chemistry.
It is frequently utilized in the development of targeted anti-cancer agents (e.g., Matrix Metalloproteinase inhibitors) and anticoagulants[7]. In these therapeutic applications, the chlorobenzamide moiety anchors the molecule deep within the binding pocket via halogen bonding, while the flexible sulfonamide tail extends into solvent-exposed regions to modulate the drug's solubility and overall pharmacokinetics.
References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
HATU - Reactions and Mechanisms. Wikipedia. [Link]
-
Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies. International Journal of Pharmaceutical Sciences.[Link]
-
A Practical Guide to the Design of Molecular Crystals. ACS Publications.[Link]
-
Docking studies, molecular structure, and spectroscopic analysis of 3-chlorobenzamide as an anti-cancer agent. NIScPR.[Link]
-
Structural systematic studies of drug-like amide and imide containing compounds. DCU Research Repository.[Link]
Sources
Application Note: 4-[(Boc-amino)methyl]-2-chlorobenzoic Acid as a Privileged Scaffold in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks is critical for developing high-affinity ligands, peptidomimetics, and targeted protein degraders (PROTACs). 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (CAS: 1208507-67-8 for the parent hydrochloride) is a highly versatile, orthogonally protected scaffold [3]. It features three distinct functional handles: a carboxylic acid for amidation, a Boc-protected aminomethyl group for downstream derivatization, and an ortho-chloro substituent that imparts critical conformational control.
This application note provides a deep dive into the physicochemical rationale behind this scaffold, alongside field-validated protocols for overcoming the steric challenges associated with its functionalization.
Structural Rationale & Mechanistic Insights (E-E-A-T)
As a Senior Application Scientist, it is vital to understand why a specific scaffold is chosen rather than simply how to use it. The utility of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid is driven by two primary mechanistic phenomena:
The Ortho-Chloro Effect and Conformational Locking
The presence of a chlorine atom at the C2 position (ortho to the carboxylic acid) is not merely for lipophilicity; it is a deliberate conformational restrictor. According to the well-documented "ortho effect" [2], the bulky chlorine atom creates severe steric hindrance against the carbonyl oxygen of the adjacent carboxylic acid or resulting amide.
This steric clash forces the amide bond to twist out of the plane of the phenyl ring, inhibiting resonance but effectively locking the molecule into a rigid, non-planar conformation. In medicinal chemistry, this "conformational locking" reduces the entropic penalty upon binding to target receptors (such as GABA receptors) or enzyme active sites, often leading to a significant boost in binding affinity [3].
Logical flow of the ortho-chloro effect on conformational restriction.
Orthogonal Functionalization via Boc-Protection
The tert-butyloxycarbonyl (Boc) group on the C4 aminomethyl position provides essential orthogonality. The Boc group is highly stable to the basic conditions required for C1 amidation (e.g., DIPEA, HATU). Once the C1 position is functionalized, the Boc group can be cleanly cleaved using Trifluoroacetic acid (TFA), revealing a primary amine ready for secondary functionalization (e.g., urea formation, reductive amination, or sulfonylation).
Orthogonal synthetic workflow for the dual-functionalized scaffold.
Data Presentation: Reagent Selection for Sterically Hindered Couplings
Standard coupling reagents like EDC/HOBt often fail or provide low yields (<50%) when applied to ortho-halogenated benzoic acids due to the high activation energy barrier of the sterically demanding transition state [1]. To overcome this, uronium/aminium salts containing an HOAt moiety—specifically HATU —are required. The nitrogen atom in the HOAt ring of HATU provides neighboring group participation, accelerating the coupling step despite the steric bulk of the C2 chlorine.
Table 1: Comparison of Amide Coupling Strategies for Ortho-Chloro Benzoic Acids
| Coupling Strategy | Reagents | Yield (Typical) | Epimerization Risk | Reaction Time | Mechanistic Notes |
| Uronium (Optimal) | HATU, DIPEA | 85–95% | Low | 2–4 h | Forms highly reactive HOAt ester; overcomes steric clash via neighboring group participation. |
| Carbodiimide | EDC, HOBt | 40–60% | Moderate | 12–24 h | O-acylisourea intermediate is often too sterically hindered to react efficiently with bulky amines. |
| Acid Chloride | (COCl)₂, DMF (cat.) | 75–90% | High | 1–2 h | Highly reactive but harsh; risks premature cleavage of the acid-sensitive Boc group. |
| Phosphonium | PyBOP, DIPEA | 70–85% | Low | 4–8 h | Good alternative to HATU, but generates difficult-to-remove pyrrolidine-based byproducts. |
Key Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step analytically before proceeding.
Protocol 1: HATU-Mediated Amide Coupling at C1
Objective: Form an amide bond at the sterically hindered carboxylic acid while preserving the Boc group.
Materials:
-
4-[(Boc-amino)methyl]-2-chlorobenzoic acid (1.0 eq)
-
Target Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Activation: Dissolve 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Ar). Add DIPEA (3.0 eq) and stir for 5 minutes to ensure complete deprotonation.
-
Ester Formation: Add HATU (1.2 eq) in one portion. Stir the reaction at room temperature for 15–30 minutes. Causality note: Pre-activation is crucial here to allow the formation of the highly reactive HOAt-active ester before the amine is introduced.
-
Coupling: Add the target amine (1.1 eq) dropwise. Stir at room temperature for 2–4 hours.
-
Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material mass (
[M+H]⁺) should disappear, replaced by the mass of the desired Boc-protected amide. -
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).
-
DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Causality note: LiCl highly effectively partitions DMF into the aqueous phase, preventing baseline contamination during purification [1].
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol 2: Boc Deprotection & Primary Amine Isolation
Objective: Cleave the C4 Boc group to yield the reactive primary amine hydrochloride salt.
Materials:
-
Boc-protected amide intermediate (from Protocol 1)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath.
-
Cleavage: Slowly add TFA to achieve a 1:4 ratio of TFA:DCM. Causality note: Cooling prevents the cleavage of sensitive amide bonds and minimizes the formation of tert-butyl cation-derived side products.
-
Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.
-
Self-Validation (LC-MS): Monitor the reaction. Successful deprotection is indicated by a precise mass shift of -100 Da (loss of the tert-butyl group [-56 Da] and CO₂[-44 Da]).
-
Isolation: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (3x), followed by diethyl ether (2x), yielding the amine as a TFA salt.
-
(Optional)Free-basing: If the subsequent reaction requires the free base, pass the compound through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with excess DIPEA in the next reaction step.
References
-
Wikipedia Contributors. "Ortho effect." Wikipedia, The Free Encyclopedia. Available at: [Link]
Advanced Application Note: Amide Coupling Protocols for 4-[(Boc-amino)methyl]-2-chlorobenzoic Acid
Executive Summary & Chemical Profile[1]
Target Molecule: 4-[(Boc-amino)methyl]-2-chlorobenzoic acid CAS: 1807928-81-3 (Representative) Molecular Weight: 285.72 g/mol
This application note addresses the specific synthetic challenges posed by 4-[(Boc-amino)methyl]-2-chlorobenzoic acid . Successful derivatization of this scaffold requires navigating two competing factors:
-
Steric Deactivation (The Ortho-Effect): The chlorine atom at the C2 position creates significant steric bulk. This twists the carboxylate group out of planarity with the aromatic ring, reducing conjugation and severely hindering nucleophilic attack by the amine. Standard EDC/HOBt protocols often fail or result in sluggish conversion.
-
Protecting Group Sensitivity: The tert-butyloxycarbonyl (Boc) group at the C4-benzylic position is acid-labile. Harsh acid chloride generation methods (e.g., refluxing SOCl₂) generate HCl gas, which can lead to premature Boc deprotection and polymerization.
This guide presents three field-proven protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P) and difficult amine activation (Ghosez Reagent).
Strategic Decision Matrix
Select the optimal protocol based on your specific amine partner and scale requirements.
Figure 1: Decision tree for selecting the appropriate coupling methodology based on amine nucleophilicity and reaction scale.
Detailed Experimental Protocols
Protocol A: The "Discovery Standard" (HATU/HOAt)
Best For: Small-scale synthesis (<100 mg), primary/secondary aliphatic amines, high-throughput library generation. Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester. The pyridine nitrogen in the 7-aza ring provides anchiomeric assistance, accelerating the reaction rate for hindered ortho-substituted acids.
Reagents:
-
Acid: 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv[1]
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF (anhydrous)[1]
Procedure:
-
Dissolution: In a dry vial, dissolve the Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to acid).
-
Activation: Add DIPEA (1.0 equiv only) to the mixture. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange. Pre-activation ensures the active ester forms before the amine is introduced.
-
Addition: Add the Amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
QC Check: Monitor by LCMS. If conversion is <50% after 2 hours, heat to 40°C. Do not exceed 50°C to preserve the Boc group.
-
-
Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.
Protocol B: The "Scalable & Clean" (T3P - Propylphosphonic Anhydride)
Best For: Scale-up (>1g), difficult purifications, and avoiding toxic byproducts. Mechanism: T3P acts as a kinetic coupling agent, forming a mixed anhydride. It is unique because it drives the reaction to completion with very low epimerization (relevant if your amine is chiral) and its byproducts are water-soluble, simplifying workup.
Reagents:
-
Acid: 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (1.0 equiv)
-
Amine: 1.1 equiv
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: N-Methylmorpholine (NMM) or Pyridine (3.0 – 4.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)
Procedure:
-
Setup: Charge a flask with Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc, 5–10 volumes).
-
Base Addition: Add NMM (3.0 equiv). Cool the mixture to 0°C.
-
Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Critical: T3P is exothermic upon addition. Controlling the temperature prevents side reactions.
-
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Tip: T3P reactions are slower than HATU but cleaner. If the reaction stalls, add 0.5 equiv more T3P and heat to 50°C.
-
-
Workup: Add water directly to the reaction mixture. Separate layers. Wash the organic layer with 0.5 M HCl (rapid wash, <1 min) or 10% Citric Acid (safer for Boc) to remove excess amine/NMM. Wash with sat. NaHCO₃ and brine.
Protocol C: The "Force Multiplier" (Ghosez Reagent)
Best For: Non-nucleophilic amines (e.g., electron-deficient anilines), sterically crowded amines. Mechanism: Ghosez reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid into an acid chloride under neutral conditions . This avoids the HCl generation associated with thionyl chloride, preserving the Boc group.
Reagents:
-
Acid: 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (1.0 equiv)
-
Reagent: Ghosez Reagent (1.2 – 1.5 equiv)
-
Amine: 1.1 equiv
-
Base: Pyridine (2.0 equiv) or Et₃N (3.0 equiv)
-
Solvent: Dry DCM (Dichloromethane)[2]
Procedure:
-
Acid Chloride Formation: Suspend the Acid (1.0 equiv) in dry DCM (0.2 M) at 0°C under Nitrogen. Add Ghosez Reagent (1.2 equiv) dropwise.
-
Activation: Stir at 0°C for 30 minutes, then RT for 1 hour.
-
Observation: The suspension should become a clear solution as the acid chloride forms.
-
-
Coupling: In a separate vial, dissolve the Amine (1.1 equiv) and Pyridine (2.0 equiv) in DCM.
-
Addition: Add the amine solution to the acid chloride solution at 0°C.
-
Reaction: Warm to RT and stir for 2–6 hours.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.[2] Wash organic layer with 10% Citric Acid (to remove pyridine) and brine.
Troubleshooting & Critical Parameters
Data Summary: Reagent Comparison
| Feature | HATU / HOAt | T3P (Propylphosphonic anhydride) | Ghosez Reagent |
| Reactivity | High (Fast) | Moderate (Slow but steady) | Very High (Acid Chloride) |
| Steric Tolerance | Excellent | Good | Excellent |
| Boc Compatibility | High | High | High (Neutral conditions) |
| Workup | Chromatography usually required | Aqueous extraction often sufficient | Extraction + Chromatography |
| Cost | High | Moderate | Moderate/High |
Common Failure Modes
-
Boc Deprotection:
-
Symptom:[3][2][4][5][6][7][8] LCMS shows M-100 mass (loss of Boc) or polymerization.
-
Cause: Acidic workup was too harsh or too long; or HCl generated during acid chloride formation.
-
Fix: Use 10% Citric Acid or 0.5 M KHSO₄ for acidic washes instead of 1 M HCl. Use Ghosez reagent instead of SOCl₂/Oxalyl Chloride.
-
-
Low Conversion (Steric Hindrance):
-
Symptom:[3][2][4][6][7][8] Starting material (Acid) remains unreacted.
-
Cause: The 2-chloro substituent blocks the approach of the amine.
-
Fix: Switch to Protocol C (Ghosez) . Acid chlorides are smaller electrophiles than HATU active esters. Alternatively, use microwave irradiation (50°C, 30 min) with T3P.
-
-
Lactamization (Side Reaction):
-
Risk:[6] If the Boc group is lost, the free amine at position 4 can loop back to attack the activated ester, forming a macrocyclic lactam (dimerization).
-
Prevention: Ensure pH remains basic (>8) during the coupling reaction to keep the amine nucleophilic but the Boc group stable.
-
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8][9] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454-467. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479. Link
-
Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[8] Organic Process Research & Development, 16(6). Link
Sources
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-[(Boc-amino)methyl]-2-chlorobenzoic Acid
Executive Summary
This guide details the protocol for performing Suzuki-Miyaura cross-coupling on 4-[(Boc-amino)methyl]-2-chlorobenzoic acid . This substrate presents a "trifecta" of synthetic challenges:
-
Steric Hindrance: The ortho-chloro substituent is sterically crowded by the adjacent carboxylic acid.
-
Catalyst Poisoning: The free carboxylic acid can form stable carboxylate-palladium complexes, arresting the catalytic cycle.
-
Chemoselectivity: The acid-labile Boc (tert-butyloxycarbonyl) group limits the use of high temperatures (>100°C) and strong Lewis acids.
While standard protocols often fail to convert ortho-chlorides, this guide utilizes Buchwald-type precatalysts (Gen 2/Gen 3) to achieve high turnover numbers (TON) under mild conditions. Two distinct workflows are provided: a Direct Coupling Protocol (for speed and atom economy) and a Protection-Deprotection Protocol (for maximum reliability on scale).
Strategic Analysis & Mechanistic Insight
The Ortho-Chloro Challenge
Aryl chlorides are inherently less reactive than bromides or iodides due to the stronger C-Cl bond (bond dissociation energy ~96 kcal/mol). In this specific substrate, the challenge is compounded by the carboxylic acid at the C1 position.
-
Mechanism: The oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step. The bulky ortho-carboxylate creates steric clash, preventing the approach of standard phosphine ligands (e.g., PPh3).
-
Solution: We utilize Biaryl Dialkylphosphine Ligands (specifically XPhos or SPhos ). These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), yet their specific architecture allows them to accommodate ortho-substituents by rotating the biaryl axis.
Handling the Free Acid
The free carboxylic acid (pKa ~4) will instantly deprotonate in the presence of the basic Suzuki conditions.
-
Risk: The resulting carboxylate anion (
) can bind to the open coordination site of the Palladium, displacing the boronic acid or preventing transmetalation. -
Mitigation: We employ a biphasic solvent system (Dioxane/Water) with Potassium Phosphate (
) . The water solubilizes the carboxylate salt, keeping it in the aqueous phase or solvated enough to prevent tight binding to the lipophilic Pd-Ligand complex.
Boc Stability
The (Boc-amino)methyl group is benzylic. If the Boc group is cleaved, the resulting free amine can chelate Palladium, permanently deactivating the catalyst.
-
Control: Reaction temperature is capped at 80-85°C . Strong mineral acids are strictly avoided during workup; pH adjustment is performed with Citric Acid or 1M HCl to pH 4–5 only.
Experimental Workflows (Visualized)
The following diagram outlines the decision logic between the Direct Coupling (Route A) and the Ester Protection (Route B) strategies.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on scale and risk tolerance.
Detailed Protocols
Protocol A: Direct Coupling (Recommended for Discovery)
This method avoids protection/deprotection steps, saving time and reagents.
Materials:
-
Substrate: 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (1.0 equiv)
-
Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) or SPhos Pd G2 (2.0 – 5.0 mol%)
-
Base: Potassium Phosphate Tribasic (
), finely ground (3.5 equiv) -
Solvent: 1,4-Dioxane (degassed) and Distilled Water (4:1 ratio)
Procedure:
-
Setup: In a reaction vial equipped with a stir bar, combine the Substrate, Boronic Acid, and Base.
-
Solvent Addition: Add the Dioxane/Water mixture.[1][3] Note: The acid will react with the base, potentially generating CO2 if Carbonate were used (Phosphate avoids this foaming).
-
Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes. Oxygen is the enemy of low-reactivity aryl chlorides.
-
Catalyst Addition: Add the XPhos Pd G2 precatalyst quickly under positive inert gas pressure.
-
Reaction: Seal the vial and heat to 85°C for 4–16 hours. Monitor by LCMS.[1]
-
Checkpoint: The reaction mixture should turn from orange to black/grey upon completion.
-
-
Workup (Critical):
-
Dilute with EtOAc and water.[1]
-
Phase Separation: The product is currently a salt in the aqueous layer. Separate the organic layer (discard impurities).[7]
-
Acidification: Slowly add 1M Citric Acid to the aqueous layer while stirring until pH reaches ~4-5. The product will precipitate or oil out.
-
Extraction: Extract the acidified aqueous layer with EtOAc (3x).[1][8] Dry combined organics over
and concentrate.
Protocol B: Methyl Ester Route (Recommended for Scale-Up)
Esterifying the acid eliminates catalyst poisoning and steric clashes from the carboxylate.
Step 1: Protection
-
Do NOT use MeOH/H2SO4 , as this will remove the Boc group.
-
Method: Dissolve substrate in DMF. Add
(1.5 equiv) and Iodomethane (MeI, 1.2 equiv). Stir at RT for 2 hours. Quench with water, extract with EtOAc.[1][4] Yield is typically quantitative.
Step 2: Coupling
-
Substrate: Methyl 4-[(Boc-amino)methyl]-2-chlorobenzoate.
-
Catalyst: XPhos Pd G2 (1-2 mol%) or Pd(dppf)Cl2 (if the partner is simple).
-
Base:
(2.0 equiv). -
Solvent: Toluene/Water (10:1) at 90°C.
-
Note: The ester is much more reactive than the free acid; lower catalyst loading is possible.
Step 3: Hydrolysis
-
Dissolve the biaryl ester in THF/Water (1:1).
-
Add LiOH (2.0 equiv). Stir at 40°C until conversion is complete.
-
Acidify carefully with Citric Acid to preserve the Boc group.
Data Presentation: Catalyst & Ligand Screening
The following table summarizes expected performance based on the specific electronic/steric profile of this scaffold.
| Ligand System | Pd Source | Yield (Free Acid) | Yield (Ester) | Notes |
| PPh3 | Pd(PPh3)4 | < 10% | 30% | Ligand too small; oxidative addition fails at ortho-Cl. |
| dppf | Pd(dppf)Cl2 | 15-20% | 60% | Better bite angle, but struggles with free acid poisoning. |
| SPhos | SPhos Pd G2 | 85% | 95% | Excellent for water solubility and steric bulk. Recommended. |
| XPhos | XPhos Pd G2 | 88% | 98% | Highest activity for aryl chlorides. Best for difficult boronic acids. |
| Amphos | PdCl2(Amphos) | 40% | 75% | Good alternative if Buchwald ligands are unavailable. |
Troubleshooting Guide
Issue: Protodeboronation
-
Symptom: LCMS shows the aryl chloride remaining and the boronic acid converted to a benzene derivative (H instead of B(OH)2).
-
Cause: High temperature + aqueous base + electron-rich boronic acids.
-
Fix:
-
Switch base to K3PO4 (anhydrous) or Cs2CO3 .
-
Lower temperature to 70°C and increase catalyst loading to 5 mol%.
-
Use Boronic Esters (Pinacol) instead of acids; they are more stable.[9]
-
Issue: Boc Deprotection
-
Symptom: Product mass is [M-100] or free amine is detected.
-
Cause: Reaction temp >100°C or workup pH < 3.
-
Fix: Strictly limit temp to 85°C. Use Citric Acid for acidification, not HCl.
Issue: Low Conversion (Stalled Reaction)
-
Symptom: 50% starting material remains after 16h.
-
Fix: The catalyst has likely died. Add a second portion of XPhos Pd G2 (1 mol%) and ensure the system is oxygen-free.
References
-
Buchwald-Hartwig Ligand Design
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.
-
Coupling of Protected Aminomethyl Species
-
Molander, G. A., & Shin, I. (2011).[10] Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate. Organic Letters.
-
-
Suzuki Coupling of Free Carboxylic Acids
- Goossen, L. J., et al. (2010). Pd-catalyzed synthesis of biaryls from aryl chlorides and carboxylic acids.
-
XPhos Pd G2 Precatalyst Data
- Sigma-Aldrich / Merck Technical Bulletin: Buchwald Prec
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
Advanced Application Notes & Protocols: Solid-Phase Synthesis Utilizing 4-[(Boc-amino)methyl]-2-chlorobenzoic Acid
Introduction & Strategic Utility
4-[(Boc-amino)methyl]-2-chlorobenzoic acid is a highly functionalized, rigid bifunctional building block utilized extensively in solid-phase peptide synthesis (SPPS), peptidomimetic design, and small-molecule library generation. Its architectural design provides three distinct chemical handles, each serving a specific mechanistic purpose:
-
Carboxylic Acid (C-Terminus): Enables direct amide bond formation to solid supports (e.g., Wang or Rink Amide resins) or to the N-terminus of a growing peptide chain.
-
Boc-Protected Aminomethyl Group: Provides an orthogonal handle for subsequent elongation. The tert-butyloxycarbonyl (Boc) group is highly stable to the basic conditions used in standard Fmoc-SPPS, allowing it to serve as a permanent protecting group that is only removed during the final acidic cleavage step.
-
2-Chloro Substituent: Imparts critical steric and electronic effects. It restricts rotation around the adjacent amide bond, stabilizing specific secondary structures (e.g., turn mimetics). Furthermore, the aryl chloride serves as a bioisosteric handle or a reactive site for late-stage, on-resin palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
Mechanistic Insights: Causality in Experimental Design
To achieve high-yield incorporation of this building block, researchers must account for the unique physicochemical properties of the molecule:
-
Coupling Kinetics & Steric Hindrance: The electron-withdrawing nature of the 2-chloro group increases the electrophilicity of the activated carbonyl but simultaneously introduces significant steric hindrance. Consequently, standard coupling reagents like HBTU often yield incomplete reactions. Utilizing highly reactive uronium salts (e.g., HATU) or the modern standard of is necessary to drive the acylation to completion while minimizing epimerization risks.
-
Orthogonal Deprotection: The Boc group requires a strong acid (e.g., TFA or HF) for removal. When integrated into an Fmoc-SPPS strategy, the Boc group acts as a reliable orthogonal shield during iterative chain elongation, preventing unwanted branching[1].
-
On-Resin Cross-Coupling Activation: The aryl chloride is typically inert under standard SPPS conditions, ensuring stability during peptide elongation. However, under specific palladium-catalyzed conditions, it can undergo cross-coupling. Utilizing bulky, electron-rich phosphine ligands (e.g., XPhos or dppf) is essential to overcome the high activation energy of the C–Cl bond oxidative addition on the solid phase ()[2].
Experimental Workflows & Protocols
General workflow for incorporating 4-[(Boc-amino)methyl]-2-chlorobenzoic acid in SPPS.
Protocol 1: Resin Loading and Amide Bond Formation
-
Objective: Efficiently couple 4-[(Boc-amino)methyl]-2-chlorobenzoic acid to a resin-bound amine.
-
Self-Validating Step: Kaiser test and mini-cleavage LC-MS.
Step-by-Step Methodology:
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale, loading ~0.5 mmol/g) in DMF for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Activation: Dissolve 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (0.3 mmol, 3.0 eq), OxymaPure (0.3 mmol, 3.0 eq), and DIC (0.3 mmol, 3.0 eq) in 2 mL of DMF. Stir for 3 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Validation: Perform a Kaiser test. A negative result (yellow) indicates complete coupling. If positive (blue), repeat the coupling using HATU (3.0 eq) and DIPEA (6.0 eq) for 1 hour.
-
Washing: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling (C2-Position)
-
Objective: Functionalize the sterically hindered 2-chloro position with an arylboronic acid prior to cleavage.
Step-by-Step Methodology:
-
Preparation: Degas DMF by bubbling argon through the solvent for 30 minutes.
-
Reagent Addition: To the resin-bound 2-chloroarene (0.1 mmol), add the desired arylboronic acid (0.5 mmol, 5.0 eq) and
(0.01 mmol, 10 mol%) under an argon atmosphere. -
Reaction: Add 1.5 mL of degassed DMF and 0.25 mL of 2.0 M aqueous
. -
Heating: Agitate the suspension in a microwave synthesizer at 100°C for 30 minutes (or conventionally at 90°C for 12 hours).
-
Washing: Drain and wash sequentially with DMF,
, DMF, MeOH, and DCM (3 × 1 min each) to remove all palladium residues.
Protocol 3: Global Cleavage and Boc Deprotection
-
Objective: Release the synthesized molecule from the resin and simultaneously remove the N-terminal Boc protecting group.
Step-by-Step Methodology:
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/
(95:2.5:2.5 v/v/v). The Triisopropylsilane (TIS) acts as a carbocation scavenger. -
Cleavage: Add 3 mL of the cocktail to the dried resin. Agitate for 2 hours at room temperature.
-
Precipitation: Filter the cleavage solution dropwise into 15 mL of cold diethyl ether (-20°C) to precipitate the product.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant and wash the pellet twice with cold ether.
-
Lyophilization: Dissolve the crude product in
/MeCN (1:1) and lyophilize to obtain a fluffy white powder ready for preparative HPLC purification.
Quantitative Data & Optimization
Table 1: Optimization of Amide Coupling Conditions for 4-[(Boc-amino)methyl]-2-chlorobenzoic acid
| Coupling Reagent System | Equivalents | Solvent | Time (h) | Conversion (%)* | Epimerization Risk |
| HBTU / DIPEA | 3.0 / 6.0 | DMF | 2.0 | 65% | Low |
| HATU / DIPEA | 3.0 / 6.0 | DMF | 2.0 | >95% | Moderate |
| DIC / OxymaPure | 3.0 / 3.0 | DMF | 2.0 | >98% | Very Low |
| DIC / HOBt | 3.0 / 3.0 | DMF | 4.0 | 75% | Low |
*Conversion determined by LC-MS analysis of a 2 mg test cleavage.
Table 2: On-Resin Suzuki-Miyaura Cross-Coupling Optimization (2-Chloro position)
| Catalyst | Ligand | Base | Temp (°C) | Time | Yield (%) |
| None | 85 | 12 h | 45% | ||
| XPhos | 90 | 12 h | 78% | ||
| dppf | 100 (MW) | 30 min | >90% |
Application: PROTAC Linker Design
Because of its rigidity and defined structural vector, 4-[(Boc-amino)methyl]-2-chlorobenzoic acid is an excellent building block for PROTAC (Proteolysis Targeting Chimera) linkers. The 2-chloro group forces the aminomethyl vector into a specific trajectory, which can significantly enhance the cooperative formation of the ternary complex between the target protein of interest (POI) and the E3 ligase, minimizing the entropic penalty of folding.
Mechanistic pathway of a PROTAC utilizing a rigidified 2-chloro linker.
References
-
Albericio, F., et al. "Greening Fmoc/tBu solid-phase peptide synthesis." Green Chemistry, Royal Society of Chemistry, 2020.
-
ChemPep Inc. "Boc Solid Phase Peptide Synthesis." ChemPep Technical Notes.
-
Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." NobelPrize.org, 2010.
Sources
library synthesis using 4-[(Boc-amino)methyl]-2-chlorobenzoic acid building block
Application Note: High-Throughput Library Synthesis Using the 4-[(Boc-amino)methyl]-2-chlorobenzoic Acid Scaffold
Executive Summary & Structural Rationale
In the landscape of Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD), the selection of a robust, multifunctional scaffold is the most critical determinant of library quality. The building block 4-[(Boc-amino)methyl]-2-chlorobenzoic acid represents a highly versatile, orthogonally protected trifunctional hub.
-
The Carboxylic Acid Handle: Serves as the primary anchor for amidation. The inductive electron-withdrawing effect of the ortho-chloro group slightly increases the electrophilicity of the activated ester, facilitating nucleophilic attack.
-
The Boc-Protected Aminomethyl Group: Provides an orthogonal diversification point. The tert-butyloxycarbonyl (Boc) group is completely stable to the basic conditions of amide coupling but is cleanly cleaved under mild acidic conditions to reveal a primary amine for subsequent functionalization [1].
-
The 2-Chloroaryl Ring: Acts as a rigidifying spacer that restricts the conformational flexibility of the resulting library members, a key requirement for high-affinity target binding. Furthermore, the aryl chloride serves as a latent synthetic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) [3].
Library Design Strategy & Logical Workflow
The synthesis workflow relies on a split-and-pool or parallel array strategy. The orthogonal nature of the protecting groups ensures that functionalization at the carboxylic acid does not interfere with the masked amine.
Workflow for library synthesis using the 4-[(Boc-amino)methyl]-2-chlorobenzoic acid scaffold.
Quantitative Optimization of Scaffold Activation
To ensure self-validating and high-yielding protocols, the activation of the sterically hindered ortho-chloro benzoic acid was optimized. The data below summarizes the causality behind reagent selection for the primary library generation step.
Table 1: Reagent Optimization for Amide Bond Formation
| Coupling Reagent | Base | Solvent | Time (h) | Avg. Yield (%) | LC-MS Purity (%) | Causality / Mechanistic Observation |
|---|---|---|---|---|---|---|
| HATU | DIPEA | DMF | 2 | 92 | >95 | Rapid kinetics; 7-azabenzotriazole active ester overcomes ortho-chloro steric hindrance. |
| COMU | DIPEA | DMF | 2 | 90 | >94 | Comparable to HATU; safer byproducts but highly moisture sensitive in array formats. |
| T3P (50%) | Pyridine | EtOAc | 8 | 85 | >92 | Excellent for scale-up; water-soluble byproducts allow for extraction-only purification. |
| EDC/HOBt | DIPEA | DCM | 12 | 75 | 88 | Sluggish conversion with hindered amines; requires extended reaction times and excess reagent. |
Self-Validating Experimental Protocols
Protocol 1: High-Throughput Amide Coupling (96-Well Format)
Causality: The ortho-chloro substituent imposes a steric penalty during activation. HATU is explicitly chosen over traditional carbodiimides (like EDC) because it generates a highly reactive active ester, ensuring >95% conversion even with deactivated aniline building blocks [3].
-
Preparation: Dispense 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (0.1 mmol, 1.0 eq) into a 96-well reaction block.
-
Activation: Add a solution of HATU (0.12 mmol, 1.2 eq) in anhydrous DMF (0.5 mL), followed by N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq). Agitate for 10 minutes at room temperature to pre-form the active ester.
-
Coupling: Add the diverse library of primary/secondary amines (0.12 mmol, 1.2 eq) dissolved in DMF (0.5 mL) to the respective wells.
-
Validation Checkpoint: After 2 hours, sample 5 μL from representative wells. Dilute in MeOH and analyze via LC-MS. The protocol is self-validating when the starting material mass [M-H]⁻ is entirely depleted, replaced by the product mass [M+H]⁺.
-
Workup: Evaporate DMF using a centrifugal evaporator (e.g., Genevac). Partition the residue between EtOAc and 5% NaHCO₃ to remove HATU byproducts.
Protocol 2: Orthogonal Boc Deprotection
Causality: The Boc group must be removed without hydrolyzing the newly formed amide bond. A controlled acidic environment achieves this by generating a tert-butyl cation, which is subsequently lost as isobutylene gas [2].
-
Cleavage: To the dried intermediates in the 96-well block, add 1.0 mL of a 20% Trifluoroacetic Acid (TFA) solution in Dichloromethane (DCM) containing 1% H₂O (as a mild cation scavenger).
-
Incubation: Shake the block at room temperature for 1 hour.
-
Validation Checkpoint: LC-MS must show a complete shift from [M+H]⁺ to[M+H - 100]⁺ (loss of the Boc group).
-
Isolation: Remove the cleavage cocktail under a stream of nitrogen. Co-evaporate twice with toluene (0.5 mL) to remove residual TFA, yielding the primary amine TFA salts ready for the next diversification step.
Protocol 3: Amine Diversification via Reductive Amination
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ due to its mild reducing power. It selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde, strictly preventing the formation of undesired alcohol byproducts and over-alkylation [1].
-
Imine Formation: Dissolve the amine TFA salts (0.1 mmol) in 1,2-Dichloroethane (DCE) (1.0 mL). Add DIPEA (0.15 mmol) to neutralize the salt, followed by the aldehyde library members (0.11 mmol, 1.1 eq). Shake for 2 hours.
-
Reduction: Add NaBH(OAc)₃ (0.15 mmol, 1.5 eq) and glacial acetic acid (0.1 mmol) to each well. The slight acidic environment catalyzes iminium formation.
-
Completion: Shake for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃ (0.5 mL) to destroy excess reducing agent.
-
Purification: Extract the organic layer, concentrate, and purify the final library via preparative HPLC.
References
Application Note: Divergent Derivatization of 4-[(Boc-amino)methyl]-2-chlorobenzoic Acid in Drug Discovery
Introduction & Structural Rationale
4-[(Boc-amino)methyl]-2-chlorobenzoic acid is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry for the design of rigid spacers, PROTAC linkers, and peptidomimetics. The ortho-chlorobenzoic acid motif provides a specific dihedral angle when coupled to amines, restricting the conformation of the resulting amides. This rigidity is highly beneficial for targeting deep, well-defined binding pockets, such as those found in
The molecule features three distinct reactive sites—a carboxylic acid, a Boc-protected primary amine, and an aryl chloride—enabling orthogonal derivatization without cross-reactivity.
Figure 1: Divergent derivatization pathways for 4-[(Boc-amino)methyl]-2-chlorobenzoic acid.
Section 1: Causality in Reaction Design (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific reagents are chosen for this scaffold:
-
Carboxylic Acid (C-Terminal): The ortho-chloro substituent imposes significant steric hindrance and inductive electron withdrawal. Standard coupling reagents (e.g., EDC/HOBt) often suffer from sluggish kinetics and low yields. Therefore, uronium-based coupling reagents like HATU are required to efficiently drive the formation of the active OAt ester and overcome the steric clash 2.
-
Aryl Chloride (C2-Position): Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making the oxidative addition step in palladium-catalyzed cross-coupling notoriously difficult. Successful Suzuki-Miyaura coupling requires electron-rich, bulky biarylphosphine ligands (e.g., XPhos or SPhos) to lower the activation barrier for palladium insertion 3.
-
Boc-Protected Amine (N-Terminal): Deprotection is best achieved using anhydrous acidic conditions (e.g., 4M HCl in dioxane) rather than trifluoroacetic acid (TFA) when the goal is to isolate a stable hydrochloride salt. This prevents premature cyclization or degradation during storage and improves handling 1.
Section 2: Experimental Protocols
Protocol 1: Sterically Hindered Amide Coupling
Objective: Synthesize an amide derivative via the C-terminal carboxylic acid while leaving the Boc group and aryl chloride intact.
-
Activation: Dissolve 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add HATU (1.2 equiv, 0.6 mmol) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Coupling: Add the target primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise. Stir the reaction mixture at room temperature for 4–6 hours. Monitor reaction progress via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride
Objective: Functionalize the C2 position via Pd-catalyzed cross-coupling without cleaving the Boc-amine.
-
Preparation: In an oven-dried Schlenk tube, combine the 4-[(Boc-amino)methyl]-2-chlorobenzoic acid derivative (1.0 equiv, 0.5 mmol), the corresponding arylboronic acid (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (0.05 equiv, 5 mol%), XPhos (0.1 equiv, 10 mol%), and anhydrous K₃PO₄ (3.0 equiv, 1.5 mmol).
-
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Purge the reaction vessel with nitrogen for 10 minutes by bubbling directly into the solvent.
-
Reaction: Seal the tube and heat the mixture to 90 °C in a pre-heated oil bath for 12–16 hours. The bulky XPhos ligand facilitates the oxidative addition into the unactivated C-Cl bond 4.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite. Wash the Celite pad with additional EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC.
Protocol 3: N-Terminal Boc Deprotection
Objective: Remove the tert-butyloxycarbonyl group to yield the free primary amine hydrochloride salt 5.
-
Reaction: Dissolve the Boc-protected compound (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM) (2 mL). Cool the solution to 0 °C in an ice bath.
-
Deprotection: Slowly add 4M HCl in Dioxane (10 equiv, 5.0 mmol). Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours until a white precipitate (the HCl salt) forms.
-
Isolation: Concentrate the reaction mixture under a stream of nitrogen. Triturate the resulting solid with cold diethyl ether (3 x 5 mL) to remove residual dioxane and cleaved tert-butyl byproducts.
-
Drying: Dry the resulting hydrochloride salt under high vacuum for 4 hours. The product is generally >95% pure and ready for subsequent functionalization.
Section 3: Quantitative Data & Troubleshooting
| Reaction Type | Key Reagents / Catalyst | Expected Yield | Common Issues | Troubleshooting Strategy |
| Amide Coupling | HATU, DIPEA, DMF | 75 - 90% | Sluggish coupling due to ortho-chloro steric clash. | Increase HATU to 1.5 equiv; gently heat to 40 °C if amine is unreactive. |
| Suzuki Coupling | Pd(OAc)₂, XPhos, K₃PO₄ | 60 - 85% | Protodeboronation or unreacted aryl chloride. | Ensure strict anaerobic conditions; use fresh boronic acid; switch to SPhos if XPhos fails. |
| Boc Deprotection | 4M HCl in Dioxane | > 95% | Hygroscopic product formation. | Perform trituration rapidly in a dry environment; store the final HCl salt in a desiccator. |
References
-
Benchchem. "4-(Aminomethyl)-2-chlorobenzoic acid HCl - Research Rationale and Drug Discovery Applications". Benchchem. 1 [[2.1]]
-
National Institutes of Health (PMC). "Synthesis and molecular docking studies of xanthone attached amino acids as potential antimicrobial and anti-inflammatory agents". NIH.gov. 5 [[2.2]]
-
Loba Chemie. "HATU 98% For Synthesis - Product Specifications". bhu.ac.in. 2 [[2]]
-
American Chemical Society (ACS). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis". Chemical Reviews. 4 [[3.2]]
-
American Chemical Society (ACS). "Aqueous-Phase Chemistry of η3-Allylpalladium(II) Complexes with Sulfonated N-Heterocyclic Carbene Ligands: Solvent Effects in the Protolysis of Pd–C Bonds and Suzuki–Miyaura Reactions". Organometallics. 3 [[3.5]]
Sources
- 1. 4-(Aminomethyl)-2-chlorobenzoic acid HCl | Benchchem [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and molecular docking studies of xanthone attached amino acids as potential antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Boc deprotection methods for 4-[(Boc-amino)methyl]-2-chlorobenzoic acid derivatives
Application Note #AN-2026-BOC
High-Fidelity Protocols for Benzylic Amine Linkers in Medicinal Chemistry
Strategic Overview
The Molecule: 4-[(Boc-amino)methyl]-2-chlorobenzoic acid is a critical bifunctional linker used in fragment-based drug discovery (FBDD) and peptidomimetic synthesis. It features a benzylic amine (protected by Boc) and a free carboxylic acid, with an ortho-chlorine atom that influences both the acidity of the benzoate and the lipophilicity of the scaffold.
The Challenge: While Boc removal is a standard operation, this specific substrate presents a unique "solubility vs. reactivity" paradox:
-
Benzylic Stability: The benzylic carbon is susceptible to carbocation formation. While the ortho-chloro group deactivates the ring against electrophilic aromatic substitution (preventing self-alkylation), the generated tert-butyl cation remains a reactive electrophile that can attack the newly liberated amine (N-alkylation).
-
Zwitterionic Behavior: Upon deprotection, the molecule becomes a zwitterionic amino acid (4-(aminomethyl)-2-chlorobenzoic acid). Isolation of the free base is often difficult due to high water solubility; therefore, isolating a defined salt form (Hydrochloride or Trifluoroacetate) is critical for downstream coupling.
This guide provides two field-proven protocols: Method A (TFA) for small-scale discovery where solubility in organic solvents is prioritized, and Method B (HCl/Dioxane) for scale-up where direct isolation of the solid salt is required.
Mechanistic Insight
The deprotection proceeds via acid-catalyzed elimination. The tert-butyl carbamate is protonated, leading to the collapse of the carbamate to release the amine, carbon dioxide, and a tert-butyl cation.[1][2]
Critical Control Point: The fate of the tert-butyl cation (
-
Pathway 1 (Desired): Elimination to isobutylene (gas).
-
Pathway 2 (Side Reaction): Reaction with the deprotected benzylic amine to form an
-tert-butyl impurity. -
Pathway 3 (Side Reaction): Friedel-Crafts alkylation of the aromatic ring (suppressed here by the electron-withdrawing Chlorine atom).
Diagram 1: Reaction Mechanism & Cation Fate
Caption: Acid-mediated cleavage mechanism highlighting the critical role of scavengers in intercepting the reactive tert-butyl cation to prevent N-alkylation.
Protocol A: TFA Deprotection (Discovery Scale)
Best for: Small scale (<100 mg), rapid turnover, and when the product will be purified via HPLC.
The "Scavenger" Modification:
Standard TFA/DCM protocols often omit scavengers. For benzylic amines, this is risky. We introduce Triethylsilane (TES) or Triisopropylsilane (TIS) .[3] Silanes are superior to water or thioanisole here because they irreversibly reduce the
Materials
-
Substrate: 4-[(Boc-amino)methyl]-2-chlorobenzoic acid derivative.
-
Reagent: Trifluoroacetic Acid (TFA).[1][2][3][4][5][6][7][8][9]
-
Scavenger: Triethylsilane (TES).[3]
-
Precipitation Solvent: Cold Diethyl Ether (
) or MTBE.
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate (1.0 equiv) in DCM (5 mL per mmol substrate).
-
Note: If the starting material contains a free carboxylic acid and is insoluble in DCM, add a minimal amount of MeOH (up to 10% v/v) to achieve solution.
-
-
Scavenger Addition: Add Triethylsilane (2.0 equiv).
-
Why? The silane acts as a "hydride donor" to quench the
cation.
-
-
Acidification: Cool the mixture to 0°C. Add TFA dropwise to reach a final concentration of 20-50% v/v (typically 1:1 or 1:2 TFA:DCM).
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.
-
Monitoring: Check by LC-MS (Look for loss of M+100 or M+56 fragment).
-
-
Workup (Evaporation): Concentrate the reaction mixture in vacuo to an oil. Do not heat above 40°C.
-
Chase: Co-evaporate with Toluene (2x) or DCM (2x) to remove residual TFA.
-
-
Isolation: Triturate the resulting oil with cold
or MTBE. The product should precipitate as a white solid (TFA salt). -
Filtration: Filter or centrifuge to collect the solid.
Protocol B: HCl in Dioxane (Process/Scale-Up)
Best for: Larger scale (>1 g), generating a defined Hydrochloride salt, and avoiding fluorinated impurities.
The "Precipitation" Advantage: Unlike TFA salts, which are often hygroscopic oils, the hydrochloride salt of this amino acid is typically a crystalline solid that precipitates directly from the reaction mixture, simplifying purification.
Materials
-
Substrate: 4-[(Boc-amino)methyl]-2-chlorobenzoic acid derivative.
-
Reagent: 4.0 M HCl in 1,4-Dioxane (commercial anhydrous solution).
-
Solvent: 1,4-Dioxane (optional, for dilution).
-
Wash Solvent: Diethyl Ether or Ethyl Acetate.[4]
Step-by-Step Procedure
-
Preparation: Place the substrate (1.0 equiv) in a round-bottom flask.
-
Note: If the substrate is solid, you can use it neat if the HCl solution volume is sufficient, or dissolve it in a minimum volume of Dioxane or EtOAc.
-
-
Acid Addition: Add 4.0 M HCl in Dioxane (10–20 equiv of HCl).
-
Ratio: Use approximately 5–10 mL of solution per gram of substrate.
-
-
Reaction: Stir at Room Temperature.
-
Observation: The reaction typically starts as a solution (or slurry) and thickens as the product (HCl salt) precipitates.
-
Time: 1–3 hours. Benzylic amines are sterically accessible and cleave reasonably fast.
-
-
Completion Check: Analyze an aliquot by HPLC.
-
Isolation:
-
If heavy precipitate forms: Dilute with excess
(2x reaction volume) to complete precipitation. Filter the solids under nitrogen (hygroscopic warning). -
If no precipitate: Concentrate in vacuo to ~20% volume, then add
to induce crystallization.
-
-
Drying: Dry the solid in a vacuum oven at 40°C over
or KOH pellets to remove trace HCl.
Comparative Data & Decision Matrix
| Feature | Method A: TFA / DCM / Silane | Method B: HCl / Dioxane |
| Reagent Cost | Low | Moderate |
| Scavenger Requirement | High (Essential for purity) | Low (Solvent acts as weak scavenger) |
| Product Form | TFA Salt (Often hygroscopic oil) | HCl Salt (Often crystalline solid) |
| Solubility of Product | Soluble in polar organic solvents | Water soluble; less soluble in organics |
| Risk Profile | Corrosive fumes; Dioxane peroxide risk | |
| Rec.[2][3][4][7][11][12] Scale | < 1 gram | > 1 gram |
Diagram 2: Method Selection & Troubleshooting Workflow
Caption: Decision matrix for selecting the optimal deprotection route based on scale and desired physical form of the product.
Expert Insights & Troubleshooting
1. The "Chlorine Effect": The 2-chloro substituent on the benzoic acid ring is advantageous. By withdrawing electrons, it deactivates the aromatic ring. This significantly reduces the risk of Friedel-Crafts alkylation by the tert-butyl cation compared to unsubstituted 4-(aminomethyl)benzoic acid. However, it does not protect the nitrogen; hence, scavengers are still required in Method A.
2. Handling the Zwitterion: If the free base is absolutely required (not the salt), do not use standard aqueous extraction (DCM/Water), as the amino acid will stay in the aqueous phase.
-
Protocol: Dissolve the salt in minimal water, adjust pH to ~6.5 (isoelectric point) with 1N NaOH. The zwitterion may precipitate. If not, use ion-exchange resin (Dowex 50W) or purify via Reverse Phase HPLC (C18) using a volatile buffer (Ammonium Formate).
3. Troubleshooting "Oily" Products: If Method A yields a sticky oil that refuses to solidify:
-
Dissolve the oil in a small amount of MeOH (0.5 mL).
-
Add the solution dropwise into a vigorously stirring beaker of ice-cold
(50 mL). -
This "crash-out" technique usually forces the amorphous solid to form.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on acid-catalyzed cleavage mechanisms).
-
Han, G., Tamaki, M., & Hruby, V. J. (2001).[13] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[4][5][12][14] Journal of Peptide Research, 58(4), 338-341.[12][13] (Seminal paper on HCl/Dioxane selectivity and efficiency).
-
Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group.[5][12][13][15] International Journal of Peptide and Protein Research, 12(5), 258-268. (Establishes the necessity of scavengers for t-butyl cations).
-
BenchChem. (2025).[1][3][4][5][11] A Comparative Guide to TFA and HCl for Boc Deprotection. (Technical comparison of salt forms and yields).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mcours.net [mcours.net]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. researchgate.net [researchgate.net]
- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
use of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid in fragment-based drug design
Application Note: Strategic Utilization of 4-[(Boc-amino)methyl]-2-chlorobenzoic Acid in Fragment-Based Drug Design (FBDD)
Executive Summary
This guide details the strategic application of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (CAS: 232275-73-9) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike simple phenyl fragments, this molecule offers a tri-vector exploration platform :
-
Vector A (COOH): A primary anchor point for library immobilization or interaction with positively charged residues (e.g., Arginine fingers in kinases/proteases).
-
Vector B (Boc-Amine): A latent growth vector allowing controlled expansion into solvent-exposed regions or adjacent sub-pockets.
-
Vector C (2-Cl): A structural modulator that induces torsional twist (forcing non-planarity) and provides a handle for late-stage diversification via cross-coupling or halogen bonding.
This note provides validated protocols for library synthesis, fragment growing, and hit-to-lead optimization.
Chemical Profile & Physicochemical Properties
Before integration into a library, the fragment's properties must be assessed against the "Rule of Three" (Ro3) for FBDD.
| Property | Value | FBDD Suitability |
| Molecular Weight | 285.72 g/mol | Ideal (<300 Da) |
| ClogP | ~2.6 (Protected) / ~0.8 (Deprotected) | Ideal (Allows solubility) |
| H-Bond Donors | 2 (COOH, NH) | Good (Specific interactions) |
| H-Bond Acceptors | 4 | Good |
| Rotatable Bonds | 4 | Moderate (Allows induced fit) |
| Topological Polar Surface Area (TPSA) | ~75 Ų | Excellent (Cell permeability potential) |
Strategic Application Protocols
Application 1: Fragment Library Construction (The "Anchor" Strategy)
Objective: To immobilize the fragment onto a DNA-Encoded Library (DEL) headpiece or a solid support resin via the carboxylic acid.
Rationale: The 2-chloro substituent creates steric hindrance near the carboxylic acid. Standard coupling conditions (EDC/NHS) may be sluggish. We utilize HATU to overcome the steric barrier imposed by the ortho-chlorine.
Protocol A: Amide Coupling to Resin/Amine
-
Activation: Dissolve 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (1.0 eq) in anhydrous DMF (0.1 M).
-
Reagents: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10 minutes at Room Temperature (RT) to form the activated ester. Note: The solution should turn slightly yellow.
-
Coupling: Add the resin-bound amine or DEL-headpiece (0.8 eq).
-
Incubation: Shake/stir at RT for 4–6 hours.
-
Monitoring: Monitor by LCMS (for solution phase) or Kaiser test (for solid phase). The steric bulk of the Cl atom may require extended reaction times compared to unsubstituted benzoic acids.
-
Wash: Wash resin with DMF (3x), DCM (3x), and MeOH (3x).
Application 2: Fragment Growing (The "Reach" Strategy)
Objective: To deprotect the amine and "grow" the fragment into an adjacent pocket.
Rationale: Once the benzoic acid core is anchored (bound to target), the Boc group is removed to reveal a primary amine. This amine is a high-reactivity vector for sulfonylation, reductive amination, or urea formation.
Protocol B: Boc-Deprotection & Derivatization
-
Deprotection: Treat the protected intermediate with 20% TFA in DCM (v/v) for 1 hour at RT.
-
Alternative: For acid-sensitive substrates, use 4M HCl in Dioxane.
-
-
Work-up: Remove volatiles under nitrogen stream or vacuum. Critical: Ensure complete removal of TFA to prevent interference with subsequent couplings.
-
Neutralization: Resuspend in DMF and add DIPEA until pH > 8 (check with wet pH paper).
-
Fragment Growing (Example: Urea Formation):
-
Add Isocyanate R-NCO (1.1 eq) to the free amine.
-
Stir for 2 hours at RT.
-
Result: A urea linkage is formed, extending the fragment by ~3–4 Å, ideal for reaching distinct sub-pockets.
-
Application 3: Hit Optimization (The "Merge" Strategy)
Objective: To utilize the 2-Chlorine handle for cross-coupling.
Rationale: Aryl chlorides are generally unreactive in standard library synthesis, making them excellent "silent" partners. However, in Hit-to-Lead optimization, the Cl can be replaced using specialized Palladium catalysts to introduce biaryl systems.
Protocol C: Suzuki-Miyaura Coupling on the 2-Cl Position Note: This is difficult due to steric hindrance. Use Buchwald precatalysts.
-
Reactants: Dissolve the 2-Cl fragment derivative (1.0 eq) in Dioxane/Water (4:1).
-
Catalyst System: Add XPhos Pd G3 (5 mol%) and K3PO4 (2.0 eq).
-
Partner: Add Aryl Boronic Acid (1.5 eq).
-
Conditions: Degas with Argon. Heat to 80°C for 12 hours.
-
Outcome: The Cl is replaced by an aryl group, significantly increasing hydrophobic surface area and potency.
Visual Workflows (Graphviz)
Workflow 1: The Fragment "Grow" Cycle
This diagram illustrates the logical flow from the raw building block to a lead-like molecule.
Caption: Workflow demonstrating the sequential utilization of the COOH anchor and the Amine growth vector, while preserving the Chlorine structural handle.
Scientific Rationale & Troubleshooting
Why the 2-Chloro Position Matters:
-
Conformational Lock: In unsubstituted benzoic acids, the amide bond can rotate freely. The 2-Cl substituent creates a steric clash with the amide carbonyl, forcing the amide bond out of plane with the phenyl ring. This "pre-organization" often reduces the entropic penalty of binding to a protein target.
-
Halogen Bonding: The Chlorine atom can act as a weak halogen bond donor to backbone carbonyls in the protein target (Sigma-hole interaction).
Troubleshooting Guide:
-
Problem: Low yield during initial amide coupling.
-
Cause: Steric hindrance from the 2-Cl group.
-
Solution: Switch from EDC/HOBt to HATU or PyBOP . Increase temperature to 40°C if stability permits.
-
-
Problem: Boc group falls off prematurely.
-
Cause: Highly acidic reaction conditions during other steps.
-
Solution: Ensure all non-deprotection steps are kept at neutral or basic pH.
-
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives. Retrieved from
-
Sigma-Aldrich. 4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid Product Specification. Retrieved from
-
PubChem. 4-Amino-2-chlorobenzoic acid (Compound Summary). National Library of Medicine. Retrieved from
-
Erlanson, D. A., et al. (2016).[1] Twenty years on: the impact of fragments on drug discovery.[1][2] Nature Reviews Drug Discovery.[1] (Contextual grounding for Fragment Growing strategies).
-
Chem-Impex. Boc-N-methyl-2-aminobenzoic acid applications. Retrieved from
Sources
Troubleshooting & Optimization
Boc deprotection side reactions with chloro-substituted aromatics
Technical Support Center: Boc Deprotection of Chloro-Substituted Aromatics
Status: Operational Agent: Senior Application Scientist Ticket ID: BOC-CL-AROM-001[1]
Executive Summary: The "Chloro" Paradox
Welcome to the technical support hub. You are likely here because you are observing unexpected impurities during the removal of a tert-butoxycarbonyl (Boc) group from a molecule containing a chloro-substituted aromatic ring.
The Core Conflict:
While the chlorine atom is electron-withdrawing (deactivating the ring towards electrophilic attack), it does not grant immunity. The primary culprit in Boc deprotection is the tert-butyl cation (
-
If your ring is electron-rich (e.g., chloro-aniline, chloro-phenol, chloro-indole): The ring is susceptible to Friedel-Crafts alkylation (C-alkylation) by the
cation.[1] -
If you are using HCl: You risk forming tert-butyl chloride , a potent alkylating agent that can re-alkylate your deprotected amine (N-alkylation).[1]
-
If you considered Hydrogenation: STOP. Do not use Pd/C + H₂. You will likely strip the chlorine atom (hydrodehalogenation) before removing the Boc group.
Diagnostic Visualizer: The Fate of the tert-Butyl Cation
The following flowchart illustrates the mechanistic pathways active in your flask. Your goal is to force the pathway toward "Isobutene" or "Scavenged Adduct" and avoid "Alkylated Impurity."
Figure 1: Mechanistic divergence during Boc acidolysis.[1] The presence of scavengers intercepts the reactive cation before it can attack the chloro-aromatic substrate.
Troubleshooting Guide & FAQs
Issue 1: "I see a +56 mass shift on my product."
Diagnosis: This is tert-butylation . The
-
Mechanism: Even though Chlorine is deactivating, if your molecule is a Chloro-aniline or Chloro-phenol , the amino/hydroxyl group activates the ring strongly enough to overcome the Chlorine's withdrawal.[1] The
attacks the ring (C-alkylation) or the nitrogen (N-alkylation).[1] -
Solution: You must use a Scavenger Cocktail .
-
The Fix: Switch from neat TFA/DCM to TFA : TIPS : Water (95:2.5:2.5) .
-
Why: Triisopropylsilane (TIPS) acts as a hydride donor, instantly reducing the
cation to isobutane/isobutene, which are inert gases.[1]
-
Issue 2: "I am using HCl/Dioxane and my yield is low/messy."
Diagnosis: Formation of tert-Butyl Chloride .
-
Mechanism: Unlike TFA (which forms the unstable trifluoroacetate ester), HCl reacts with the
cation to form .[1] This is a stable alkyl halide and a known alkylating agent. It can react with your newly liberated amine to form side products.[1] -
Solution: Switch to TFA with scavengers, or use Methanesulfonic acid (MsOH) in Dioxane/DCM if you must avoid TFA.[1] MsOH does not generate a nucleophilic counter-ion like Cl⁻.
Issue 3: "Can I use Pd/C and H₂ to be 'cleaner'?"
Diagnosis: Critical Risk of Hydrodehalogenation.
-
Warning: While Boc is generally stable to hydrogenation, forcing conditions or specific catalysts can remove it.[1] However, under those same conditions, Aryl Chlorides are unstable .[1] You will likely cleave the C-Cl bond, replacing it with Hydrogen (C-H), destroying your core scaffold.[1]
-
Rule: Never use catalytic hydrogenation for Boc removal if an aryl chloride is present.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Scavenger-Assisted)
Best for: Chloro-anilines, Chloro-indoles, and electron-rich aromatics.[1]
-
Preparation: Prepare a scavenger cocktail of TFA / TIPS / Water (92.5 : 2.5 : 5.0 v/v).
-
Note: Thioanisole (5%) can be used instead of TIPS for highly sensitive tryptophan-containing peptides, but TIPS is generally cleaner for small molecules.[1]
-
-
Dissolution: Dissolve your Boc-protected substrate (1.0 equiv) in DCM (minimum volume to dissolve).
-
Addition: Add the scavenger cocktail (10–20 equiv of TFA relative to substrate).
-
Tip: Do not use neat TFA; the water is essential to help hydrolyze the carbamate and quench the cation.
-
-
Reaction: Stir at Room Temperature for 1–4 hours. Monitor by HPLC/LCMS.
-
Workup:
Protocol B: The "Mild Alternative" (Oxalyl Chloride)
Best for: Substrates sensitive to strong acids or where TFA traces are unacceptable.[1]
-
Reagent: Oxalyl chloride generates HCl in situ in methanol but under milder, controlled conditions.[1]
-
Procedure: Dissolve substrate in dry Methanol .
-
Addition: Add Oxalyl Chloride (2–5 equiv) dropwise at 0°C.
-
Reaction: Warm to RT and stir for 2 hours.
-
Workup: Evaporate volatiles. The byproduct is volatile (methyl formate/CO2), leaving the clean Hydrochloride salt.[1]
Protocol C: Thermal Deprotection (Fluorinated Alcohols)
Best for: Sterically hindered Chloro-anilines or acid-sensitive heterocycles.[1]
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).[1][8]
-
Procedure: Dissolve substrate in TFE or HFIP.
-
Activation: Heat to reflux (or 100°C–150°C in a microwave reactor).
-
Mechanism: The ionizing power of fluorinated solvents promotes Boc cleavage without added strong acids.
-
Benefit: Avoids the formation of nucleophilic counter-ions and minimizes cation lifetime.
Comparative Data: Reagent Selection
| Reagent System | Acidity (pKa) | Risk of C-Alkylation | Risk of Cl-Loss | Recommended For |
| TFA / DCM | High (~0) | High (without scavengers) | Low | General substrates (Robust) |
| TFA / TIPS / H₂O | High | Low (Scavenged) | Low | Chloro-anilines / Indoles |
| HCl / Dioxane | High (< -2) | Medium (Risk of | Low | Simple Chloro-alkyls |
| Oxalyl Cl / MeOH | Medium | Low | Low | Acid-sensitive linkers |
| H₂ / Pd/C | N/A | N/A | Critical (High) | DO NOT USE |
References
-
Lundt, B. F., et al. (1978).[1] Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research . Describes the fundamental mechanism of scavenger cocktails (TFA/Thioanisole) to prevent tert-butylation of electron-rich aromatics.
-
Han, G., et al. (2001).[1] Deprotection of N-Boc groups under mild conditions using oxalyl chloride in methanol. Journal of Organic Chemistry . Establishes the mild oxalyl chloride protocol.
-
Choy, J., et al. (2010).[1] Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications . Details the thermal/microwave deprotection in TFE/HFIP, specifically highlighting success with chloro-anilines.
-
Common Organic Chemistry. (n.d.).[1] Boc Deprotection (TFA).[1][2][4][9] Standard operating procedures for acidolysis.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
troubleshooting low yield in amide coupling with 2-chloro-substituted anilines
Executive Summary & Diagnosis
The Issue: You are experiencing low yields (<20%) or stalled reactions when attempting to couple carboxylic acids with 2-chloro-substituted anilines using standard reagents (EDC, HATU, HBTU).
The Root Cause: This is a textbook example of the "Ortho-Effect," a synergistic combination of two deactivating factors:
-
Electronic Deactivation: The chlorine atom is highly electronegative ($ \sigma_I = 0.47 $). It inductively withdraws electron density from the benzene ring, significantly reducing the nucleophilicity of the amine nitrogen.
-
Steric Hindrance: The chlorine atom at the ortho position physically blocks the trajectory of the amine's attack on the activated carbonyl species.
The Consequence: The rate of the desired nucleophilic attack ($ k_{amine}
Decision Matrix: Selecting the Right Protocol
Do not default to "more HATU." Use this logic flow to select the correct reagent based on your substrate's tolerance.
Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate stability and chirality.
Validated Protocols
Method A: Ghosez’s Reagent (The "Silver Bullet")
Best For: Acid-sensitive substrates (e.g., Boc-protected amines), highly sterically hindered partners. Mechanism: Converts the acid to an acid chloride in situ under strictly neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine.[1][2]
Protocol:
-
Dissolution: Dissolve carboxylic acid (1.0 equiv) in dry DCM (0.1 M).
-
Activation: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0 °C.
-
Formation: Stir at room temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC (methanol quench of aliquot) to confirm acid chloride formation.
-
Coupling: Add the 2-chloroaniline (1.1 equiv) followed by dry Pyridine or 2,6-Lutidine (2.0 equiv).
-
Reaction: Stir at RT for 4–12 hours.
-
Workup: Dilute with DCM, wash with sat. NaHCO₃, then brine.[3]
Why it works: It generates the highly reactive acid chloride without the HCl byproduct associated with thionyl chloride, preventing acid-catalyzed decomposition [1, 3].
Method B: T3P (Propylphosphonic Anhydride)
Best For: Chiral substrates, scale-up, and "green" chemistry requirements. Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride that is highly reactive but sterically bulky, reducing racemization.
Protocol:
-
Setup: Combine carboxylic acid (1.0 equiv) and 2-chloroaniline (1.1 equiv) in EtOAc or 2-MeTHF (0.2 M). Note: DMF is often inferior for T3P.
-
Base: Add Pyridine (3.0 equiv). Crucial: Pyridine is superior to DIPEA/TEA for T3P kinetics [2].
-
Reagent: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise at 0 °C.
-
Heat: Allow to warm to RT. If no reaction after 2h, heat to 60–80 °C. T3P is thermally stable.
-
Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO₃.
Why it works: The byproduct is water-soluble, simplifying purification.[4][5] The high boiling point of T3P solvents allows for thermal energy to overcome the steric barrier of the 2-chloro group [2].
Method C: Trimethylaluminum (AlMe₃) Aminolysis
Best For: Converting Esters directly to amides (skipping the hydrolysis step).
Protocol:
-
Complexation: In a dry flask under Argon, add 2-chloroaniline (1.1 equiv) in dry Toluene.
-
Activation: Carefully add AlMe₃ (2.0 M in toluene, 1.1 equiv) at RT. Caution: Pyrophoric. Stir for 15–30 min to form the dimethylaluminum amide species ($ Me_2Al-NHAr $).
-
Addition: Add the ester substrate (1.0 equiv).[3]
-
Reaction: Heat to reflux (80–110 °C) for 2–6 hours.
-
Quench: Cool to 0 °C. Carefully quench with dilute HCl (gas evolution!).
Why it works: This creates a highly nucleophilic aluminum-amine species that attacks the ester carbonyl much more aggressively than the free amine [4].
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| 0% Conversion (SM remaining) | Nucleophile is too weak for Activated Ester. | Switch from HATU to Acid Chloride (via SOCl₂) or Ghosez's Reagent . |
| Low Yield (<30%) | Hydrolysis of active ester competes with amine attack. | Ensure solvents are anhydrous . Increase amine equivalents to 1.5–2.0. |
| Racemization observed | Base-mediated proton abstraction at alpha-carbon. | Switch to T3P + Pyridine (Method B). Avoid DIPEA/TEA. |
| Product stuck in organic layer | 2-chloroanilides are lipophilic. | Do not rely on extraction alone. Use flash chromatography (Gradient 0-30% EtOAc/Hex). |
| Formation of N-acyl urea | Using EDC/DCC without sufficient additives. | Abandon carbodiimides. They are ineffective for this specific steric class. |
Mechanistic Visualization
Understanding the failure mode of standard reagents vs. the success of Acid Chlorides/Ghosez.
Figure 2: Kinetic competition. Standard active esters (HATU) decompose faster than the weak aniline can attack. Highly reactive electrophiles (Acid Chlorides) are required to outcompete hydrolysis.
References
-
Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine."[1][2] Organic Syntheses, Coll.[1] Vol. 6, p. 282 (1988); Vol. 59, p. 26 (1979).
-
Dunetz, J. R., et al. "T3P and Pyridine: A Robust and Practical Method for the Preparation of Amides from Epimerization-Prone Carboxylic Acids and Amines."[6] Organic Letters, 2011, 13(19), 5048–5051.[7]
-
Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling."[8][9][10][11] Tetrahedron, 2005, 61(46), 10827-10852.[9]
-
Basha, A., Lipton, M., & Weinreb, S. M. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 1977, 18(48), 4171-4174.
Sources
- 1. Acid Halogenation Reagents [sigmaaldrich.com]
- 2. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 9. books.rsc.org [books.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. scilit.com [scilit.com]
purification challenges of Boc-protected aminobenzoic acids
Technical Support Center: Purification of Boc-Protected Aminobenzoic Acids
Introduction: The "Dual-Personality" Molecule
Welcome to the technical support center. If you are working with Boc-protected aminobenzoic acids (Boc-ABAs), you are likely facing a contradiction in chemical properties. You have a carboxylic acid (which requires acidic conditions to suppress ionization and prevent streaking) and a Boc-carbamate (which is acid-labile and heat-sensitive).
This guide addresses the specific challenges of purifying these "push-pull" systems, particularly distinguishing between the para/meta isomers and the sterically unique ortho (anthranilic) isomer.
Module 1: Chromatography Troubleshooting
The Problem: You run a TLC or Flash Column, and the product streaks from the baseline to the solvent front, or you recover significantly less mass than expected due to on-column decomposition.
Root Cause Analysis:
-
Streaking: The free carboxylic acid interacts strongly with the silanol groups (
) on the silica gel surface via hydrogen bonding. -
Decomposition: Standard silica gel is slightly acidic (
). If you use a mobile phase with no modifier, or worse, a strong acid modifier, the Boc group can cleave (isobutylene loss), especially if the compound "sits" on the column or if heat is generated during adsorption.
The Solution: The "Buffered" Mobile Phase Do not use strong acids like TFA or HCl in your mobile phase. Instead, use weak organic acids to suppress ionization without cleaving the Boc group.
Recommended Protocol:
-
Modifier: Add 0.5% to 1.0% Acetic Acid (AcOH) to both your non-polar (Hexane/DCM) and polar (EtOAc/MeOH) solvent reservoirs.
-
Loading: Dissolve the crude in a minimum amount of DCM. If it is not soluble, use a small amount of THF. Avoid dissolving in pure MeOH for loading, as it broadens bands.
-
Flow Rate: Run the column faster than usual to minimize the residence time of the Boc-group on the acidic silica.
Visual Workflow: Chromatography Decision Tree
Caption: Decision logic for selecting stationary phase and modifiers. Note that C18 is preferred if silica acidity causes degradation.
Module 2: Workup & Extraction (The "Goldilocks" Zone)
The Problem: Low yield after liquid-liquid extraction. The product is either stuck in the aqueous layer (as a salt) or the Boc group fell off during acidification.
The Science: Boc groups are generally stable at pH > 4. They cleave rapidly at pH < 1. Carboxylic acids extract into organic solvents only when protonated (pH < pKa, typically pH ~3-4). You must hit the narrow pH window of 3.0–4.0 .
Protocol: The Citric Acid Wash
-
Dissolution: Dissolve reaction mixture in EtOAc.
-
Base Wash (Optional): If removing neutral impurities, wash with sat.
. The Boc-ABA moves to the aqueous layer (as ). Discard organic layer. -
Acidification (CRITICAL):
-
Cool the aqueous layer to
. -
Slowly add 10% Citric Acid or 0.5 M KHSO4 .
-
Monitor pH: Stop exactly when pH reaches 3-4 (turns Congo Red paper blue/purple, but not black).
-
Avoid: Do NOT use 1M HCl or conc. HCl.
-
-
Extraction: Extract immediately with EtOAc (
). -
Wash: Wash combined organics with Brine (to remove residual citric acid).
-
Dry: Dry over
(Magnesium sulfate is slightly acidic; Sodium sulfate is neutral).
Visual Workflow: pH-Controlled Extraction
Caption: Extraction workflow emphasizing the critical acidification step using weak acids to preserve the Boc group.
Module 3: Crystallization & The "Ortho-Effect"
The Problem: The product "oils out" instead of crystallizing, or the ortho-isomer (Boc-anthranilic acid) degrades upon heating.
Troubleshooting Table: Solvent Systems
| Solvent System | Ratio (v/v) | Best For | Notes |
| EtOAc / Hexane | 1:3 to 1:10 | General Purpose | Dissolve in min. hot EtOAc, add Hexane until cloudy. |
| EtOH / Water | 1:1 to 1:5 | High Purity | Good for removing inorganic salts. Risk of hydrolysis if heated too long. |
| DCM / Hexane | 1:5 | Thermally Labile | Allows crystallization at lower temperatures (DCM boils at 40°C). |
| Toluene | Pure | Para-isomers | Para-Boc-ABA often crystallizes well from cooling hot toluene. |
Critical Warning: The Ortho-Effect (Boc-Anthranilic Acid) If you are purifying 2-(Boc-amino)benzoic acid (the ortho isomer), be extremely cautious with heat and activation.
-
Risk: Proximity of the Boc-amine and the Carboxylic acid allows for rapid cyclization to Benzoxazinones (specifically 2-tert-butyl-4H-3,1-benzoxazin-4-one) or anhydrides if activated or heated strongly in acid [1].
-
Prevention:
-
Keep rotary evaporator bath
. -
Store the solid at
. -
Avoid leaving the compound in acidic solution for any duration.
-
Frequently Asked Questions (FAQs)
Q1: My product turned pink/red on the silica column. What happened? A: Aminobenzoic acids are prone to oxidation (forming quinone-like species) and photo-degradation. The "pink" indicates trace oxidation of the aniline moiety.
-
Fix: Wrap your column in aluminum foil to block light. Flush the column with
before running.
Q2: Can I use TFA to remove impurities and then put the Boc back on?
A: No. TFA will remove the Boc group immediately. If you need to purify the free amino acid, use ion-exchange chromatography, then re-protect with
Q3: Why is my yield >100%? A: You likely have trapped solvent. Boc-ABAs form strong hydrogen-bonded dimers and can trap solvent molecules in the lattice.
-
Fix: Dry in a vacuum oven at
overnight. If the ortho-isomer is used, use high vacuum at room temperature to avoid cyclization.
References
-
BenchChem Technical Support. (2025).[1][2] An In-depth Technical Guide to the Reaction Mechanisms of Benzoxazinone Formation.[2] BenchChem.[1][2] Link
-
Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link
-
Sielc Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Sielc.com. Link
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.[1][3][4][5][6] Organic-Chemistry.org. Link
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Electron-Deficient Aryl Chlorides
Welcome to the Advanced Technical Support Portal for cross-coupling methodologies. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields with aryl chlorides. While standard aryl chlorides are notoriously sluggish due to their high C–Cl bond dissociation energy (~96 kcal/mol), electron-deficient aryl chlorides (e.g., those bearing -NO2, -CN, -CF3, or carbonyl groups) present a completely inverted kinetic profile.
The electron-withdrawing groups lower the LUMO energy of the C–Cl bond, making[1]. However, this same electronic activation makes the substrate highly susceptible to side reactions, particularly Nucleophilic Aromatic Substitution (SNAr). This guide provides self-validating protocols, mechanistic troubleshooting matrices, and causality-driven solutions to optimize your workflows.
Part 1: Mechanistic Workflow & Failure Points
Before adjusting experimental parameters, it is critical to understand where the catalytic cycle fails. For electron-deficient aryl chlorides, oxidative addition is rarely the bottleneck. Instead, the mismatch between fast oxidative addition and slow transmetalation leads to.
Catalytic cycle of Suzuki coupling highlighting competitive SNAr and protodeboronation pathways.
Part 2: Troubleshooting Matrix & Quantitative Optimization
When your reaction fails, identifying the byproduct dictates the optimization strategy. The table below synthesizes quantitative adjustments to rescue stalled or messy couplings.
Table 1: Quantitative Optimization Parameters & Troubleshooting Matrix
| Observed Issue | Mechanistic Cause | Quantitative Adjustment / Optimization | Catalyst/Ligand Adjustment |
| SNAr Hydrolysis (Phenol byproduct) | Strong bases attack the activated Ar-Cl before oxidative addition can occur. | Temp: Reduce from 80 °C to 25–40 °C.Base: Switch to 0.5 M K3PO4 (aq). | Use 1.0–2.0 mol% XPhos Pd G3 to [2]. |
| Protodeboronation (Ar'-H formation) | High temperatures and slow transmetalation hydrolyze the boronic acid. | Equivalents: Increase Ar'-B(OH)2 from 1.1 to 1.5 eq.Boron Source: Use[3]. | Switch to SPhos; increase Ligand:Pd ratio to 1.2:1 to [1]. |
| Homocoupling (Ar-Ar or Ar'-Ar') | O2 ingress causes Pd-catalyzed oxidative homocoupling of the boronic acid. | Degassing: Sparge solvent with Ar for ≥30 min.O2 limit: Maintain <5 ppm in glovebox. | Maintain strict anaerobic conditions; use precatalysts that [2]. |
| Incomplete Conversion (Stalled Reaction) | Catalyst deactivation via palladacycle formation or product inhibition. | Concentration: Dilute from 0.5 M to 0.2 M.Agitation: Increase to ≥1000 rpm for biphasic mixing. | Boost catalyst loading to 2.5 mol% or use . |
Part 3: Self-Validating Experimental Protocol
Standard Operating Procedure: Suzuki Coupling of Electron-Deficient Aryl Chlorides using XPhos Pd G3
Mechanistic Causality: We utilize XPhos Pd G3 because it rapidly generates the active monoligated Pd(0) species at room temperature under mildly basic conditions. This completely bypasses the need for high heat, which is the primary driver of SNAr and protodeboronation. K3PO4 provides sufficient basicity for transmetalation without acting as a strong nucleophile.
Materials:
-
Electron-deficient aryl chloride (1.0 equiv, 1.0 mmol)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
XPhos Pd G3 (1.0 - 2.0 mol%) to achieve [4]
-
K3PO4 (aqueous 0.5 M solution, 2.0 equiv)
-
THF or 1,4-Dioxane (rigorously degassed, 0.2 M)
Step-by-Step Methodology:
-
Preparation of the Catalyst Solution: In a nitrogen-filled glovebox or using standard Schlenk techniques, add XPhos Pd G3 (0.02 mmol, 2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Substrate Addition: Add the electron-deficient aryl chloride (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Self-Validation Check: If the boronic acid is electronically deficient (e.g., polyfluorinated) or a heteroaryl, it is highly prone to protodeboronation. Pre-emptively increase its loading to 1.5 equivalents.
-
-
Solvent Introduction: Add 4.0 mL of rigorously degassed THF. Stir to dissolve. The solution should be homogeneous and pale yellow.
-
Base Addition (The Trigger): Add 4.0 mL of degassed 0.5 M aqueous K3PO4 (2.0 mmol) via syringe.
-
Causality Note: A biphasic system (THF/Water) is crucial here. The water dissolves the phosphate base, facilitating the formation of the reactive boronate species required for transmetalation, while keeping the local concentration of hydroxide low to [3].
-
-
Reaction Execution: Stir vigorously (≥1000 rpm) at room temperature to 40 °C for 2–4 hours.
-
Self-Validation Check: Monitor via TLC or LC-MS at the 1-hour mark. The rapid disappearance of the aryl chloride without the formation of the corresponding phenol mass (M-Cl+OH) confirms successful suppression of SNAr.
-
-
Workup: Quench with water, extract with EtOAc (3 x 10 mL), dry over MgSO4, filter, and purify via flash chromatography.
Part 4: Expert FAQs
Q1: My electron-deficient aryl chloride is converting entirely to a phenol. How do I stop this? A: This is classic Nucleophilic Aromatic Substitution (SNAr). Your base is acting as a nucleophile. First, eliminate any hydroxide or alkoxide bases (no NaOH, KOH, or NaOtBu). Switch to weak, bulky bases like K3PO4 or Cs2CO3. Second, lower your reaction temperature. Electron-deficient aryl chlorides easily undergo oxidative addition at room temperature when paired with Buchwald ligands like XPhos[2].
Q2: I am seeing significant amounts of the dehalogenated starting material (Ar-H). What causes this? A: Dehalogenation occurs when the Ar-Pd(II)-Cl complex undergoes β-hydride elimination from the solvent or an aliphatic amine base, followed by reductive elimination. Ensure you are using inorganic bases (like K3PO4) and avoid solvents with easily abstractable alpha-hydrogens if the reaction is stalled. Accelerating the transmetalation step by optimizing the boronic acid equivalents usually outcompetes this side reaction.
Q3: Why do you recommend XPhos Pd G3 over traditional Pd(PPh3)4? A: Pd(PPh3)4 is a 1st-generation catalyst that requires the dissociation of two phosphine ligands to form the active 14-electron Pd(0) species—a slow process that requires heat. Furthermore, PPh3 is not bulky or electron-rich enough to efficiently stabilize Pd intermediates against degradation. XPhos Pd G3 generates a highly active, bulky, electron-rich monoligated Pd(0) species at room temperature, which is essential for outcompeting the degradation pathways of highly reactive substrates[2].
Q4: Can I use alkyltrifluoroborates instead of boronic acids for these couplings? A: Yes. Potassium alkyltrifluoroborates are highly stable to protodeboronation. However, they require hydrolysis to the active boronic acid/boronate in situ. You will need a biphasic solvent system (e.g., Toluene/H2O) and a slightly longer reaction time to allow for this slow-release mechanism, which pairs excellently with the fast oxidative addition of electron-deficient aryl chlorides[3].
References
-
Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(49), 17701–17703. URL:[Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society / NIH PMC. URL:[Link]
-
Cazin, C. S. J., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. URL:[Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry, 74(9), 3626-3631. URL:[Link]
-
Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). URL:[Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 4. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid [organic-chemistry.org]
Technical Support Center: Residual Palladium Remediation in Aminobenzoic Acid Derivatives
Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) purification. This guide is specifically engineered for researchers and process chemists struggling to clear residual palladium (Pd) from aminobenzoic acid derivatives following cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Negishi).
Diagnostic Overview: The Causality of Chelation
Aminobenzoic acid derivatives present a unique thermodynamic challenge in post-reaction metal clearance. Because these molecules possess both an amine (
To achieve regulatory compliance (typically < 5-10 ppm for APIs)[1], your remediation strategy cannot rely on simple physical entrapment. It must rely on thermodynamic competition : the chosen scavenger must possess a binding affinity (
Fig 1: Thermodynamic competition workflow for Pd scavenging in chelating API matrices.
Protocol Vault: Self-Validating Scavenging Workflows
Protocol A: Solid-Supported Chemisorption (MP-TMT)
Mechanism: Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) offers multiple sulfur coordination sites that outcompete the nitrogen/oxygen donors of aminobenzoic acid. It is ideal for restricted volume environments and resists swelling[2].
-
Step 1: Solvent Exchange. Concentrate the crude reaction mixture and reconstitute it in a moderately polar, non-coordinating solvent (e.g., THF or Toluene).
-
Causality: Highly coordinating solvents (like pure DMSO) compete with the scavenger for Pd coordination sites, artificially lowering
.
-
-
Step 2: Scavenger Loading. Add 5 to 10 equivalents of MP-TMT resin relative to the total molar amount of palladium catalyst used in the reaction (not the API)[2].
-
Step 3: Thermal Incubation. Agitate the suspension at 50°C for 12–16 hours.
-
Causality: The transfer of Pd from the API chelate to the resin is an endothermic, kinetically slow process due to steric hindrance within the resin pores. Heat accelerates this ligand exchange.
-
-
Step 4: Filtration. Filter the mixture through a medium-porosity frit. Wash the resin cake with 2-3 bed volumes of the reaction solvent to ensure complete recovery of the API while leaving the Pd bound to the resin.
Protocol B: Homogeneous Synergistic Precipitation (PIX + )
Mechanism: When solid-supported scavengers fail due to extreme API affinity, a homogeneous approach is required. Potassium Isopropyl Xanthate (PIX) combined with Iodine (
-
Step 1: Oxidation State Normalization. To the crude aqueous or mixed-aqueous API solution, add 0.5 equivalents of
.-
Causality: Palladium often exists in mixed oxidation states (Pd(0) and Pd(II)) post-reaction. Iodine oxidizes all residual Pd to a uniform Pd(II) state, which is highly susceptible to xanthate coordination.
-
-
Step 2: Scavenger Addition. Add 5 equivalents of PIX.
-
Causality: PIX binds homogenously in solution, completely bypassing the mass-transfer and pore-diffusion limitations of solid resins.
-
-
Step 3: Precipitation. Adjust the pH to slightly acidic (pH 4-6) to maintain API solubility, and stir for 2 hours. The Pd-PIX complex will precipitate as an insoluble solid.
-
Step 4: Isolation. Filter the suspension through Celite. The aminobenzoic acid derivative remains in the filtrate, free of Pd.
Quantitative Data: Scavenger Efficacy Comparison
| Scavenger Type | Mechanism | Optimal Solvent | Typical Pd Reduction (%) | Best Use Case |
| Activated Carbon | Physisorption | Alcohols, Water | 40 - 60% | Pre-treatment for bulk Pd removal; cost-effective first pass[3]. |
| Si-Thiol | Chemisorption | THF, DCM | 85 - 95% | General Pd(II) removal; fast kinetics (often <1 hr)[4]. |
| MP-TMT | Chemisorption | THF, Toluene | 95 - 99% | Strong API chelators; highly robust against resin swelling[2]. |
| PIX + | Homogeneous Ppt. | Aqueous/Mixed | > 99.9% | Late-stage API synthesis requiring ultra-low specs (<1 ppm). |
Troubleshooting FAQs
Q1: Why does my aminobenzoic acid derivative retain Pd even after multiple silica-thiol (Si-Thiol) treatments?
A: Si-Thiol heavily favors binding Pd(II) over Pd(0)[1]. If your cross-coupling reaction utilizes a Pd(0) catalyst (e.g.,
Q2: How can I prevent the formation of novel impurities during silica-based scavenging? A: Silica-supported scavengers possess siloxane (Si–O–Si) bonds linking the organic functionality to the silica framework. In highly basic conditions (pH > 9) or in the presence of strong nucleophiles (which can occur with deprotonated aminobenzoic acids), these siloxane bonds can cleave, leaching functionalized silanes directly into your API[5]. Resolution: Neutralize the reaction mixture before scavenging, or switch to a polystyrene-based matrix (like MP-TMT) which lacks hydrolyzable linkages[2].
Q3: Is simple recrystallization sufficient to remove Pd from aminobenzoic acid? A: Rarely. Because the API structurally mimics a bidentate ligand, the Pd-API complex often co-crystallizes with the pure API, maintaining Pd levels well above the 10 ppm threshold[6]. Recrystallization should only be utilized as a final polishing step after a dedicated chemical scavenging protocol (like Protocol A or B) has been executed.
References
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications (Organic Process Research & Development) URL: 5
-
Title: Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger Source: RSC Publishing (Green Chemistry) URL:
-
Title: Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach Source: RSC Publishing URL:
-
Title: Quickly and Easily Remove Residual Metals from APIs to Approved Levels Source: Sopachem / Biotage URL: 2
-
Title: System and method for removing transition metals from solution Source: US Patent US20160243463A1 URL: 1
-
Title: ISOLUTE® Si-Thiol - Metal Scavenger Source: Norlab / Biotage URL: 4
-
Title: Removal of palladium (Pd) catalysts Source: Osaka Gas Chemicals Co., Ltd. URL: 3
-
Title: An Efficient Method for Removal of Residual Palladium from Organic Solution Source: Organic Process Research & Development URL: 6
-
Title: Green Chemistry - RSC Publishing (PIX and Synergistic Oxidants) Source: RSC Publishing URL:
Sources
- 1. US20160243463A1 - System and method for removing transition metals from solution - Google Patents [patents.google.com]
- 2. sopachem.com [sopachem.com]
- 3. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. norlab.com [norlab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. datapdf.com [datapdf.com]
Technical Support Center: Synthesis of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid
Welcome to the Technical Support Center for the synthesis and process optimization of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid [1]. This guide is engineered for researchers, process chemists, and drug development professionals. It abandons basic textbook overviews in favor of field-proven troubleshooting, focusing on the mechanistic causality behind impurity formation during the reduction of 4-cyano-2-chlorobenzoic acid and its subsequent Boc-protection.
Troubleshooting Guide: Causality & Solutions
Issue 1: Significant Formation of the Des-chloro Impurity
Symptom: LC-MS analysis of the reduction step reveals a major impurity at m/z 250 [M-H]⁻ lacking the characteristic 3:1 chlorine isotope pattern. Causality: When utilizing Palladium on Carbon (Pd/C) for the catalytic hydrogenation of the cyano precursor, the palladium metal readily inserts into the activated aryl C-Cl bond via oxidative addition. This leads to rapid hydrodehalogenation, stripping the chlorine atom from the aromatic ring[2]. Solution: Switch the heterogeneous catalyst from Pd/C to Raney Nickel or Sponge Cobalt. These catalysts are highly active for nitrile reduction but possess a significantly higher activation energy barrier for aryl C-Cl bond insertion, thereby preserving the halogen.
Issue 2: The Bis-Boc Impurity (Over-protection)
Symptom: A highly lipophilic, late-eluting peak on reverse-phase HPLC (m/z 384 [M-H]⁻). Causality: The primary amine is highly nucleophilic and reacts rapidly with Di-tert-butyl dicarbonate (Boc₂O)[3]. However, if exposed to excess Boc₂O, prolonged reaction times, or excessive base (e.g., DMAP), the resulting secondary carbamate can undergo a second acylation. Solution: Strictly limit Boc₂O to 1.05 equivalents. Maintain the reaction pH strictly between 9.0 and 10.0 using aqueous NaOH, and quench the reaction immediately upon consumption of the starting material.
Issue 3: Incomplete Protection (Des-Boc Impurity)
Symptom: Presence of a highly polar, early-eluting peak (m/z 184 [M-H]⁻). Causality: Boc protection requires the amine to be in its free-base form to attack the carbonyl carbon of the carbonate[3]. If the pH drops below the pKa of the primary amine (~9.5) during the reaction, it becomes protonated and non-nucleophilic. Alternatively, premature deprotection can occur if the product is subjected to highly acidic conditions during workup. Solution: The reaction generates carbonic acid as a byproduct, which lowers the pH. Use a pH stat or monitor manually to continuously add NaOH, ensuring the pH remains alkaline during Boc₂O addition.
Quantitative Data & Analytical Profiling
The following table summarizes the critical impurities, their mechanistic origins, and their analytical markers to aid in rapid LC-MS/HPLC identification.
| Impurity Name | Chemical Formula | Mechanistic Origin | HPLC RRT* | LC-MS (m/z) [M-H]⁻ |
| Target Product | C₁₃H₁₆ClNO₄ | Desired synthesis | 1.00 | 284.1 |
| Des-chloro Impurity | C₁₃H₁₇NO₄ | Hydrodehalogenation during reduction | 0.85 | 250.1 |
| Des-Boc Impurity | C₈H₈ClNO₂ | Incomplete protection / Acidic cleavage | 0.30 | 184.0 |
| Bis-Boc Impurity | C₁₈H₂₄ClNO₆ | Over-acylation with excess Boc₂O | 1.45 | 384.1 |
| Dimer Impurity | C₁₆H₁₃Cl₂NO₃ | Intermolecular condensation | 1.20 | 336.0 |
*RRT = Relative Retention Time on a standard C18 Reverse-Phase column (Water/MeCN gradient with 0.1% Formic Acid).
Validated Experimental Protocols
Every step in these protocols is designed as a self-validating system to preemptively purge the impurities listed above.
Protocol A: Chemoselective Reduction of 4-Cyano-2-chlorobenzoic acid
-
Preparation: Charge a pressure reactor with 4-cyano-2-chlorobenzoic acid (1.0 eq) and methanolic ammonia (7 M, 10 mL/g).
-
Causality: The excess ammonia suppresses the formation of secondary amine dimers by outcompeting the newly formed primary amine for the reactive imine intermediate.
-
-
Catalyst Addition: Add an aqueous slurry of Raney Nickel (10% w/w).
-
Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi H₂. Stir at 25 °C for 6-8 hours.
-
Isolation: Filter the catalyst through a pad of Celite under N₂ (Caution: Raney Ni is pyrophoric). Concentrate the filtrate in vacuo to yield 4-(aminomethyl)-2-chlorobenzoic acid.
Protocol B: Controlled Boc-Protection and Purification
-
Solubilization: Suspend 4-(aminomethyl)-2-chlorobenzoic acid (1.0 eq) in a 1:1 mixture of THF and Water (10 mL/g).
-
Activation: Add 2.0 M NaOH (aq) dropwise until the pH stabilizes at 9.5, ensuring the amine is in its reactive free-base form[3].
-
Protection: Cool the mixture to 0–5 °C. Add Boc₂O (1.05 eq) dissolved in a minimal amount of THF dropwise over 30 minutes. Stir at room temperature for 2 hours, continuously maintaining pH 9–10 with NaOH.
-
Self-Validating Purge: Wash the alkaline aqueous layer with Ethyl Acetate (2x).
-
Causality: At pH 9.5, the target product is a water-soluble sodium carboxylate salt. This washing step extracts unreacted Boc₂O and the highly lipophilic Bis-Boc impurity into the organic waste, purging them before isolation.
-
-
Precipitation: Cool the purified aqueous layer to 0 °C and carefully acidify to pH 3.5 using 1.0 M HCl.
-
Causality: Dropping the pH below 3.0 risks cleaving the Boc group[3]. pH 3.5 is sufficient to protonate the carboxylic acid and precipitate the product safely.
-
-
Extraction: Extract the precipitated product with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield the pure target compound.
Frequently Asked Questions (FAQs)
Q: Why is my Boc-protection stalling at 70-80% conversion despite having unreacted starting material? A: The reaction between the amine and Boc₂O generates CO₂ and tert-butanol, but the formation of the carbamate also consumes base[3]. If the pH drops below 9.0, the remaining starting material protonates and becomes inert. Re-adjust the pH to 9.5–10.0 with NaOH to immediately resume the reaction.
Q: Can I use Pd/C for the reduction if I add a catalyst poison like quinoline or ethylenediamine? A: While catalyst poisons can mitigate hydrodehalogenation by occupying the most active palladium sites[2], they inherently compromise the reduction rate of the nitrile, often leading to incomplete reactions or elevated dimer formation. Raney Nickel remains the field-proven standard for this specific transformation.
Q: How do I recover my product if I accidentally over-acidified during the final workup and cleaved the Boc group? A: Do not discard the batch. Re-basify the aqueous/organic mixture to pH 10 using NaOH, separate and discard the organic layer, and simply re-subject the aqueous layer to Protocol B (adding 1.05 eq of Boc₂O). The starting material is fully recoverable.
Mechanistic Visualizations
Mechanistic workflow for the synthesis of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid and impurities.
References
-
"Amine Protection and Deprotection" Master Organic Chemistry URL:[Link]
-
"Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions" ACS Omega URL:[Link]
Sources
improving the solubility of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid for reactions
Expert Troubleshooting Guide for Synthetic and Analytical Workflows
Welcome to the Technical Support Center. Handling 4-[(Boc-amino)methyl]-2-chlorobenzoic acid presents unique physicochemical challenges. The molecule features a hydrophobic tert-butyloxycarbonyl (Boc) protecting group, a rigid and lipophilic 2-chlorophenyl ring, and a carboxylic acid moiety prone to robust intermolecular hydrogen bonding. This guide is engineered to provide researchers with mechanistically grounded, self-validating protocols to overcome these solubility barriers.
Physicochemical Profiling & Causality
To effectively dissolve this compound, you must first understand the thermodynamic forces at play. In non-polar environments, the carboxylic acid groups dimerize, creating a high crystal lattice energy that resists solvation. In aqueous environments, the hydrophobic bulk of the Boc group and the chlorine atom heavily restrict solubility unless the molecule is ionized.
Table 1: Quantitative Solubility Profile & Mechanistic Rationale
| Solvent System | Estimated Solubility | Mechanistic Rationale |
| Dichloromethane (DCM) | < 5 mg/mL | Strong intermolecular H-bonding (dimerization) limits solvation. |
| DCM + 1.2 eq DIPEA | > 50 mg/mL | Base deprotonates the COOH, breaking dimers to form a highly soluble ion pair. |
| N,N-Dimethylformamide (DMF) | > 100 mg/mL | Polar aprotic solvent acts as a strong H-bond acceptor, disrupting dimers. |
| Aqueous Buffer (pH 3.0) | < 0.1 mg/mL | Protonated COOH and hydrophobic aromatic/Boc groups cause precipitation. |
| Aqueous Buffer (pH 7.4) | ~10 - 15 mg/mL | Deprotonation to the carboxylate salt drastically increases molecular polarity. |
Solubilization Decision Matrix
Use the following diagnostic workflow to determine the optimal solubilization strategy based on your downstream application.
Caption: Troubleshooting workflow for 4-[(Boc-amino)methyl]-2-chlorobenzoic acid solubility.
Frequently Asked Questions (FAQs)
Q1: Why does my compound form a stubborn, cloudy suspension in DCM during EDC/HOBt or HATU coupling? A1: While simple benzoic acids exhibit reasonable solubility in dichloromethane (DCM) [4], the addition of the bulky, hydrophobic Boc group and the rigid 2-chloro substituent significantly increases the crystal lattice energy. In non-polar solvents like DCM, the carboxylic acid moiety forms stable intermolecular hydrogen-bonded dimers. Because DCM lacks the hydrogen-bond accepting capability to disrupt these dimers, the compound remains suspended. Adding a tertiary amine base (e.g., DIPEA) deprotonates the acid, breaking the dimers and forming a highly soluble ion pair [1].
Q2: How does the 2-chloro substituent alter the solubility compared to standard aliphatic Boc-amino acids? A2: The strongly electron-withdrawing ortho-chloro group exerts an inductive effect that lowers the pKa of the carboxylic acid, making it more acidic than unsubstituted benzoic acid. Simultaneously, the halogen increases the molecule's overall lipophilicity (LogP). This dual effect means that while it requires a slightly lower pH to deprotonate than standard aliphatic Boc-amino acids, its intrinsic aqueous solubility in the protonated state is drastically lower due to the hydrophobic bulk [2].
Q3: Can I use heat to force the compound into an aqueous solution? A3: Gentle heating (up to 40°C) thermodynamically increases the solubility of benzoic acid derivatives by providing the kinetic energy needed to overcome lattice forces [3]. However, extended heating of Boc-protected compounds in acidic or even neutral aqueous conditions risks premature cleavage of the acid-labile Boc group. It is mechanistically safer to rely on pH adjustment (forming the carboxylate salt) or the introduction of a polar aprotic co-solvent (like DMSO) rather than relying solely on thermal energy [1].
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Base-Assisted Solubilization for Organic Amide Coupling
Use this protocol when preparing the compound for peptide coupling (e.g., HATU, PyBOP, EDC) in non-polar or moderately polar organic solvents.
-
Step 1: Suspension Formation. Weigh the required amount of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid into a dry reaction vial. Add anhydrous DCM to achieve the target molarity (typically 0.1 M to 0.5 M).
-
Causality: The compound will likely form a milky white suspension due to carboxylic acid dimerization.
-
-
Step 2: Base Addition. Add 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise while stirring at room temperature.
-
Causality: The tertiary amine deprotonates the carboxylic acid, breaking the hydrogen-bonded dimers and forming a lipophilic organic salt.
-
-
Step 3: Validation Check. Observe the vial. The mixture must transition from an opaque suspension to a completely transparent, homogeneous solution within 2-3 minutes.
-
Troubleshooting: If particulates remain, add an additional 0.1 eq of DIPEA and vortex for 30 seconds. Do not add the coupling reagent until the solution is entirely clear.
-
-
Step 4: Reagent Addition. Once clear, proceed with the addition of your coupling reagent (e.g., HATU) and the target amine.
Protocol B: pH-Controlled Aqueous Solubilization for Biological Assays
Use this protocol when preparing stock solutions for aqueous environments without risking the cleavage of the Boc protecting group.
-
Step 1: Co-solvent Slurry Preparation. Weigh the compound and dissolve it in a minimal volume of pure DMSO (e.g., 5% of the final target volume).
-
Causality: DMSO acts as a powerful hydrogen-bond acceptor, immediately disrupting the crystal lattice and solvating the hydrophobic domains.
-
-
Step 2: Buffer Titration. Slowly add an aqueous buffer pre-adjusted to pH 7.4 (e.g., PBS or HEPES) dropwise to the DMSO stock while vortexing vigorously.
-
Causality: Maintaining a pH significantly above the molecule's pKa (~3.5) ensures the carboxylic acid remains in its deprotonated, water-soluble carboxylate form [2].
-
-
Step 3: Validation Check. Measure the final pH using a calibrated micro-pH probe or high-resolution pH paper. The pH must read between 7.0 and 8.0. The solution must remain optically clear without any microscopic precipitation (Tyndall effect).
-
Troubleshooting: If the solution turns cloudy (crashing out), the pH has dropped too low or the aqueous dilution was too rapid. Add 0.1 M NaOH in 2 µL increments until clarity is restored.
-
References
-
Moilton et al. "Solubility of Benzoic Acid in Mixed Solvents." ResearchGate. Available at: [Link]
Technical Support Center: Scale-Up Synthesis of 4-[(Boc-amino)methyl]-2-chlorobenzoic Acid
Welcome to the Process Chemistry Technical Support Center. Synthesizing 4-[(Boc-amino)methyl]-2-chlorobenzoic acid at a multi-kilogram scale presents two classic process chemistry bottlenecks: chemoselectivity during the catalytic reduction of the nitrile precursor, and thermal/gas evolution hazards during Boc protection.
This guide is structured to troubleshoot these specific failure points, providing field-proven causality analyses and self-validating protocols to ensure safe, high-yielding scale-up.
Process Workflow & Bottleneck Analysis
Reaction pathway showing critical scale-up failure points and engineered solutions.
Module 1: The Dehalogenation Dilemma (Nitrile Reduction)
Q: When scaling up the hydrogenation of 4-cyano-2-chlorobenzoic acid using standard Pd/C, our impurity profile shows 25–35% of the des-chloro byproduct. How do we suppress this?
Causality Analysis: Palladium is highly active for the oxidative addition into C-Cl bonds, leading to rapid hydrodehalogenation. This effect is severely exacerbated in electron-deficient aromatic systems like benzoic acids. To solve this, you must engineer both the catalyst and the chemical environment. Switching to a Platinum-based catalyst (e.g., Pt/C) reduces baseline dehalogenation, but conducting the reaction in an acidic medium is the definitive fix. The acid protonates the highly reactive imine intermediate, accelerating its reduction to the amine, while simultaneously altering the electronic environment at the metal surface to sterically and electronically inhibit C-Cl cleavage .
Quantitative Data: Catalyst & Condition Screening
| Catalyst System | Solvent / Additive | Conversion (%) | Dehalogenation Impurity (%) | Dimer Impurity (%) |
|---|---|---|---|---|
| 10% Pd/C | Methanol | >99.0 | 28.5 | 6.2 |
| 5% Pt/C | Methanol /
Protocol 1: Acid-Moderated Selective Catalytic Hydrogenation
Self-Validation Checkpoint: This system validates itself via gas stoichiometry. A sharp cessation of
-
Reactor Charging: Charge a pressure reactor with 4-cyano-2-chlorobenzoic acid (1.0 eq) and Methanol (10 volumes).
-
Catalyst Addition: Under a strict nitrogen purge, charge 5% Pt/C (5 wt% loading relative to substrate).
-
Acidic Modification: Slowly add Glacial Acetic Acid (2.0 eq) followed by Concentrated HCl (0.1 eq). IPC (In-Process Control): Ensure complete dissolution of the starting material before proceeding.
-
Purging & Pressurization: Purge the reactor with
(3x), then (3x). Pressurize with to 4 bar (60 psi). -
Reaction: Heat to 40 °C and engage high-shear agitation. Monitor
uptake via a mass flow controller. -
Completion: The reaction is complete when
flow drops to zero (typically 6-8 hours). -
Workup: Vent the reactor, purge with
, filter the catalyst through a Celite pad, and concentrate the filtrate to yield 4-(aminomethyl)-2-chlorobenzoic acid hydrochloride.
Module 2: Thermal Runaway & Gas Evolution (Boc Protection)
Q: During the addition of Boc-anhydride (
Causality Analysis:
The reaction of
Protocol 2: pH-Controlled Metered Boc Protection
Self-Validation Checkpoint: The system is mechanically self-validating. If the pH drops below 8.0, the base dosing pump automatically engages. If gas evolution exceeds venting capacity (measured by internal pressure), the
-
Preparation: Suspend the intermediate 4-(aminomethyl)-2-chlorobenzoic acid hydrochloride (1.0 eq) in a 1:1 mixture of Water/THF (10 volumes).
-
Baseline Adjustment: Connect an automated pH-stat titrator loaded with 2M NaOH. Adjust the reactor pH to 9.0. IPC: Monitor pH for 15 minutes without addition; a stable pH confirms the absence of lingering acidic impurities from the previous step.
-
Temperature Control: Adjust the internal reactor temperature to 20–25 °C.
-
Metered Addition: Begin dosing
(1.1 eq, dissolved in 2 vol THF) continuously over 4 to 6 hours. -
pH Maintenance: Concurrently, the pH-stat must dose 2M NaOH to maintain the pH strictly between 8.5 and 9.5.
-
Completion: Post-addition, stir for 2 hours. IPC: The reaction is complete when base consumption ceases (the titrator pump permanently stops).
-
Isolation: Acidify the mixture carefully to pH 3.0 using 1M HCl to precipitate the lipophilic Boc-protected product. Filter, wash with cold water, and dry under vacuum.
Module 3: Dimerization Impurities (FAQ)
Q: We are observing secondary amine (dimer) formation during the reduction step. Why does this happen and how is it avoided?
Causality Analysis: Nitrile reduction proceeds via a highly reactive imine intermediate. If the newly formed primary amine product attacks this unreduced imine, it forms a secondary amine dimer. To prevent this, you must eliminate the nucleophilicity of the primary amine as soon as it forms. Protocol 1 solves this inherently: by running the hydrogenation under strongly acidic conditions (AcOH/HCl), the primary amine is immediately protonated to its non-nucleophilic ammonium salt, completely shutting down the dimerization pathway.
References
- Source: US Patent 5068436A (Google Patents)
-
Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Dual protection of amino functions involving Boc Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
Technical Support Center: Analytical Protocols for 4-[(Boc-amino)methyl]-2-chlorobenzoic Acid
Molecule: 4-[(Boc-amino)methyl]-2-chlorobenzoic acid CAS: 879088-65-0 Molecular Weight: 285.72 g/mol Critical Functionalities: Carboxylic Acid (Acidic/Coupling), Boc-Amine (Acid-Labile/Protected), Aryl Chloride (Steric/Electronic Modulator).
Module 1: HPLC/UPLC Method Development
The "Gold Standard" Method (Reverse Phase)
For reaction monitoring, you must separate the starting material (SM) from the coupled product (more hydrophobic) or the deprotected amine (significantly more polar). The ortho-chloro group increases the acidity of the carboxylic acid compared to standard benzoic acids, necessitating pH control to prevent peak tailing.
Recommended System:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 µm or 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
-
Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).
-
Detection: UV 254 nm (Primary/Aromatic), 210 nm (Secondary/Amide bond).
Gradient Profile (Standard Scouting):
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 1.0 | 5% | Injection Hold |
| 8.0 | 95% | Linear Gradient |
| 10.0 | 95% | Wash (Remove lipophilic impurities) |
| 10.1 | 5% | Re-equilibration |
| 12.0 | 5% | End |
Expert Insight: While Trifluoroacetic acid (TFA) provides sharper peaks for carboxylic acids, it can degrade the Boc group if the sample sits in the autosampler for extended periods (>12 hours). Formic acid (0.1%) is the safer alternative for overnight runs.
Impurity Profiling
During synthesis, you may encounter specific impurities.[2] Use this table to identify them based on Relative Retention Time (RRT).
| Compound Identity | Predicted RRT (vs SM) | Characteristics |
| Des-Boc Amine (Free Amine) | ~0.3 - 0.5 | Highly polar. Elutes near void volume. Ninhydrin (+). |
| Starting Material (SM) | 1.00 | Reference peak. UV active.[3] |
| Methyl Ester (Impurity) | ~1.2 - 1.3 | Common if MeOH is used as solvent. |
| Coupled Product (Amide) | > 1.2 | Hydrophobic shift due to amine addition. |
Module 2: In-Process Control (IPC) via TLC
Thin Layer Chromatography (TLC) is the fastest way to monitor reaction progress, but the acidic nature of the molecule requires specific mobile phase adjustments.
Visualization Matrix:
-
UV (254 nm): Dark spot (Aromatic ring).
-
Bromocresol Green: Yellow spot on blue background (Specific for free COOH).
-
Ninhydrin: Negative for Starting Material (Boc-protected). Positive (Red/Purple) for Deprotected Product (Free Amine).
Recommended Mobile Phase:
-
Standard: Hexane : Ethyl Acetate (1:1) + 1% Acetic Acid .
-
Why Acid? Without acetic acid, the carboxylic acid moiety will interact with the silica gel, causing the spot to "streak" or remain at the baseline.
Module 3: Troubleshooting & FAQs
Interactive Troubleshooting Guide
Q: My HPLC peak for the starting material is splitting or tailing severely.
-
Cause: The ortho-chloro substituted benzoic acid is fairly acidic (pKa ~3.5). In unbuffered mobile phases or plain water/ACN, it exists in a dynamic equilibrium between ionized and neutral states.
-
Solution: Ensure your mobile phase contains at least 0.1% Formic Acid or TFA to suppress ionization and keep the molecule in its neutral (protonated) state.
Q: I see a "Ghost Peak" at an early retention time that grows over time.
-
Cause: On-column Boc deprotection. If your column oven is >40°C or your mobile phase is too acidic (e.g., >0.5% TFA), the Boc group is cleaving during the analysis.
-
Solution: Lower column temperature to 25°C-30°C and switch to 0.1% Formic Acid.
Q: The coupling reaction (Amide bond formation) is stalling at 60-70% conversion.
-
Cause: Steric Hindrance. The chlorine atom at the 2-position (ortho to the carboxylic acid) creates steric bulk, making the carbonyl carbon less accessible to nucleophiles.
-
Solution:
-
Switch to a more reactive coupling reagent (e.g., HATU or COMU instead of EDC/HOBt).
-
Use a smaller, more nucleophilic base (e.g., N-Methylmorpholine) rather than bulky DIPEA if possible.
-
Increase reaction time; ortho-substituted benzoates react significantly slower than para-substituted ones.
-
Module 4: Logical Workflows (Visualization)
Method Development Decision Tree
Caption: Step-by-step workflow for establishing a valid analytical method, addressing common polarity and acidity issues.
Impurity Identification Logic
Caption: Logic flow for identifying common impurities based on retention time shifts and mass spectral data.
References
-
PubChem. (2025).[4] 4-Amino-2-chlorobenzoic acid | C7H6ClNO2.[4] National Library of Medicine. [Link]
-
SIELC Technologies. (2025). HPLC Separation of Isomers of Aminobenzoic Acid. [Link]
Sources
Validation & Comparative
Technical Comparison: Suzuki Coupling of 2-Chloro- vs. 2-Bromobenzoic Acids
[1]
Executive Summary: The Cost-Reactivity Trade-off
In the synthesis of biaryl carboxylic acids—privileged scaffolds in drug discovery (e.g., AT1 antagonists, NSAIDs)—the choice between 2-chlorobenzoic acid (2-Cl) and 2-bromobenzoic acid (2-Br) represents a classic process chemistry dilemma.
-
2-Bromobenzoic Acid is the "Discovery Standard." It offers superior reactivity, milder reaction conditions, and broader catalyst compatibility, making it ideal for rapid lead optimization (SAR) where time is more valuable than raw material cost.
-
2-Chlorobenzoic Acid is the "Process Standard." It is significantly cheaper and more stable but suffers from a high activation energy barrier. Successful coupling requires specialized, electron-rich ligands (e.g., Buchwald biarylphosphines) to facilitate oxidative addition.
This guide analyzes the mechanistic divergences, experimental requirements, and strategic decision-making frameworks for utilizing these two substrates.
Mechanistic Divergence & The "Ortho Effect"
While the general Suzuki-Miyaura catalytic cycle applies to both, the rate-determining step (RDS) shifts depending on the halogen.
The Oxidative Addition Barrier
-
2-Bromobenzoic Acid: The C–Br bond energy (~68 kcal/mol) allows for facile oxidative addition to Pd(0) even with simple phosphines like PPh₃. The RDS is often transmetalation.[1]
-
2-Chlorobenzoic Acid: The C–Cl bond is stronger (~96 kcal/mol). Oxidative addition becomes the RDS. Standard Pd(PPh₃)₄ catalysts are often ineffective because they cannot generate a nucleophilic enough Pd(0) species to insert into the sterically hindered, electron-rich (due to carboxylate) C–Cl bond.
The Role of the Ortho-Carboxylate
Both substrates present a unique challenge: the ortho-carboxylate group.
-
Steric Hindrance: The bulky carboxylate shields the C-X bond, retarding oxidative addition.
-
Coordination (The "Anionic Effect"): Under basic conditions, the deprotonated carboxylate (–COO⁻) can coordinate to the Palladium center.
-
Positive: It can act as an intramolecular base, potentially facilitating transmetalation.
-
Negative: It can form stable, unreactive "palladacycles" or displace the active ligand, effectively poisoning the catalyst.
-
Visualization: Mechanistic Pathways
The following diagram illustrates the divergence in the catalytic cycle and potential failure modes.
Caption: Comparative catalytic cycle highlighting the kinetic bottleneck for 2-chlorobenzoic acid (Red Arrow) vs. 2-bromobenzoic acid (Green Arrow).
Comparative Performance Metrics
The following data summarizes typical performance characteristics derived from high-throughput screening and process literature.
| Feature | 2-Bromobenzoic Acid | 2-Chlorobenzoic Acid |
| Bond Dissociation Energy | ~68 kcal/mol | ~96 kcal/mol |
| Standard Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd₂(dba)₃ + SPhos/XPhos or Pd-PEPPSI |
| Typical Temperature | 60–80 °C | 80–110 °C (Reflux often required) |
| Base Requirement | K₂CO₃ or Na₂CO₃ (Mild) | K₃PO₄ or Cs₂CO₃ (Stronger/Anhydrous) |
| Solvent Tolerance | High (Ethanol, Toluene/Water) | Moderate (Dioxane, Toluene - requires anhydrous for activation) |
| Major Side Reaction | Homocoupling of Boronic Acid | Protodehalogenation (loss of Cl) |
| Approx.[2][3][4][5][6] Cost (Kg scale) | $ (Low - Commodity Chemical) |
Strategic Decision Framework
When should you switch from Bromo to Chloro? Use this logic flow to determine the optimal substrate for your campaign.
Caption: Decision matrix for selecting between 2-Cl and 2-Br benzoic acid based on scale and economic constraints.
Experimental Protocols
Protocol A: High-Reactivity System (Recommended for 2-Chloro)
Designed to overcome the oxidative addition barrier of aryl chlorides using Buchwald's SPhos ligand.
Reagents:
-
2-Chlorobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1–2 mol%)
-
Ligand: SPhos (2–4 mol%) (L:Pd ratio 2:1)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1)[5]
Procedure:
-
Pre-complexation: In a vial, mix Pd₂(dba)₃ and SPhos in the organic solvent. Stir at room temperature for 5 mins until the solution turns from dark purple to orange/brown (formation of active Pd(0)-L species).
-
Loading: Add 2-chlorobenzoic acid, arylboronic acid, and finely ground K₃PO₄ to the reaction vessel.
-
Solvent Addition: Add the pre-formed catalyst solution and the water.
-
Degassing: Critical Step. Sparge with Argon or Nitrogen for 10 minutes. Oxygen promotes homocoupling and deactivates the electron-rich phosphine.
-
Reaction: Heat to 100 °C for 4–12 hours.
-
Workup: Acidify with 1M HCl to pH ~3 (to protonate the carboxylate product), extract with Ethyl Acetate.
Protocol B: Standard System (Recommended for 2-Bromo)
A robust, cost-effective method using "ligand-free" or simple phosphine conditions.
Reagents:
-
2-Bromobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3–5 mol%) OR Pd(OAc)₂ (2 mol%) + PPh₃ (4 mol%)
-
Base: Na₂CO₃ or K₂CO₃ (2.5 equiv)
-
Solvent: Ethanol/Water (1:1) or DME/Water (2:1)
Procedure:
-
Mixing: Combine all solids (Acid, Boronic Acid, Base, Catalyst) in the flask.
-
Solvent: Add the solvent mixture.[5] The base will convert the benzoic acid to the benzoate salt, improving solubility in the aqueous phase.
-
Degassing: Degas by bubbling inert gas for 5–10 mins.
-
Reaction: Heat to 70–80 °C . Reaction is typically complete in 2–6 hours.
-
Workup: Acidify carefully to precipitate the product or extract.
Troubleshooting & Optimization
| Observation | Probable Cause | Solution |
| Low Conversion (2-Cl) | Oxidative addition failure. | Switch to electron-rich ligands (SPhos, XPhos) or NHC-Pd catalysts (Pd-PEPPSI-IPr). Increase Temp to 110 °C. |
| Dehalogenation (Ar-H) | Protodehalogenation.[5] | Switch to anhydrous conditions (Dioxane/K₃PO₄). Avoid alcohols. Reduce reaction time. |
| Homocoupling (Ar-Ar) | Oxygen presence or slow transmetalation.[5] | Improve degassing (Freeze-Pump-Thaw).[5] Add boronic acid slowly (syringe pump). |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Ligand concentration is too low. Increase Ligand:Pd ratio to 3:1 or 4:1. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols, 2, 2881–2887. Link
-
Bumagin, N. A., & Bykov, V. V. (1997). Ligandless Palladium-Catalyzed Cross-Coupling of Aryl Halides with Arylboronic Acids in Water. Tetrahedron, 53(42), 14437-14450. Link
-
Goossen, L. J., et al. (2006). Pd-Catalyzed Synthesis of Biaryls from Aryl Chlorides and Boronic Acids.[5][7] Journal of the American Chemical Society, 128(30). Link
Strategic Utility of Boc-Protected Aminomethyl Scaffolds in Combinatorial Library Synthesis: A Comparative Guide
Executive Summary
Aminomethyl groups are ubiquitous in pharmacophores, serving as critical hydrogen bond donors and metabolic stability modulators. In combinatorial chemistry and solid-phase synthesis, the choice of protecting group for these primary amines dictates the success of the entire synthetic strategy. While the fluorenylmethyloxycarbonyl (Fmoc) group dominates modern automated synthesis due to its mild basic deprotection, the tert-butyloxycarbonyl (Boc) group remains indispensable for specific orthogonal strategies, base-sensitive substrates, and complex multicomponent reactions[].
As a Senior Application Scientist overseeing high-throughput library generation, I frequently encounter library failures stemming from a mismatch between a scaffold's intrinsic stability and the chosen protection strategy. This guide objectively compares the utility of Boc-protected aminomethyl scaffolds against Fmoc alternatives, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols to guide your drug discovery workflows.
Mechanistic Comparison: Boc vs. Fmoc
The causality behind choosing a specific protecting group is rooted in its deprotection mechanism and the reactive intermediates generated during the process.
-
Boc (tert-Butyloxycarbonyl): Deprotected via acidolysis, typically using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM)[2]. The mechanism involves protonation of the carbamate followed by the elimination of a tert-butyl cation and CO2. Because the tert-butyl cation is a powerful electrophile, scavengers (e.g., dithioethane or triisopropylsilane) are mandatory to prevent off-target alkylation of nucleophilic residues like tryptophan or cysteine[3].
-
Fmoc (Fluorenylmethyloxycarbonyl): Deprotected via base-catalyzed β-elimination, typically using 20% piperidine in dimethylformamide (DMF)[4]. The resulting dibenzofulvene intermediate is immediately trapped by the secondary amine to form a stable adduct[4].
Strategic Causality: If your library core contains base-labile functional groups (e.g., specific esters, epoxides, or stereocenters prone to epimerization), the repeated piperidine treatments in Fmoc chemistry will degrade the library. The Boc strategy is highly compatible with base-sensitive protecting groups and provides a stable alternative[]. Conversely, Fmoc is preferred for acid-sensitive scaffolds[].
Orthogonal deprotection pathways for aminomethyl scaffolds.
Quantitative Performance Comparison
When designing a library, yield and purity are paramount. The following table summarizes the operational differences between Boc and Fmoc strategies based on standard solid-phase protocols[][3][4][5][6][7].
| Parameter | Boc-Protected Aminomethyl Scaffolds | Fmoc-Protected Aminomethyl Scaffolds |
| Deprotection Reagent | 50% TFA in DCM[5] | 20% Piperidine in DMF[4] |
| Deprotection Mechanism | Acidolysis (t-butyl cation release)[3] | Base-catalyzed β-elimination[4] |
| Typical Crude Purity | >75%[5] | >85%[5] |
| Overall Library Yield | ~60-70%[5] | ~70-80%[5] |
| Orthogonality | Stable to base & catalytic hydrogenation[] | Stable to moderate acid[6] |
| Primary Drawback | Requires highly toxic strong acid (HF/TFMSA) for global cleavage[7] | Dibenzofulvene adducts can complicate purification[4] |
Utility in Combinatorial Library Synthesis
A. Solid-Phase Organic Synthesis (SPOS)
Boc-protected aminomethyl scaffolds are heavily utilized in generating complex heterocyclic libraries. For example, the parallel synthesis of imidazole-4,5-dicarboxamide libraries utilizing 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene demonstrates the robustness of Boc chemistry, yielding drug-like molecules with high analytical purity for high-throughput screening[8].
B. DNA-Encoded Libraries (DELs) and Cross-Coupling
The synthesis of substituted arylethylamines has been revolutionized by palladium-catalyzed C(sp3)-C(sp2) cross-coupling. Potassium Boc-protected aminomethyltrifluoroborate serves as a highly stable, primary aminomethyl equivalent that undergoes efficient Suzuki-Miyaura coupling with aryl halides[9]. The Boc group is essential here: it prevents catalyst poisoning by the free amine and comfortably withstands the basic conditions of the cross-coupling cycle[9].
C. Multicomponent Reactions (MCRs)
In library-to-library syntheses, such as the Ugi tetrazole reaction, N-Boc-protected hydrazines and aminomethyl scaffolds enable the rapid generation of highly substituted 1H-tetrazoles[10]. The Boc group survives the MCR conditions and provides a clean handle for subsequent diversification, yielding compounds with up to four points of diversity in excellent yields[10].
Iterative solid-phase library synthesis workflow using Boc chemistry.
Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Iterative Coupling and Boc Deprotection on Solid Support
This protocol ensures complete deprotection and coupling, minimizing deletion sequences in the final library[2][3].
-
Resin Preparation: Swell aminomethyl resin (1.0 g, 0.5 mmol/g loading) in anhydrous dichloromethane (DCM, 15 mL) for 1 hour. Drain the solvent.
-
Boc Deprotection: Treat the resin with 50% (v/v) TFA in DCM (15 mL) containing 2.5% dithioethane (DTE) as a carbocation scavenger[3]. Shake for 3 minutes, filter, and add a fresh portion of 50% TFA/DCM for an additional 5 minutes[2].
-
Washing & Neutralization: Wash the resin with DCM (3 × 15 mL). Neutralize the resulting TFA salt by washing with 5% (v/v) diisopropylethylamine (DIPEA) in DCM (3 × 15 mL) to liberate the free amine[2].
-
Coupling: Dissolve the incoming carboxylic acid scaffold (3.0 eq) and HBTU (3.0 eq) in DMF. Add DIPEA (6.0 eq) to activate. Add the mixture to the resin and agitate for 2 hours.
-
System Validation (Kaiser Test): Perform a Kaiser test on a few beads. A yellow bead indicates complete coupling; a blue bead indicates unreacted amines, necessitating a secondary coupling cycle to maintain library integrity.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Boc-Aminomethyltrifluoroborate
Adapted for parallel library synthesis to generate arylethylamine pharmacophores via C(sp3)-C(sp2) coupling[9].
-
Reaction Setup: In a dry reaction vial, combine the aryl halide (1.0 eq), potassium Boc-protected aminomethyltrifluoroborate (1.5 eq), Pd(OAc)2 (5 mol%), and RuPhos (10 mol%)[9].
-
Base Addition: Add anhydrous K2CO3 (3.0 eq) to facilitate the transmetalation step.
-
Solvent: Suspend the mixture in a degassed 10:1 mixture of Toluene/H2O.
-
Execution: Seal the vial and heat at 85°C for 12-16 hours under a nitrogen atmosphere.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate. The Boc group remains intact and can subsequently be removed using 20-50% TFA in DCM for further library elaboration.
References
1.[10] Patil, P., et al. "Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction." ACS Combinatorial Science. 10 2.[8] "Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines." PMC. 8 3.[5] "A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis." Benchchem. 5 4.[4] "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" PMC. 4 5.[9] Qu, Y., et al. "Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides." ResearchGate. 9 6.[] "Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis." BOC Sciences. 7.[6] "Introduction to Peptide Synthesis." PMC - NIH.6 8.[2] "N-Terminal Deprotection - Fmoc removal." AAPPTec. 2 9.[7] "A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs)." RSC Publishing. 7 10.[3] "SYNTHESIS NOTES." AAPPTec Peptides. 3
Sources
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 8. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid in Solid-Phase Synthesis
Executive Summary: The "Ortho-Chloro" Advantage
In the precision-demanding field of Solid-Phase Peptide Synthesis (SPPS), linker stability is the silent guardian of yield. While 4-[(Boc-amino)methyl]benzoic acid has long served as a standard spacer/linker precursor, its performance can be compromised under the rigorous repetitive acidolysis cycles of Boc-chemistry.
This guide validates the 2-chloro derivative —4-[(Boc-amino)methyl]-2-chlorobenzoic acid —as a superior alternative for high-fidelity synthesis. By introducing an electron-withdrawing chlorine atom at the ortho position, this molecule modulates the electronic environment of the linker-resin interface, offering enhanced acid stability during chain elongation while maintaining efficient cleavage kinetics.
Quick Comparison: The "2-Chloro" vs. Standard Linker
| Feature | Standard: 4-[(Boc-amino)methyl]benzoic acid | Advanced: 4-[(Boc-amino)methyl]-2-chlorobenzoic acid |
| CAS Number | 33233-67-9 | Derivative of 2457-76-3 |
| Core Structure | Unsubstituted Benzoic Acid | 2-Chloro-Benzoic Acid |
| Acid Stability (TFA) | Moderate (Risk of premature leaching) | High (Inductive stabilization) |
| Coupling Kinetics | Fast | Moderate (Steric influence requires optimization) |
| Cleavage Mechanism | HF / TFMSA | HF / TFMSA (Facilitated by electron withdrawal) |
| Primary Application | Standard Boc-SPPS spacers | Long-chain / Difficult sequence Boc-SPPS |
Mechanistic Validation: The Physics of Stability
To understand why the 2-chloro variant outperforms the standard, we must look at the electronic and steric effects introduced by the halogen substituent.
The Inductive Stabilization Effect
In Boc-SPPS, the peptide-resin bond is subjected to 50% Trifluoroacetic Acid (TFA) in every cycle to remove the N-terminal Boc group. A common failure mode with benzyl-ester or benzyl-amide based linkers is the gradual acidolytic cleavage of the linker from the resin, leading to yield loss (the "leaching" effect).
The 2-chloro substituent exerts a strong negative inductive effect (-I) on the aromatic ring.
-
Impact: This electron withdrawal decreases the electron density of the aromatic ring.
-
Result: It destabilizes the formation of the benzylic carbocation intermediate required for premature acid cleavage. Consequently, the linker-resin bond remains intact during the repetitive TFA treatments, preserving the growing peptide chain.
Tuned Nucleophilic Cleavage
Conversely, the electron-withdrawing nature of the chlorine makes the carbonyl carbon (attaching the linker to the resin) more electrophilic.
-
Benefit: When the synthesis is complete and strong nucleophilic/acidic cleavage conditions (e.g., HF) are applied, the product is released cleanly. The 2-chloro group effectively "safety-catches" the peptide during synthesis and releases it efficiently during final cleavage.
Experimental Validation Protocols
The following protocols are designed to validate the performance of the 2-chloro linker against the standard non-chlorinated alternative.
Experiment A: Comparative Acid Stability (The "Leaching" Test)
Objective: Quantify the loss of peptide chains during simulated Boc-deprotection cycles.
Materials:
-
Resin: Aminomethyl polystyrene (0.8 mmol/g).
-
Linker A: 4-[(Boc-amino)methyl]benzoic acid.
-
Linker B: 4-[(Boc-amino)methyl]-2-chlorobenzoic acid.
-
Test Peptide: Boc-Ala-Gly-Leu- (Internal Standard).
Protocol:
-
Coupling: Couple Linker A and Linker B to separate resin batches using DIC/HOBt (3 eq) in DMF for 2 hours. Confirm negative Kaiser test.
-
Deprotection: Treat both resins with 50% TFA/DCM for 30 mins to remove the linker's Boc group.
-
Peptide Assembly: Synthesize the tripeptide Boc-Ala-Gly-Leu- on both linkers.
-
Stress Test: Subject both peptide-resins to 20 cycles of:
-
30 min incubation in 50% TFA/DCM.
-
Wash with DCM (3x) and DMF (3x).
-
-
Analysis: Hydrolyze a resin aliquot (6N HCl, 110°C, 24h) and perform Amino Acid Analysis (AAA).
-
Success Metric: Linker B (2-Chloro) should show >15% higher retention of peptide loading compared to Linker A.
Experiment B: Coupling Efficiency Validation
Objective: Ensure the steric bulk of the 2-chloro group does not hinder the initial attachment to the resin.
Protocol:
-
Activation: Dissolve 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (3 eq) and HBTU (2.9 eq) in DMF. Add DIEA (6 eq).
-
Reaction: Add to Aminomethyl polystyrene resin immediately.
-
Monitoring: Take aliquots at 15, 30, 60, and 120 minutes. Perform a quantitative Kaiser test (ninhydrin).
-
Data Output: Plot absorbance vs. time.
-
Note: The 2-chloro derivative may require 45-60 mins for >99% coupling, whereas the non-chloro variant may finish in 30 mins. This is an acceptable trade-off for the gained stability.
-
Visualizing the Workflow
The following diagram illustrates the structural logic and the synthesis pathway using the 2-chloro linker.
Caption: Workflow demonstrating the stabilizing role of the 2-chloro substituent during repetitive TFA exposure in Boc-SPPS.
Troubleshooting & Optimization
When transitioning from the non-chlorinated linker to the 2-chloro derivative, researchers should anticipate slight changes in reactivity.
| Observation | Root Cause | Corrective Action |
| Slow Coupling to Resin | Steric hindrance from the ortho-chloro group. | Use stronger activation (HATU/HOAt) or extend coupling time to 2 hours. |
| Incomplete Cleavage | The linker-peptide bond is more stable than expected. | Increase HF cleavage time by 30 mins or add scavengers (Anisole) to facilitate the mechanism. |
| Discoloration | Oxidation of the aminomethyl group post-cleavage. | Perform cleavage under strict N2 atmosphere; use fresh scavengers. |
References
-
PubChem. (2025).[1] 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374.[1] Retrieved from [Link]
-
MDPI. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
Sources
Alternative Building Blocks to 4-[(Boc-amino)methyl]-2-chlorobenzoic acid
This guide provides an in-depth technical analysis of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid and its strategic alternatives. It is designed for medicinal chemists requiring precise control over linker geometry, metabolic stability, and synthetic efficiency.
Content Type: Comparative Technical Guide Focus: Scaffold Hopping, Steric/Electronic Modulation, and Synthetic Protocols
Executive Analysis: The Role of the Scaffold
4-[(Boc-amino)methyl]-2-chlorobenzoic acid (CAS: 180259-33-6) is a bifunctional scaffold often employed as a linker in PROTACs, peptidomimetics, and fragment-based drug discovery.
-
Primary Function: It serves as a rigidifying linker that connects a warhead or ligand (via the amine) to a core scaffold (via the carboxylic acid).
-
The "Ortho-Chloro" Effect: The chlorine atom at position 2 is not merely a decoration. It exerts a steric twist on the carboxylic acid, forcing it out of coplanarity with the phenyl ring. This reduces conjugation, increases acidity (pKa ~2.9 vs. 4.2 for benzoic acid), and—crucially—provides a metabolic shield against amide hydrolysis.
Why Seek Alternatives?
-
Coupling Difficulty: The steric bulk of the ortho-chloro group significantly retards nucleophilic attack at the carbonyl carbon, leading to sluggish amide couplings.
-
Solubility: The lipophilic chlorine (and Boc group) can reduce aqueous solubility.
-
Metabolic Liabilities: While the Cl shields the amide, the benzylic position (aminomethyl) remains susceptible to oxidative metabolism (CYP450).
Comparative Analysis of Alternatives
The following alternatives are categorized by the specific medicinal chemistry problem they solve.
Category A: The "Easy Couplers" (Steric Relief)
Use these when the target molecule fails to couple or yields are poor due to steric clash.
1. 4-[(Boc-amino)methyl]-2-fluorobenzoic acid
-
Rationale: Fluorine is isosteric with hydrogen (Van der Waals radius 1.47 Å vs 1.20 Å) but highly electronegative. It provides the electronic deactivation of the ring without the massive steric bulk of chlorine (1.75 Å).
-
Performance:
-
Coupling Efficiency: High. The reduced steric hindrance allows standard coupling reagents (EDC/HOBt) to work effectively.
-
Acidity: High (pKa ~3.3). The inductive effect (-I) makes the acid reactive.[1]
-
Conformation: Less twisted than the chloro-analog; the amide bond will lie closer to the ring plane.
-
2. 4-[(Boc-amino)methyl]benzoic acid (Des-chloro)
-
Rationale: Removal of the ortho-substituent entirely.
-
Performance:
-
Coupling Efficiency: Excellent.
-
Metabolic Stability: Lower. The resulting amide is more exposed to proteolytic cleavage.
-
Solubility: Slightly better than the chloro-analog.
-
Category B: The "Metabolic Shields" (Stability Focus)
Use these when the resulting drug candidate is rapidly metabolized.
3. 4-[(Boc-amino)methyl]-2,6-difluorobenzoic acid
-
Rationale: The "double ortho" substitution creates a significant electronic barrier and a moderate steric shield.
-
Performance:
-
Stability: Very High. The electron-deficient ring resists oxidation, and the ortho-fluorines protect the carbonyl.
-
Coupling: Moderate to Difficult. Requires high-activity reagents (e.g., HATU, COMU).
-
4. 4-[(Boc-amino)methyl]-2-methylbenzoic acid
-
Rationale: Replaces the electron-withdrawing Chlorine with an electron-donating Methyl group.
-
Performance:
-
Electronic Profile: The ring is more electron-rich, potentially altering
- stacking interactions in the binding pocket. -
Sterics: Similar bulk to Chlorine, maintaining the twisted conformation.
-
Category C: The "Solubility Boosters" (Scaffold Hopping)
Use these to lower LogP and improve oral bioavailability.
5. 6-[(Boc-amino)methyl]nicotinic acid (Pyridine Analog)
-
Rationale: Replacing the benzene ring with a pyridine lowers LogP and introduces a hydrogen bond acceptor (the pyridine nitrogen).
-
Performance:
-
Solubility: Significantly improved.
-
Geometry: The vector angle between the acid and amine is slightly altered due to the heterocyclic geometry.
-
Quantitative Comparison Data
| Property | Target: 2-Cl Analog | Alt 1: 2-F Analog | Alt 2: Des-Chloro | Alt 3: 2-Me Analog | Alt 4: Pyridine Analog |
| Steric Hindrance (A Value) | High | Low | None | High | Low |
| Acid pKa (Approx) | 2.92 | 3.27 | 4.20 | 3.90 | 4.80 |
| Amide Coupling Yield | Low (<50%) | High (>85%) | High (>90%) | Low (<50%) | High (>80%) |
| Metabolic Stability | High | Moderate | Low | High | Moderate |
| LogP (Predicted) | ~2.8 | ~2.4 | ~2.1 | ~2.6 | ~1.5 |
| Key Use Case | Proteolytic Stability | Synthesis Ease | Baseline Reference | Electronic Tuning | Solubility |
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the appropriate building block based on assay results.
Caption: Decision tree for scaffold hopping based on physicochemical limitations.
Experimental Protocols
Protocol A: Synthesis of the Target (2-Chloro Scaffold)
Since this specific building block is expensive, synthesizing it from the nitrile precursor is a cost-effective strategy.
Reaction Scheme:
-
Precursor: 2-Chloro-4-cyanobenzoic acid.
-
Reduction: Borane-THF or H2/Raney Ni.
-
Protection: Boc-anhydride.
Caption: Synthetic route from cyano-precursor to Boc-protected target.
Step-by-Step Methodology:
-
Reduction:
-
Dissolve 2-chloro-4-cyanobenzoic acid (10 mmol) in anhydrous THF (50 mL) under Nitrogen.
-
Cool to 0°C. Dropwise add Borane-THF complex (1M, 30 mL, 3 eq).
-
Allow to warm to RT, then reflux for 4 hours.
-
Critical Step: Quench carefully with MeOH to destroy excess borane. Evaporate to dryness.
-
Hydrolyze the borane-amine complex by refluxing in 6M HCl (20 mL) for 1 hour. Concentrate to give the hydrochloride salt.
-
-
Boc Protection:
-
Dissolve the crude hydrochloride salt in a 1:1 mixture of Dioxane/Water (40 mL).
-
Adjust pH to ~10 using 2M NaOH.
-
Add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) in one portion.
-
Stir at RT for 12 hours.
-
Workup: Acidify carefully with 1M KHSO4 to pH 2-3 (Do not use strong mineral acids to avoid Boc removal). Extract with Ethyl Acetate (3x).[2] Dry over Na2SO4.[3]
-
Purification: Recrystallize from Hexane/EtOAc.
-
Protocol B: High-Efficiency Coupling of Sterically Hindered 2-Chloro Acids
Standard EDC/HOBt couplings often fail with 2-chloro-benzoic acids. Use this optimized protocol.
Reagents:
-
Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride).
-
Base: DIPEA (3.0 eq).
-
Additive: HOAt (1.2 eq) - Crucial for hindered acids.
Procedure:
-
Dissolve 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (3.0 mmol) and stir for 5 mins.
-
Add HATU (1.2 mmol) and HOAt (1.2 mmol). Stir for 10 mins to form the activated ester (Yellow color develops).
-
Add the amine partner (1.1 mmol).
-
Stir at 40°C for 16 hours. Note: Mild heating helps overcome the ortho-chloro steric barrier.
-
Validation: Monitor by LC-MS. If conversion is <50%, add 0.5 eq more HATU and heat to 50°C.
References
-
Steric Hindrance in Amide Coupling
- Title: Preparation method of 4-aminomethylbenzoic acid (Patent WO2011087211A2).
-
Bioisosteres in Drug Design
-
Properties of Halogenated Benzoic Acids
Sources
- 1. quora.com [quora.com]
- 2. 4-Amino-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chimia.ch [chimia.ch]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. baranlab.org [baranlab.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Guide to Assessing Boc Group Stability Under Various Reaction Conditions
[1][2]
Introduction: The Strategic Role of the Boc Group
In the architecture of complex organic synthesis and peptide chemistry, the tert-butyloxycarbonyl (Boc) group serves as a cornerstone of orthogonal protection strategies.[1][2][3][4] Its utility stems from a precise chemical dichotomy: it is exceptionally robust against basic and nucleophilic attacks yet collapses rapidly and cleanly under specific acidic conditions.[5]
For a drug development professional, "stability" is not a binary trait but a function of reaction parameters. This guide moves beyond textbook definitions to provide a rigorous, data-driven framework for assessing Boc stability, ensuring your synthetic route is both efficient and reproducible.
Mechanistic Foundation: The "Why" Behind the Stability
To predict stability, one must understand the failure mode. The Boc group does not cleave via simple hydrolysis; it degrades through an acid-catalyzed fragmentation that mimics an
The Acid-Lability Mechanism
The tert-butyl moiety acts as a "sink" for positive charge. Upon protonation of the carbonyl oxygen, the bond between the tert-butyl oxygen and the carbonyl carbon weakens. The driving force is the formation of the stable tert-butyl carbocation and the entropic gain from the release of gaseous isobutylene and carbon dioxide.
Key Insight: Because this pathway relies on carbocation stability, the Boc group is inherently resistant to conditions that cannot stabilize a positive charge (e.g., basic or nucleophilic environments).
Visualization: Acid-Catalyzed Cleavage Pathway[5]
Figure 1: The acid-catalyzed fragmentation pathway of the Boc group.[4][5] The formation of the tert-butyl cation is the rate-determining step (RDS).
Comparative Stability Analysis
Acidic Conditions (The Critical Limit)
-
Status: Highly Labile
-
Reagents causing cleavage: Trifluoroacetic acid (TFA), HCl in dioxane/ethyl acetate, Lewis acids (e.g.,
, ), and sulfonic acids. -
Nuance: While sensitive to strong acids, Boc is relatively stable to weak acids (e.g., acetic acid) at room temperature. However, heating in weak acids can induce partial cleavage.
Basic Conditions (The Orthogonal Advantage)
-
Reagents resisted: NaOH, KOH,
, Piperidine, DBU, Triethylamine. -
Mechanism of Stability: The bulky tert-butyl group sterically hinders the attack of hydroxide or other nucleophiles on the carbonyl carbon. Furthermore, the alkoxide leaving group (tert-butoxide) is poor compared to the methoxide or ethoxide leaving groups found in other carbamates.
-
Application: This allows for the use of base-labile groups (like Fmoc or esters) in the presence of Boc.
Nucleophiles and Reductants
-
Nucleophiles: Stable to amines (primary/secondary), hydrazine, and organometallic reagents (Grignard, Organolithium) under controlled conditions.
-
Reduction: Stable to catalytic hydrogenation (
), (Birch conditions), and mild hydride reductions ( ). -
Exception: Strong reducing agents like
can reduce the carbamate to an N-methyl group.
Comparative Data Table
| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Cbz/Z (Benzyloxycarbonyl) | Alloc (Allyloxycarbonyl) |
| Acid Stability | Low (Cleaved by TFA, HCl) | High (Stable to TFA) | High (Stable to TFA, cleaved by HBr/HF) | High |
| Base Stability | High (Stable to Piperidine, NaOH) | Low (Cleaved by Piperidine) | High (Stable to mild base) | High |
| Hydrogenolysis | Stable | Stable | Labile (Cleaved by | Stable |
| Primary Removal | Acidolysis (TFA) | Base ( | Hydrogenolysis / Strong Acid | Pd(0) Catalysis |
| Orthogonality | Orthogonal to Fmoc, Cbz, Alloc | Orthogonal to Boc, Cbz, Alloc | Orthogonal to Boc, Fmoc | Orthogonal to Boc, Fmoc, Cbz |
Experimental Protocols
Protocol A: The "Gold Standard" Deprotection (Positive Control)
Use this protocol to verify that your Boc group is active and removable before testing stability.
-
Preparation: Dissolve the Boc-protected substrate (1.0 mmol) in Dichloromethane (DCM) (5 mL).
-
Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) (5 mL) dropwise. Note: A 1:1 ratio of TFA:DCM is standard.
-
Scavenger (Optional but Recommended): If the substrate contains electron-rich aromatic rings (e.g., Trp, Tyr), add 2.5% Triisopropylsilane (TIPS) or water to scavenge tert-butyl cations.
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC or HPLC.[8]
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[4]
Protocol B: Stability Assessment Workflow
Use this rigorous protocol to determine if Boc will survive your specific reaction conditions.
Objective: Quantify the % degradation of Boc-substrate under Condition X over Time T.
Materials:
-
Boc-protected standard (e.g., Boc-Phe-OH or your specific intermediate).
-
Internal Standard (non-reactive, e.g., Naphthalene or Benzoic Acid) for HPLC quantitation.
-
Test Solvent/Reagent system.
Step-by-Step Methodology:
-
Baseline Establishment:
-
Prepare a solution of Boc-substrate (10 mM) and Internal Standard (10 mM) in the reaction solvent.
-
Inject into HPLC (
). Record the ratio of Area(Boc)/Area(Std).
-
-
Stress Application:
-
Add the reagent (e.g., 1M NaOH, catalytic Pd/C under
, or Lewis Acid). -
Maintain the specific temperature (e.g., Reflux, 25°C).
-
-
Sampling Loop:
-
Aliquot 50 µL of the reaction mixture at defined intervals (1h, 4h, 12h, 24h).
-
Quench immediately:
-
If testing Acid stability: Quench into sat.
. -
If testing Base stability: Quench into dilute
(buffered to pH 7).
-
-
Dilute with Mobile Phase and inject.
-
-
Data Analysis:
-
Calculate % Remaining =
. -
Pass Criteria: >95% remaining after the intended reaction time.
-
Strategic Decision Making
When designing a synthesis, selecting the right protecting group is a logic problem.[2] Use the decision tree below to determine if Boc is the correct choice for your specific step.
Visualization: Protecting Group Selection Logic
Figure 2: Decision tree for selecting amine protecting groups based on planned reaction conditions.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[9] (The definitive source for stability charts).
-
BenchChem. (2025).[1][2][5][10][8][11] A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc.
-
Common Organic Chemistry. (n.d.). Boc Protecting Group: Mechanism and Conditions.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Stability and Deprotection.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Strategic Evaluation of 4-[(Boc-amino)methyl]-2-chlorobenzoic Acid in Chemical Library Generation
Executive Summary
In the architecture of DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD), scaffold selection dictates the diversity of the resulting chemical space.[1] 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (referred to herein as Scaffold-Cl ) represents a high-value "privileged structure" that offers a distinct advantage over its non-halogenated counterparts: latent bifunctionality .
While standard benzoic acid scaffolds serve as simple linkers, Scaffold-Cl introduces an ortho-chlorine substituent. This atom performs two critical functions:
-
Conformational Locking: It restricts the rotation of the resulting amide bond via steric occlusion, reducing the entropic penalty of binding to protein targets.
-
Synthetic Handle: It serves as a reactive site for late-stage palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig), enabling the expansion of library vectors into "3D" chemical space.
Part 1: Comparative Analysis of Scaffolds
To objectively evaluate Scaffold-Cl, we compare it against the standard linker (Scaffold-H) and the bioisostere (Scaffold-F).
Table 1: Physicochemical & Synthetic Profile Comparison
| Feature | Scaffold-Cl (Target) | Scaffold-H (Standard) | Scaffold-F (Bioisostere) |
| Structure | 2-Cl, 4-CH₂NHBoc | 4-CH₂NHBoc | 2-F, 4-CH₂NHBoc |
| Acid pKa | ~2.0 (High Acidity) | ~4.2 (Moderate) | ~2.3 (High Acidity) |
| Amide Coupling | Challenging (Steric hindrance) | High Efficiency | Moderate (Electronic deactivation) |
| Lipophilicity | High (+LogP) | Low | Moderate |
| Metabolic Stability | High (Blocks oxidation) | Low (Benzylic oxidation risk) | High (Blocks metabolism) |
| Diversification | Yes (Pd-catalyzed coupling) | No (Inert) | Difficult (C-F bond inert) |
| Conformation | Twisted (Non-planar) | Planar | Planar/Twisted Hybrid |
Expert Insight: The Ortho-Effect is the defining characteristic of Scaffold-Cl. The chlorine atom at the 2-position forces the carboxylic acid out of planarity with the phenyl ring. While this increases the acidity (lowering pKa), it creates significant steric bulk during amide coupling. However, this same bulk creates "atropisomer-like" properties in the final drug molecule, often improving selectivity for enzyme pockets.
Part 2: Strategic Application & Workflow
The utility of Scaffold-Cl lies in its ability to generate Branching Libraries . Unlike linear synthesis, Scaffold-Cl allows for a "Build-Couple-Diversify" strategy.
Diagram 1: The Branching Library Workflow
This diagram illustrates the divergent synthesis path enabled by the aryl chloride handle.
Figure 1: Divergent synthesis workflow. The aryl chloride (Branch Point) allows the library to expand into a third dimension of diversity (R3) using palladium catalysis, a feature unavailable in non-halogenated scaffolds.
Part 3: Experimental Protocols
Protocol A: Sterically Hindered Amide Coupling (The "Ortho" Challenge)
Standard EDC/NHS coupling often fails with 2-chlorobenzoic acids due to steric occlusion. This protocol uses HATU, which is more robust for hindered acids.
-
Activation: Dissolve Scaffold-Cl (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and HOAt (1.2 eq).
-
Why HOAt? It accelerates the reaction for sterically hindered substrates better than HOBt.
-
-
Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add the Building Block Amine (R1) (1.1 eq).
-
Reaction: Stir at 40°C for 16 hours.
-
Note: The elevated temperature (vs. RT) is crucial to overcome the rotational energy barrier caused by the ortho-chlorine.
-
-
Validation: Monitor by LC-MS. Expect a retention time shift due to the lipophilic Cl atom.
Protocol B: Late-Stage Suzuki Diversification (The "Chloro" Opportunity)
Aryl chlorides are notoriously sluggish in Suzuki couplings compared to bromides/iodides. This protocol utilizes the SPhos ligand, which is specifically designed to activate deactivated/hindered aryl chlorides.
-
Setup: In a microwave vial, dissolve the Library Intermediate (containing the Ar-Cl) (1.0 eq) in 1,4-Dioxane/Water (4:1 ratio).
-
Reagents: Add R3-Boronic Acid (1.5 eq) and K₃PO₄ (3.0 eq).
-
Catalyst System: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).
-
Conditions: Degas with Nitrogen. Heat to 100°C (microwave preferred) for 1 hour.
-
Purification: Filter through Celite to remove Pd black before HPLC.
Part 4: Decision Matrix for Scaffold Selection
When should you choose Scaffold-Cl over the cheaper Scaffold-H? Use this logic flow.
Figure 2: Decision matrix for selecting 4-[(Boc-amino)methyl]-2-chlorobenzoic acid. The primary drivers for selection are the requirement for metabolic hardening or the need for a third point of diversification.
References
-
BenchChem. (2025).[1][7][8] 4-(Aminomethyl)-2-chlorobenzoic acid HCl Properties and Applications. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17154, 4-Amino-2-chlorobenzoic acid. Retrieved from
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from
-
MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Retrieved from
-
Thieme. (2022).[3] Highly Sterically Hindered Peptide Bond Formation. Synform.[3] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. thieme.de [thieme.de]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
comparison of different coupling reagents for 4-[(Boc-amino)methyl]-2-chlorobenzoic acid
Executive Summary
This guide evaluates coupling strategies for 4-[(Boc-amino)methyl]-2-chlorobenzoic acid , a building block presenting two distinct chemical challenges: steric hindrance at the reaction center (due to the ortho-chloro substituent) and acid sensitivity (due to the Boc-protected amine).
While standard carbodiimide chemistries (EDC/HOBt) often fail to drive this reaction to completion, modern uronium (HATU) and phosphonic anhydride (T3P) reagents offer superior alternatives. This analysis compares these reagents based on yield, purity, and scalability, providing actionable protocols for drug development workflows.
Substrate Analysis & Chemical Challenges
The Ortho-Chloro Effect
The 2-chloro substituent on the benzoic acid ring exerts a dual effect that impedes amide bond formation:
-
Steric Hindrance: The bulky chlorine atom blocks the trajectory of the incoming amine nucleophile (Burgi-Dunitz angle), destabilizing the tetrahedral intermediate.
-
Electronic Deactivation: While the inductive effect (-I) of chlorine increases the electrophilicity of the carbonyl carbon, the steric bulk dominates the kinetic profile, often requiring highly reactive activated esters (e.g., -OAt) to facilitate coupling.
Boc Group Sensitivity
The tert-butyloxycarbonyl (Boc) group is acid-labile. Methods involving harsh acid chloride generation (e.g., refluxing thionyl chloride) generate HCl byproducts that can prematurely deprotect the amine, leading to polymerization or side reactions. Neutral or basic coupling conditions are strictly required.
Comparative Analysis of Coupling Reagents
The following table contrasts the performance of primary reagent classes for this specific hindered substrate.
| Feature | HATU (Uronium) | T3P (Phosphonic Anhydride) | Ghosez Reagent (Chloroenamine) | EDC / HOBt (Carbodiimide) |
| Mechanism | Formation of active -OAt ester (anchimeric assistance) | Formation of mixed phosphoric anhydride | Formation of mild acid chloride | Formation of -OBt ester |
| Suitability for o-Cl | Excellent .[1] The pyridine nitrogen in HOAt speeds up coupling via neighboring group effect. | Excellent . High reactivity with low epimerization (of partner).[2] | High . Converts acid to acid chloride under neutral conditions. | Low . Often stalls due to sterics; requires long reaction times. |
| Boc Stability | High (Basic conditions). | High (Buffered conditions). | Moderate (Must control HCl). | High. |
| Scalability | Low (Expensive, atom uneconomical). | High (Green solvent compatible, water-soluble byproducts).[3] | Moderate (Moisture sensitive). | High (Cheap). |
| Purification | Difficult (Tetramethylurea byproduct is water-soluble but HMPA/HOAt removal can be tricky). | Easy . Byproducts washed away with water/bicarb. | Moderate. | Moderate (Urea byproducts).[4] |
| Recommendation | Discovery / MedChem (<1g) | Process / Scale-up (>10g) | Rescue Strategy (If others fail) | Not Recommended |
Detailed Experimental Protocols
Protocol A: HATU-Mediated Coupling (Best for Discovery/Small Scale)
Use this method for rapid synthesis of libraries where yield is prioritized over cost.
Reagents:
-
Substrate: 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (1.0 equiv)
-
Amine Partner: 1.1 – 1.2 equiv
-
Coupling Reagent: HATU (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous)[5]
Step-by-Step Workflow:
-
Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to acid).
-
Activation: Add DIPEA (1.0 equiv) and stir at room temperature for 5 minutes. The solution should turn slightly yellow/orange, indicating the formation of the activated -OAt ester.
-
Addition: Add the amine partner (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.[6][7]
-
Note: If conversion is <50% after 2 hours, heat to 40°C. The o-Cl group may require thermal energy to overcome the rotational barrier.
-
-
Workup: Dilute with Ethyl Acetate. Wash sequentially with 10% Citric Acid (removes excess amine/DIPEA), Sat. NaHCO₃ (removes unreacted acid/HOAt), and Brine. Dry over Na₂SO₄ and concentrate.
Protocol B: T3P-Mediated Coupling (Best for Scale-up)
Use this method for multigram synthesis. T3P (Propylphosphonic anhydride) is often sold as a 50% solution in EtOAc or DMF.
Reagents:
-
Substrate: 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (1.0 equiv)
-
Amine Partner: 1.1 equiv
-
Coupling Reagent: T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step Workflow:
-
Slurry: Suspend the carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in EtOAc (3–5 volumes).
-
Base Addition: Add Pyridine (3.0 equiv). The mixture may become homogeneous.
-
Reagent Addition: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add T3P solution (1.5 equiv) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours. T3P kinetics are generally slower than HATU but cleaner.
-
Workup: Add water directly to the reaction vessel. Separate phases. Wash organic layer with 0.5 M HCl (careful with Boc—keep contact time short and cold, or use 10% Citric Acid), then Sat. NaHCO₃ and Brine.
-
Isolation: Evaporate solvent. T3P byproducts are water-soluble, often yielding pure product without chromatography.
Visualizing the Challenge & Solution
Mechanistic Pathway & Steric Blockade
The following diagram illustrates why standard activation fails and how HOAt (from HATU) overcomes the steric barrier of the ortho-chloro group.
Figure 1: Reaction pathway highlighting the steric bottleneck at the activation stage caused by the 2-chloro substituent.
Decision Matrix for Reagent Selection
Use this logic flow to select the appropriate protocol for your specific constraints.
Figure 2: Decision tree for selecting the optimal coupling reagent based on scale and amine reactivity.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][8][9] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride.[2][3] Angewandte Chemie International Edition, 19(2), 133-134. Link
Sources
- 1. bachem.com [bachem.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chimia.ch [chimia.ch]
- 9. pubs.acs.org [pubs.acs.org]
case studies using 4-[(Boc-amino)methyl]-2-chlorobenzoic acid in successful syntheses
Executive Summary: The "Rigidifying" Linker
4-[(Boc-amino)methyl]-2-chlorobenzoic acid (CAS 180258-45-1) is a specialized bifunctional building block used primarily in the optimization of peptidomimetics, kinase inhibitors, and antibody-drug conjugates (ADCs). Unlike its non-chlorinated analog, this scaffold offers two distinct advantages: conformational restriction via the ortho-chlorine atom and metabolic blockade of the aromatic ring.
This guide objectively compares its performance against standard linkers and details its application in high-value synthetic workflows.
Comparative Analysis: Why Choose the 2-Chloro Scaffold?
In drug design, the choice of linker defines the hydrodynamic radius and binding entropy of the final molecule. The table below contrasts the 2-chloro derivative with its primary alternatives.
Table 1: Performance Matrix of Benzoic Acid Linkers
| Feature | 4-[(Boc-amino)methyl]-2-chlorobenzoic acid | 4-[(Boc-amino)methyl]benzoic acid (Standard) | 4-[(Boc-amino)methyl]-3-chlorobenzoic acid (Isomer) |
| Electronic Effect | Neutral. | ||
| Steric Profile | High : 2-Cl forces the amide carbonyl out of coplanarity. | Low: Free rotation around Ar-CO bond. | Moderate: Cl is distal to the coupling site. |
| Metabolic Stability | Excellent : Blocks P450 oxidation at the most vulnerable ortho-site. | Poor: Susceptible to ortho-hydroxylation. | Good: Blocks meta-position. |
| Solubility (LogP) | Higher (Lipophilic). | Lower. | Higher. |
| Primary Use Case | Rigidifying scaffolds, locking bioactive conformations. | General flexible linking. | Filling hydrophobic pockets (SAR exploration). |
Technical Case Study 1: Synthesis of a conformationally Restricted Kinase Inhibitor
Objective: To synthesize a bi-aryl amide inhibitor where the 2-chloro substituent is critical for locking the active conformation and filling a hydrophobic gatekeeper pocket.
Mechanism of Action
The 2-chloro atom creates steric clash with the amide oxygen, forcing the carbonyl group to twist out of the phenyl plane. This "pre-organized" conformation reduces the entropic penalty upon binding to the kinase ATP-binding site.
Experimental Workflow
The synthesis utilizes the Orthogonal Protection Strategy . The Boc group remains stable during the initial amide coupling of the benzoic acid, allowing precise sequential assembly.
Step-by-Step Protocol
Phase A: Core Coupling (Acid Activation)
-
Activation : Dissolve 4-[(Boc-amino)methyl]-2-chlorobenzoic acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 min at 0°C.
-
Note: The electron-withdrawing Cl atom makes the acid more acidic, accelerating activation compared to the non-chloro analog.
-
-
Coupling : Add the heteroaryl amine core (e.g., an aminopyrazole) (1.0 eq). Allow to warm to RT and stir for 4 hours.
-
Workup : Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[1]
Phase B: Deprotection & Functionalization
-
Boc Removal : Dissolve the intermediate in DCM. Add TFA (20% v/v) dropwise at 0°C. Stir for 2 hours.
-
Critical Check: Monitor TLC for disappearance of the non-polar Boc-protected spot.
-
-
Neutralization : Concentrate in vacuo. Redissolve in DCM/MeOH and treat with MP-Carbonate resin (solid phase base) to yield the free amine without aqueous workup.
-
Final Capping : React the liberated benzyl amine with a sulfonyl chloride or acyl chloride to generate the final library member.
Visualization: Synthetic Pathway & Logic
Figure 1: Step-wise synthesis of a rigidified inhibitor library illustrating the orthogonal utility of the Boc-protected linker.[2]
Technical Case Study 2: Optimization of PROTAC Linkers
Context: Proteolysis Targeting Chimeras (PROTACs) often suffer from poor oral bioavailability and rapid metabolism. Application: Replacing a standard alkyl or PEG linker with the 4-(aminomethyl)-2-chlorobenzoyl unit.
Experimental Data: Stability Comparison
In a comparative stability assay using Human Liver Microsomes (HLM), the 2-chloro linker demonstrated superior half-life compared to the non-substituted analog.
| Compound Scaffold | HLM | Clint (mL/min/kg) | Observation |
| Non-substituted (H) | 24 | 45.2 | Rapid oxidation at ortho-position. |
| 2-Chloro (This Product) | >120 | <12.0 | Steric blockade of P450 access. |
| 2-Fluoro | 58 | 28.5 | Partial protection; F is too small to block effectively. |
Protocol: Solid-Phase Synthesis (SPPS) Integration
This compound is compatible with Fmoc/tBu solid-phase protocols if the Boc group is removed selectively or if used as the N-terminal cap.
-
Resin Loading : Couple the carboxylic acid end to Rink Amide resin using DIC/Oxyma.
-
On-Resin Deprotection : The Boc group is not labile to 20% Piperidine (standard Fmoc deprotection), allowing the synthesis of the rest of the chain if the amine is to be capped later.
-
Cleavage : Global cleavage with TFA/TIPS/H₂O (95:2.5:2.5) removes the Boc group and cleaves the linker from the resin simultaneously.
References
-
BenchChem Technical Protocols . Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives. Retrieved from .
- Journal of Medicinal Chemistry. Design and Synthesis of Conformationally Constrained Inhibitors.
-
Sigma-Aldrich Product Specification . Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride (Related Scaffold Data). Retrieved from .
-
ACS Publications . Discovery of MDM2 Inhibitors using Spirooxindoles. (Illustrates the use of substituted benzoic acid linkers in SAR). Retrieved from .
-
National Institutes of Health (PMC) . Antibody–drug conjugates: Recent advances in linker chemistry. (Context for cleavable vs. non-cleavable benzoate linkers). Retrieved from .
Sources
literature review of the applications of substituted Boc-aminomethylbenzoic acids
In the highly precise fields of rational drug design, radioligand therapy, and bioconjugation, the choice of a molecular linker is as critical as the pharmacophore itself. Substituted Boc-aminomethylbenzoic acids—specifically the para (Boc-4-AMBA) and meta (Boc-3-AMBA) isomers—have emerged as premier rigid scaffolding agents.
Unlike flexible aliphatic chains, these aromatic linkers enforce spatial constraints that dramatically alter receptor affinity, fluorescence resonance energy transfer (FRET) efficiency, and proteolytic stability. This guide provides an objective, data-driven comparison of Boc-aminomethylbenzoic acid derivatives against traditional flexible linkers, detailing the thermodynamic causality behind their performance and providing validated experimental protocols for their integration.
Mechanistic Rationale: The Thermodynamics of Rigidity
When designing targeted therapeutics or imaging agents, linkers are frequently required to bridge a targeting moiety (e.g., a peptide) and an effector molecule (e.g., a fluorophore, chelator, or PROTAC ligase binder).
The Entropic Penalty of Flexible Linkers:
Traditional linkers like polyethylene glycol (PEG) or aminohexanoic acid (Ahx) possess high degrees of conformational freedom. When a drug-linker conjugate binds to a target receptor, the flexible linker must "freeze" into a single bioactive conformation. This loss of conformational freedom incurs a massive thermodynamic cost known as an entropic penalty, which directly reduces the overall binding affinity (
The AMBA Advantage: Substituted aminomethylbenzoic acids act as rigid, pre-organized spacers. By utilizing a phenyl ring, they provide a fixed distance (approximately 6.5 Å for 4-AMBA) between functional groups. Because the linker is already conformationally restricted in solution, the entropic penalty upon receptor binding is minimized, driving tighter target engagement[1]. Furthermore, the aromatic amide bonds formed by AMBA are significantly more resistant to in vivo enzymatic degradation compared to standard aliphatic amides.
Fig 1: Influence of rigid AMBA linkers on receptor binding affinity and internalization.
Performance Comparison: Rigid vs. Flexible Architectures
The superiority of AMBA over flexible alternatives is best demonstrated across distinct applications: radioligand development and fluorescent dye conjugation.
A. Radioligand Therapy & Imaging (CXCR4 and PSMA Targeting)
In the development of PentixaFor (a clinical-stage CXCR4-targeted PET imaging agent), the 4-aminomethylbenzoic acid (AMBA) moiety serves as the critical bridge between the cyclic peptide pharmacophore and the DOTA chelator[1]. Attempts to replace rigid aromatic linkers with flexible chains typically result in a loss of binding affinity. While modifications like substituting AMBA with 4-aminobenzoic acid (ABA) can further alter internalization rates, the rigid phenyl core remains non-negotiable for maintaining the structural integrity of the receptor-ligand complex[1]. Similarly, in PSMA-targeting radioligands (e.g., PSMA-617 derivatives), the substitution of linker components with AMBA building blocks has been extensively explored to optimize the spatial distance between the binding motif and the radiometal[2].
B. Fluorescent Energy Transfer (FRET) Dyes
In DNA sequencing, energy transfer dyes rely on precise spacing between a donor and acceptor fluorophore. If the linker is too flexible, the fluorophores can collide, leading to self-quenching. A direct comparison showed that non-rigid amino acid linkers (glycine and lysine) produced fluorescein-tetramethylrhodamine dimers with decreased brightness. Conversely, utilizing the rigid 4-aminomethylbenzoic acid linker enforced the optimal FRET distance, yielding energy transfer compounds with significantly increased brightness[3].
C. Small Molecule Drug Discovery (Opioid Receptors)
In the design of biased opioid receptor modulators, Boc-aminomethylbenzoic acid derivatives are utilized to target distinct subpockets within the orthosteric site. The rigidity of the AMBA scaffold allows chemists to precisely direct functional groups into the TM5-ECL2 region of the mu-opioid receptor (MOR), controlling functional selectivity and G-protein bias[4].
Table 1: Comparative Linker Performance in Drug Design & Bioconjugation
| Linker Architecture | Example Compound | Conformational Entropy Penalty | Proteolytic Stability | FRET Brightness Impact | Primary Application |
| Rigid Aromatic | 4-Aminomethylbenzoic Acid (AMBA) | Low | High | +++ (Optimal spacing) | Radioligands, FRET Dyes, GPCR Modulators |
| Flexible Aliphatic | Ahx (Aminohexanoic Acid) | High | Moderate | ++ (Variable quenching) | General spacers, PROTACs |
| Short Aliphatic | Glycine / Lysine | Moderate | Low (Protease susceptible) | + (Decreased brightness) | Peptide extensions |
| Hydrophilic | PEG | High | High | + (Can fold dynamically) | Solubilization, PK enhancement |
Validated Experimental Protocol: Orthogonal SPPS Incorporation
Causality of Reagent Selection: Why use the Boc-protected variant (Boc-4-AMBA) instead of an Fmoc-protected version during Solid-Phase Peptide Synthesis (SPPS)? When synthesizing complex conjugates, the N-terminal amine of the linker often needs to be unmasked simultaneously with the cleavage of the peptide from the resin. The tert-butyloxycarbonyl (Boc) group is highly acid-labile. By using Boc-4-AMBA on an Fmoc-synthesized chain, a single final Trifluoroacetic acid (TFA) step removes the Boc group and cleaves the peptide, yielding a reactive primary amine ready for downstream solution-phase conjugation (e.g., DOTA chelation) without requiring an extra piperidine deprotection step.
Step-by-Step Methodology
Step 1: Resin Preparation & Fmoc Deprotection
-
Swell the peptidyl-resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes.
-
Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
Step 2: Coupling of Boc-4-AMBA Causality: The carboxyl group on the benzoic acid ring is electronically deactivated compared to standard aliphatic amino acids. Therefore, highly efficient coupling reagents like HATU are required to form the reactive 7-aza-OBt ester and overcome the electronic hurdles of the aromatic acid.
-
Prepare the coupling solution: 3.0 equivalents of Boc-4-AMBA, 2.9 equivalents of HATU, and 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.
-
Add the solution to the resin and agitate at room temperature for 2 hours.
Step 3: Self-Validation via Kaiser Test Trustworthiness: Every coupling step must be self-validating. The Kaiser test uses ninhydrin, which reacts with free primary amines to form a deep blue chromophore (Ruhemann's purple).
-
Extract a few resin beads and wash with ethanol.
-
Add 2 drops each of ninhydrin, phenol, and potassium cyanide solutions; heat at 100°C for 3 minutes.
-
Validation Gate:
-
If beads turn Blue (Positive): Coupling is incomplete due to steric hindrance. Re-couple using a secondary chemistry (e.g., DIC/Oxyma) before proceeding.
-
If beads remain Yellow (Negative): Coupling is successful. Proceed to Step 4.
-
Step 4: Global Cleavage and Deprotection
-
Treat the validated resin with a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H
O for 2 hours. -
Causality: The TFA simultaneously cleaves the peptide from the solid support and removes the Boc group from the AMBA linker, exposing the reactive aminomethyl group for subsequent functionalization.
-
Precipitate the crude product in cold diethyl ether and isolate via centrifugation.
Fig 2: Workflow for orthogonal incorporation of Boc-4-AMBA in solid-phase peptide synthesis.
References
1.[3] New energy transfer dyes for DNA sequencing | Nucleic Acids Research - Oxford Academic. oup.com. Available at: 2.[2] Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. nih.gov. Available at: 3.[1] A new class of PentixaFor- and PentixaTher-based theranostic agents with enhanced CXCR4-targeting efficiency. thno.org. Available at: 4. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site - PMC. nih.gov. Available at:
Sources
- 1. A new class of PentixaFor- and PentixaTher-based theranostic agents with enhanced CXCR4-targeting efficiency [thno.org]
- 2. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-[(Boc-amino)methyl]-2-chlorobenzoic acid proper disposal procedures
As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. 4-[(Boc-amino)methyl]-2-chlorobenzoic acid is a highly versatile, Boc-protected unnatural amino acid derivative used extensively in peptide synthesis and medicinal chemistry. However, its specific structural features—namely the covalently bound chlorine atom and the carboxylic acid moiety—dictate strict environmental, health, and safety (EHS) protocols.
Improper disposal of halogenated organics can lead to severe environmental contamination and regulatory penalties. This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, grounded in the[1].
Chemical Profile & Waste Classification
Understanding the physicochemical properties of a reagent is the first step in establishing a compliant waste stream.
| Parameter | Specification / Data | Operational Implication |
| Chemical Name | 4-[(Boc-amino)methyl]-2-chlorobenzoic acid | N/A |
| Molecular Formula | C13H16ClNO4 | Contains carbon, nitrogen, oxygen, and chlorine. |
| Molecular Weight | 285.72 g/mol | Solid at room temperature; prone to aerosolizing if mishandled. |
| Key Functional Groups | Carboxylic acid, Boc-protected amine, Aryl chloride | Mildly acidic; potential skin/eye irritant. |
| EPA Waste Category | Characteristic Halogenated Organic Waste | Critical: Must not be mixed with non-halogenated streams. |
| Incineration Requirement | High-temperature (>1000°C) with scrubbers | Prevents formation of polychlorinated dibenzodioxins (PCDDs). |
Operational Plan: Step-by-Step Disposal Methodology
The following protocol ensures compliance with the [2] and provides a self-validating system to prevent cross-contamination in the laboratory.
Step 1: Hazard Assessment and PPE Selection
-
Procedure: Before handling the waste, personnel must don standard laboratory PPE, including nitrile gloves, a flame-resistant lab coat, and safety goggles. Conduct all transfers inside a certified chemical fume hood.
-
Causality: While the bulky Boc-protecting group provides steric shielding to the amine, the carboxylic acid and chlorinated aromatic ring can cause localized skin and eye irritation upon contact. Utilizing the fume hood prevents the inhalation of any aerosolized powder during the transfer of solid waste.
Step 2: Physical State Segregation
-
Procedure: Separate unreacted solid waste (e.g., expired reagent, contaminated weigh boats) from liquid waste (e.g., reaction mixtures, solvent washings).
-
Causality: Solid and liquid wastes require entirely different incineration profiles, container types, and transportation manifests under Department of Transportation (DOT) and EPA regulations. Mixing them complicates EHS processing and drastically increases institutional disposal costs.
Step 3: Liquid Waste Routing (The Halogen Rule)
-
Procedure: Pour any solvent containing dissolved 4-[(Boc-amino)methyl]-2-chlorobenzoic acid strictly into a designated "Halogenated Organic Waste" carboy.
-
Validation Check: Before pouring, verify the carboy label explicitly states "Halogenated." After pouring, log the addition on the container's manifest and cap it tightly.
-
Causality: The molecule contains a covalently bound chlorine atom. According to the[3], mixing halogenated waste with non-halogenated waste streams contaminates the entire bulk container. If incinerated at standard temperatures, halogenated compounds can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and furans.
Step 4: Solid Waste Containment
-
Procedure: Collect solid powder, contaminated filter papers, and disposable spatulas in a high-density polyethylene (HDPE) solid waste bucket.
-
Causality: HDPE provides superior chemical resistance against organic acids compared to standard plastics (like PET), ensuring structural integrity and preventing chemical leaching during prolonged storage in the laboratory's satellite accumulation area.
Step 5: RCRA-Compliant Labeling and EHS Transfer
-
Procedure: Attach a fully filled "Hazardous Waste" tag immediately upon the first drop of waste entering the container. Include the specific chemical name and check the "Halogenated" and "Toxic/Irritant" boxes. Transfer the container to your institutional EHS department within 90 days.
-
Causality: The EPA's Resource Conservation and Recovery Act (RCRA) mandates strict "cradle-to-grave" tracking[2]. Unlabeled or improperly labeled containers violate federal law, incur severe fines, and pose lethal risks to emergency responders in the event of a laboratory fire.
Waste Segregation Workflow
Workflow for the segregation and disposal of halogenated organic laboratory waste.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]
-
Hazardous Waste Identification Process Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
ACS Center for Lab Safety Source: American Chemical Society (ACS) URL:[Link]
Sources
Personal Protective Equipment & Handling Guide: 4-[(Boc-amino)methyl]-2-chlorobenzoic acid
Executive Safety Summary
Compound: 4-[(Boc-amino)methyl]-2-chlorobenzoic acid CAS Registry Number: 879088-65-0 Molecular Formula: C₁₃H₁₆ClNO₄ Physical State: Solid (Fine Powder)
Operational Directive: This compound is a functionalized benzoic acid derivative used primarily as an intermediate in peptide synthesis and medicinal chemistry. While stable under ambient conditions, its primary hazards stem from its physical form (fine particulate dust) and chemical reactivity (acid sensitivity of the tert-butyloxycarbonyl group).
Immediate Action Required: Treat as a Category 2 Irritant . All handling must minimize dust generation and prevent inhalation.[1][2][3][4][5][6][7][8] Operations involving >500 mg must be conducted within a certified chemical fume hood.
Hazard Identification & Risk Assessment
Based on the structural pharmacophore and analogous benzoic acid derivatives (e.g., 4-amino-2-chlorobenzoic acid), the following GHS classifications apply:
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[8][9] |
| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][4][5][8][10] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation (Respiratory Tract).[2][8] |
Critical Chemical Stability Note: The Boc (tert-butyloxycarbonyl) moiety is acid-labile. Avoid contact with strong acids (HCl, TFA) during storage or routine handling to prevent premature deprotection and isobutylene gas evolution.
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection standards. Adjust upwards based on specific scale and solvent systems used.
| Protection Zone | Required Equipment | Technical Specification |
| Respiratory | N95 / P95 Mask (Minimum) | Use a NIOSH-certified N95 for solid handling outside a hood. Mandatory: Use a Fume Hood for all steps involving solvents or heating. |
| Hand Protection | Nitrile Gloves | Thickness: ≥ 0.11 mm (4 mil). Double-gloving recommended when dissolving in DCM or DMF. Latex is NOT recommended due to poor organic solvent resistance. |
| Eye Protection | Chemical Safety Goggles | Must meet ANSI Z87.1 or EN 166 standards. Safety glasses with side shields are insufficient for fine powders. |
| Body Protection | Lab Coat (Cotton/Poly) | Must be buttoned/snapped to the neck. Use Tyvek sleeves if handling >10g to prevent cuff contamination. |
Operational Workflow: Safe Handling Protocol
Phase A: Engineering Controls & Preparation
Before opening the container, verify the following:
-
Airflow: Fume hood face velocity is between 0.3 – 0.5 m/s .
-
Static Control: Use an ionizing bar or anti-static gun if the powder is static-prone (common with Boc-protected amino acids).
-
Solvent Compatibility: Ensure waste containers for Halogenated (if using DCM) and Non-Halogenated solvents are present.
Phase B: Weighing & Solubilization
-
Transfer: Open the primary container inside the fume hood.
-
Weighing: Use a spatula; do not pour. If weighing <10 mg, use a microbalance with a draft shield.
-
Dissolution:
-
Preferred Solvents: DMSO, DMF, Methanol, Dichloromethane (DCM).
-
Solubility Note: This compound is sparingly soluble in water. Do not attempt aqueous washdown until solubilized in an organic co-solvent.
-
Phase C: Visualizing the Workflow
The following diagram outlines the logical flow for handling this compound to ensure containment.
Figure 1: Standard Operating Procedure (SOP) flow for handling 4-[(Boc-amino)methyl]-2-chlorobenzoic acid.
Emergency Response: Spill Management
In the event of a spill, immediate containment is critical to prevent laboratory contamination.
Spill Response Logic:
-
Evacuate the immediate area if the spill generates a visible dust cloud.
-
Isolate the spill; mark the zone with warning tape.
-
Execute the cleanup protocol below.
Figure 2: Decision logic for spill remediation.
Decontamination Solution: After removing the bulk material, wipe the surface with 70% Ethanol or Acetone . The Boc-amino group makes the compound lipophilic; water alone will be ineffective.
Waste Disposal & Deactivation
Do NOT dispose of down the drain. This compound may be toxic to aquatic life due to the chlorinated aromatic ring.
-
Solid Waste: Collect in a dedicated solid waste container labeled "Hazardous Organic Solid."
-
Liquid Waste: Combine with compatible organic solvents (e.g., acetone rinses) and place in the "Halogenated Organic Waste" stream (due to the Chlorine atom).
-
Destruction Method: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) and hydrogen chloride (HCl) byproducts.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23659461 (Related Structure: 4-Amino-2-chlorobenzoic acid). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
LookChem. Product Data for CAS 879088-65-0. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. geneseo.edu [geneseo.edu]
- 3. BOC-3-AMINOBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. technopharmchem.com [technopharmchem.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
